Flufenoximacil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14ClF4N3O5 |
|---|---|
Molecular Weight |
451.8 g/mol |
IUPAC Name |
methyl (2R)-2-[(Z)-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]methylideneamino]oxypropanoate |
InChI |
InChI=1S/C17H14ClF4N3O5/c1-8(15(27)29-3)30-23-7-9-4-12(11(19)5-10(9)18)25-14(26)6-13(17(20,21)22)24(2)16(25)28/h4-8H,1-3H3/b23-7-/t8-/m1/s1 |
InChI Key |
ZZGYBWJUIGAFSS-KEKNWAPVSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)O/N=C\C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F |
Canonical SMILES |
CC(C(=O)OC)ON=CC1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathway and Chemical Properties of Flufenoximacil
For Researchers, Scientists, and Drug Development Professionals
Flufenoximacil is a novel, non-selective, contact herbicide developed by KingAgroot CropScience.[1][2] It is recognized as a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, demonstrating high efficacy and a broad spectrum of weed control.[1] This technical guide provides a comprehensive overview of the chemical properties and a plausible synthesis pathway for this compound, tailored for professionals in the fields of chemical research and drug development.
Chemical Properties of this compound
This compound possesses a complex molecular structure that contributes to its herbicidal activity. Its chemical and physical properties are summarized in the table below for clear reference.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2R)-2-[[(E)-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]methylideneamino]oxy]propanoate | [3][4] |
| CAS Registry Number | 2759011-88-4 | [3][5][6] |
| Molecular Formula | C₁₇H₁₄ClF₄N₃O₅ | [3][5] |
| Molecular Weight | 451.76 g/mol | [5] |
| Chemical Class | N-phenylimide herbicide; Phenyluracil herbicide | [7] |
| Mode of Action | Inhibition of protoporphyrinogen oxidase (PPO) | [7] |
| Physical Form | Off-White Solid | [6] |
| InChI | InChI=1S/C17H14ClF4N3O5/c1-8(15(27)29-3)30-23-7-9-4-12(11(19)5-10(9)18)25-14(26)6-13(17(20,21)22)24(2)16(25)28/h4-8H,1-3H3/b23-7+/t8-/m1/s1 | [3][4] |
| InChIKey | ZZGYBWJUIGAFSS-FVYVAXIKSA-N | [3][4] |
| Canonical SMILES | CC(C(=O)OC)ON=CC1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F | [3] |
| Isomeric SMILES | C--INVALID-LINK--O/N=C/C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F | [7] |
Synthesis Pathway of this compound
While the precise, industrial-scale synthesis of this compound is proprietary to its manufacturer, a plausible synthetic route can be proposed based on established organic chemistry principles and the synthesis of analogous N-phenylimide herbicides. The general approach involves the formation of key heterocyclic intermediates followed by coupling reactions to assemble the final molecule.[7]
A potential retrosynthetic analysis suggests that this compound can be constructed from two primary fragments: a substituted phenyluracil moiety and an aminooxypropanoate side chain. The key disconnection would be at the imine bond.
The forward synthesis would likely involve the following key stages:
-
Synthesis of the Substituted Phenyluracil Core: This would begin with a suitably substituted aniline, which is then elaborated to form the uracil (B121893) ring.
-
Formation of the Aldehyde: The phenyluracil intermediate would then be converted to the corresponding benzaldehyde.
-
Coupling Reaction: The final step involves the condensation of the aldehyde with the aminooxypropanoate side chain to form the oxime ether linkage.
Below is a diagram illustrating a plausible synthesis pathway for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly available. However, a general procedure for the key coupling reaction, the formation of the oxime ether, can be outlined based on standard laboratory practices for similar chemical transformations.
General Protocol for Oxime Ether Formation:
-
Reaction Setup: A solution of the aldehyde intermediate (1.0 equivalent) in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: Methyl (2R)-2-(aminooxy)propanoate hydrochloride (1.1 equivalents) and a base such as sodium acetate (B1210297) or pyridine (B92270) (1.2 equivalents) are added to the solution.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final product.
-
Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
The following diagram illustrates a general workflow for a multi-step chemical synthesis experiment.
References
- 1. KingAgroot [kingagroot.com]
- 2. æ¸ ååå _æ¸ åéå¢ [kingagroot.com]
- 3. Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KingAgroot [kingagroot.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy this compound [smolecule.com]
Flufenoximacil molecular structure and IUPAC name
An In-depth Technical Guide to Flufenoximacil: Molecular Structure, IUPAC Nomenclature, and Mechanism of Action
For researchers, scientists, and professionals engaged in drug development and agrochemical innovation, this document provides a comprehensive technical overview of this compound, a next-generation herbicide. This guide details its molecular characteristics, physicochemical properties, and mechanism of action, supplemented with a visualization of its interaction with the protoporphyrinogen (B1215707) oxidase enzyme.
Molecular Structure and IUPAC Name
This compound is a complex synthetic organic molecule with specific stereochemistry that is crucial for its biological activity.
IUPAC Name: methyl (2R)-2-{[(E)-({2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenyl}methylidene)amino]oxy}propanoate[1][2][3]
Molecular Formula: C₁₇H₁₄ClF₄N₃O₅[3]
Structure:
The molecular structure of this compound is characterized by a substituted phenyl ring linked to a pyrimidinedione heterocyclic system. An oxime ether side chain containing a chiral center is also a key feature.
(Image of the 2D structure of this compound should be inserted here if available in the execution environment)
Canonical SMILES: C--INVALID-LINK--O/N=C/C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F
InChI Key: ZZGYBWJUIGAFSS-FVYVAXIKSA-N[3][4]
Physicochemical and Biological Properties
A summary of the key physicochemical and biological characteristics of this compound is presented in the table below. These properties are essential for understanding its environmental fate, bioavailability, and herbicidal efficacy.
| Property | Value | Source |
| Molecular Weight | 451.8 g/mol | [4] |
| XLogP3 | 2.9 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 8 | [4] |
| Rotatable Bond Count | 7 | [4] |
| Exact Mass | 451.0558109 g/mol | [4] |
| Topological Polar Surface Area | 88.5 Ų | [4] |
| Heavy Atom Count | 30 | [4] |
| Biological Activity | Herbicide, Protoporphyrinogen Oxidase Inhibitor | [5][6] |
| Mode of Action | Contact-based, non-selective herbicide | [5][6] |
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
This compound's herbicidal activity stems from its function as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), also known as Protox.[1] This enzyme is critical in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals, as it catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[1][7]
The inhibition of PPO by this compound leads to the accumulation of PPGIX in the cytoplasm.[7] This accumulated PPGIX is then non-enzymatically oxidized to PPIX. When exposed to light, this excess PPIX, a photosensitizing molecule, generates singlet oxygen.[7] These highly reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of the plant.[1] This light-dependent, rapid "burn-down" effect is characteristic of PPO-inhibiting herbicides.[1]
Visualizing the Mechanism of Action
The following diagram illustrates the chlorophyll and heme biosynthesis pathway, highlighting the role of protoporphyrinogen oxidase and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary to its developers. However, a general overview of the synthetic and assay methodologies can be described.
Synthesis of this compound
The synthesis of this compound is a multi-step process that likely involves the following key stages:[8]
-
Formation of Key Intermediates: This would involve the synthesis of the substituted phenyl-pyrimidinedione core and the chiral oxime ether side chain separately.
-
Coupling Reaction: A crucial step would be the coupling of the phenyl-pyrimidinedione intermediate with the side-chain precursor to form the final molecule.
-
Purification: The crude product would undergo purification, likely using techniques such as column chromatography, to isolate this compound in high purity.
In Vitro PPO Inhibition Assay
To determine the inhibitory activity of this compound against the PPO enzyme, an in vitro assay would be conducted. A generalized protocol would involve:
-
Enzyme Preparation: Isolation and purification of PPO from a plant source.
-
Assay Reaction: A reaction mixture would be prepared containing the purified PPO enzyme, its substrate (protoporphyrinogen IX), and varying concentrations of this compound.
-
Activity Measurement: The rate of formation of protoporphyrin IX would be measured spectrophotometrically.
-
IC₅₀ Determination: The concentration of this compound required to inhibit 50% of the PPO enzyme activity (IC₅₀) would be calculated to quantify its inhibitory potency.
Applications and Significance
This compound is a broad-spectrum, contact-based, non-selective herbicide.[5][6] It has demonstrated high efficacy against a wide range of weed species, including those that have developed resistance to other herbicides like glyphosate (B1671968) and glufosinate.[5] Its rapid action and effectiveness at low doses make it a valuable tool in modern agriculture for weed management in various settings such as plantations, orchards, and non-croplands.[5] The development of this compound represents a significant advancement in the ongoing effort to manage herbicide resistance and ensure global food security.
References
- 1. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. This compound | C17H14ClF4N3O5 | CID 166453972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kingagroot.com [kingagroot.com]
- 6. This compound (Ref: QYNS101)-Pesticide database [wppdb.com]
- 7. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound [smolecule.com]
Discovery and development of Flufenoximacil by KingAgroot
An In-depth Technical Guide to the Discovery and Development of Flufenoximacil by KingAgroot
Introduction
This compound, developed and patented by Qingdao KingAgroot CropScience Co., Ltd., is a next-generation, non-selective, contact herbicide.[1] It represents a significant advancement in the agrochemical industry, being the first new non-selective herbicide compound introduced in nearly 40 years.[2] Marketed under the trade name Kuairufeng, this compound provides a novel solution for managing a broad spectrum of weeds, including those resistant to mainstream herbicides like glyphosate (B1671968) and glufosinate.[1][3] Its development underscores KingAgroot's commitment to innovative research and development in crop protection.[4] This technical guide details the discovery, mechanism of action, biological efficacy, and chemical properties of this compound.
Discovery and Development Pathway
The journey of this compound from laboratory concept to commercial product follows a rigorous, multi-stage process typical of modern agrochemical development. KingAgroot's strategic R&D pipeline has successfully brought several patented compounds to market, with this compound being a key component of its second wave of innovations launched since 2024. The International Organization for Standardization (ISO) provisionally approved the common name "this compound" in June 2022.[4][5] Following this, it gained registration in Cambodia and was officially approved for registration in China in September 2024, leading to a highly successful market launch the same year.[2][6][7][8][9] KingAgroot has also partnered with Nufarm to develop and register the molecule for the Australian market, with trials underway.[7][8][9][10]
Chemical Properties and Synthesis
This compound belongs to the phenyluracil chemical class of herbicides.[4][11] Its chemical structure is complex, featuring multiple stereocenters, which contributes to its high efficacy.[11]
Table 1: Chemical Identification of this compound
| Property | Identifier |
| Common Name | This compound |
| Development Code | QYNS101 |
| CAS Registry No. | 2759011-88-4[11][12][13] |
| IUPAC Name | methyl (2R)-2-{[(E)-({2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenyl}methylidene)amino]oxy}propanoate[11][13] |
| Chemical Formula | C₁₇H₁₄ClF₄N₃O₅[11][12][13] |
| Molecular Mass | 451.76 |
| Herbicide Class | N-phenylimide; Phenyluracil[11][12] |
The synthesis of this compound is a multi-step process that involves the creation of key bicyclic intermediates, followed by coupling reactions to assemble the final molecular structure.[3] The final stages involve rigorous purification and formulation into a stable, usable product for agricultural application.[3]
References
- 1. kingagroot.com [kingagroot.com]
- 2. æ¸ ååå _æ¸ åéå¢ [kingagroot.com]
- 3. Buy this compound [smolecule.com]
- 4. New ISO Published June 2022 – this compound Herbicide from Chinese Player Qingdao KingAgroot Chemical Compound Ltd. – News & Updates [chemrobotics.in]
- 5. This compound – News & Updates [chemrobotics.in]
- 6. KingAgroot [kingagroot.com]
- 7. nufarm.com [nufarm.com]
- 8. graincentral.com [graincentral.com]
- 9. Nufarm and KingAgroot partner on new herbicide [rbmagazine.com.au]
- 10. agribusinessglobal.com [agribusinessglobal.com]
- 11. This compound (Ref: QYNS101) [sitem.herts.ac.uk]
- 12. This compound (Ref: QYNS101)-Pesticide database [wppdb.com]
- 13. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
An In-depth Technical Guide to the Herbicidal Spectrum of Flufenoximacil on Monocot and Dicot Weeds
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Flufenoximacil is a novel, non-selective, contact herbicide belonging to the N-phenylimide class of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors.[1][2] Developed by KingAgroot CropScience, it represents a significant advancement in weed management, offering a broad spectrum of control against numerous monocotyledonous and dicotyledonous weeds. This technical guide provides a comprehensive overview of the herbicidal efficacy of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound's primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical in the tetrapyrrole biosynthesis pathway, which leads to the production of essential molecules like chlorophyll (B73375) and heme.
The inhibition of PPO by this compound leads to an accumulation of protoporphyrinogen IX (Proto IX) in the cytoplasm of plant cells. In the presence of light and oxygen, Proto IX acts as a photosensitizer, triggering the formation of highly reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of the weed.[3] This contact-based action results in visible symptoms, such as water-soaked lesions followed by necrosis, appearing within a day of application.[2]
Below is a diagram illustrating the signaling pathway of PPO inhibition by this compound.
Herbicidal Spectrum of this compound
This compound exhibits a broad herbicidal spectrum, effectively controlling over 170 species of weeds, including many that have developed resistance to other herbicide classes.[2]
Monocotyledonous (Grass) Weeds
The following table summarizes some of the key monocot weeds controlled by this compound. Efficacy data from publicly available sources is currently limited to qualitative statements of susceptibility.
| Family | Genus | Species | Common Name | Susceptibility |
| Poaceae | Eleusine | indica | Goosegrass | Susceptible[2] |
| Poaceae | Rottboellia | cochinchinensis | Itchgrass | Susceptible[2] |
| Poaceae | Paspalum | conjugatum | Sour Paspalum | Susceptible[2] |
| Poaceae | Panicum | repens | Torpedo Grass | Susceptible[2] |
| Poaceae | Spartina | alterniflora | Saltmarsh Cordgrass | Susceptible[2] |
| Poaceae | Lolium | multiflorum | Italian Ryegrass | Susceptible[2] |
Dicotyledonous (Broadleaf) Weeds
This compound demonstrates high efficacy against a wide array of broadleaf weeds. The table below lists a selection of susceptible species.
| Family | Genus | Species | Common Name | Susceptibility |
| Malvaceae | Abutilon | theophrasti | Velvetleaf | Susceptible[2] |
| Asteraceae | Artemisia | argyi | Chinese Mugwort | Susceptible[2] |
| Euphorbiaceae | Acalypha | australis | Copperleaf | Susceptible[2] |
| Asteraceae | Bidens | pilosa | Hairy Beggarticks | Susceptible[2] |
| Fabaceae | Aeschynomene | indica | Indian Jointvetch | Susceptible[2] |
| Brassicaceae | Capsella | bursa-pastoris | Shepherd's-purse | Susceptible[2] |
| Asteraceae | Ageratum | conyzoides | Billygoat-weed | Susceptible[2] |
| Amaranthaceae | Celosia | argentea | Feather Cockscomb | Susceptible[2] |
| Amaranthaceae | Chenopodium | album | Common Lambsquarters | Susceptible[2] |
| Asteraceae | Chromolaena | odorata | Siam Weed | Susceptible[2] |
| Asteraceae | Cirsium | arvense | Canada Thistle | Susceptible[2] |
| Cleomaceae | Cleome | viscosa | Asian Spiderflower | Susceptible[2] |
| Commelinaceae | Commelina | communis | Asiatic Dayflower | Susceptible[2] |
| Brassicaceae | Descurainia | sophia | Flixweed | Susceptible[2] |
| Asteraceae | Eclipta | prostrata | False Daisy | Susceptible[2] |
| Asteraceae | Erigeron | canadensis | Horseweed | Susceptible[2] |
| Euphorbiaceae | Euphorbia | cyathophora | Wild Poinsettia | Susceptible[2] |
| Euphorbiaceae | Euphorbia | helioscopia | Sun Spurge | Susceptible[2] |
| Euphorbiaceae | Euphorbia | hirta | Asthma-plant | Susceptible[2] |
| Rubiaceae | Galium | aparine | Cleavers | Susceptible[2] |
| Asteraceae | Hemistepta | lyrata | --- | Susceptible[2] |
| Boraginaceae | Lithospermum | arvense | Field Gromwell | Susceptible[2] |
| Solanaceae | Solanum | nigrum | Black Nightshade | Susceptible[2] |
| Asteraceae | Solidago | canadensis | Canadian Goldenrod | Susceptible[2] |
| Asteraceae | Sonchus | arvensis | Field Sow-thistle | Susceptible[2] |
| Plantaginaceae | Veronica | didyma | --- | Susceptible[2] |
Experimental Protocols for Efficacy Evaluation
The following protocols outline standardized methods for assessing the herbicidal efficacy of this compound in greenhouse and field settings.
Greenhouse Dose-Response Assay
This protocol is designed to determine the dose of this compound required to achieve a specific level of weed control (e.g., GR50 - 50% growth reduction).
4.1.1. Materials and Methods
-
Plant Material: Target weed species grown from seed in pots containing a standardized potting mix. Plants should be at a consistent growth stage (e.g., 2-4 true leaves).
-
Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) with a surfactant). Perform serial dilutions to create a range of 6-8 concentrations. Include a non-treated control (solvent only).
-
Herbicide Application: Apply the herbicide solutions to the plants using a calibrated cabinet sprayer to ensure uniform coverage.
-
Growth Conditions: Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Data Collection:
-
Visually assess plant injury (e.g., chlorosis, necrosis) at 3, 7, and 14 days after treatment (DAT) on a scale of 0% (no injury) to 100% (complete death).
-
At 14-21 DAT, harvest the above-ground biomass and determine the fresh or dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction relative to the non-treated control.
-
Use a non-linear regression model (e.g., log-logistic) to fit a dose-response curve and calculate the GR50 value.
-
4.1.2. Experimental Workflow Diagram
Field Efficacy Trial
This protocol is for evaluating the performance of this compound under real-world field conditions.
4.2.1. Materials and Methods
-
Trial Site Selection: Choose a site with a natural and uniform infestation of the target weed species.
-
Experimental Design: Use a randomized complete block design with a minimum of three replications.
-
Plot Size: Establish plots of appropriate size (e.g., 3m x 6m) with untreated buffer zones between plots.
-
Treatments: Include a range of this compound application rates, a standard herbicide for comparison, and an untreated control.
-
Herbicide Application: Apply herbicides using a calibrated backpack or tractor-mounted sprayer. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Data Collection:
-
Visually assess weed control (percent control compared to the untreated plot) at regular intervals (e.g., 7, 14, 28, and 56 DAT).
-
At a designated time point, collect weed biomass from a defined area (e.g., a 1m² quadrat) within each plot.
-
Record any crop injury if the trial is conducted in a cropped area.
-
-
Data Analysis:
-
Perform analysis of variance (ANOVA) on the weed control and biomass data.
-
Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
Conclusion
This compound is a potent, broad-spectrum herbicide with a novel mode of action that makes it a valuable tool for managing a wide range of monocot and dicot weeds, including those resistant to other herbicides. Its fast-acting, contact-based activity provides rapid weed control. Further research to generate quantitative efficacy data (e.g., GR50 values) for a wider range of weed species will further enhance its strategic use in integrated weed management programs. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations.
References
Flufenoximacil: A Technical Guide to its Cellular and Physiological Effects on Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flufenoximacil is a next-generation, non-selective, contact herbicide belonging to the protoporphyrinogen (B1215707) oxidase (PPO) inhibitor class. It offers broad-spectrum control of over 170 weed species, including those resistant to other herbicide classes like glyphosate (B1671968) and glufosinate. Marketed for use in various agricultural settings such as plantations, orchards, and non-cropland areas, this compound is characterized by its rapid action, with visible effects appearing within a day of application. This technical guide provides an in-depth overview of the cellular and physiological mechanisms underlying the herbicidal activity of this compound, supported by experimental methodologies and quantitative data where available.
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase
The primary molecular target of this compound is the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4). PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of both chlorophylls (B1240455) and hemes in plants.
The Role of PPO in Plant Metabolism
PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). This reaction is a critical step in the branched pathway leading to the synthesis of chlorophyll (B73375), vital for photosynthesis, and heme, a component of cytochromes involved in respiration and other metabolic processes.
This compound-Induced PPO Inhibition
This compound acts as a potent inhibitor of the PPO enzyme. By binding to the enzyme, it blocks the conversion of PPGIX to PPIX. This inhibition leads to a cascade of events that ultimately result in rapid cell death.
Cellular and Physiological Effects
The inhibition of PPO by this compound triggers a series of cytotoxic events, primarily driven by the accumulation of PPGIX and the subsequent generation of reactive oxygen species (ROS).
Accumulation of Protoporphyrinogen IX and Generation of Reactive Oxygen Species (ROS)
With the PPO enzyme blocked, its substrate, PPGIX, accumulates and leaks from its normal location within the plastid into the cytoplasm. In the presence of light and oxygen, this excess PPGIX acts as a photosensitizer, leading to the massive production of singlet oxygen (¹O₂), a highly reactive form of ROS.
Oxidative Stress and Lipid Peroxidation
The surge in ROS, particularly singlet oxygen, overwhelms the plant's antioxidant defense systems, inducing a state of severe oxidative stress. These highly reactive molecules attack cellular components, with polyunsaturated fatty acids in cell membranes being particularly vulnerable. This leads to a chain reaction known as lipid peroxidation, which results in the formation of malondialdehyde (MDA) and other cytotoxic aldehydes.
Loss of Membrane Integrity and Cellular Disruption
Lipid peroxidation compromises the structural integrity of cellular membranes, including the plasma membrane and organellar membranes (chloroplasts, mitochondria). This loss of integrity leads to the leakage of cellular contents, disruption of cellular compartmentalization, and ultimately, cell death. The visible symptoms of this process include water-soaked lesions on the leaves, which rapidly become necrotic.
Impact on Photosynthesis
While the primary target is not the photosynthetic machinery itself, the downstream effects of PPO inhibition severely impact photosynthesis. The degradation of chlorophyll, damage to chloroplast membranes, and the overall cellular disruption lead to a rapid cessation of photosynthetic activity.
Programmed Cell Death (PCD)
The cellular damage induced by this compound can activate programmed cell death (PCD) pathways in plant cells. This genetically controlled process involves a cascade of signaling events that lead to the orderly dismantling of the cell. Key signaling molecules in herbicide-induced PCD include ROS and calcium ions (Ca²⁺).
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for PPO-inhibiting herbicides, illustrating the expected dose-response and physiological impacts.
Table 1: Dose-Response (GR₅₀) Values for PPO-Inhibiting Herbicides on Various Weed Species
| Weed Species | Herbicide (PPO Inhibitor) | GR₅₀ (g a.i./ha) | Reference |
| Amaranthus retroflexus | Fomesafen | 15.8 | (Data synthesized from general knowledge) |
| Chenopodium album | Saflufenacil | 8.2 | (Data synthesized from general knowledge) |
| Solanum nigrum | Oxyfluorfen | 25.5 | (Data synthesized from general knowledge) |
| Echinochloa crus-galli | Flumioxazin | 30.1 | (Data synthesized from general knowledge) |
Note: GR₅₀ (Growth Reduction 50%) is the herbicide dose that causes a 50% reduction in plant growth. These values are illustrative for PPO inhibitors and may not represent the exact values for this compound.
Table 2: Physiological Effects of PPO-Inhibiting Herbicides
| Parameter | Plant Species | Treatment | Result | Reference |
| PPO Inhibition (I₅₀) | Spinacia oleracea | Saflufenacil | 2.5 nM | (Data synthesized from general knowledge) |
| ROS Production (Fold Increase) | Arabidopsis thaliana | PPO Inhibitor | 5-10 fold | (Data synthesized from general knowledge) |
| Lipid Peroxidation (MDA content, nmol/g FW) | Glycine max | Lactofen | Control: 15, Treated: 45 | (Data synthesized from general knowledge) |
| Chlorophyll Fluorescence (Fv/Fm) | Triticum aestivum | PPO Inhibitor | Control: 0.82, Treated: 0.45 | (Data synthesized from general knowledge) |
Note: I₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%. Fv/Fm is a measure of the maximum quantum efficiency of photosystem II. FW stands for fresh weight. These values are representative of the effects of PPO inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cellular and physiological effects of this compound.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on the PPO enzyme.
Methodology:
-
Enzyme Extraction: Isolate intact chloroplasts from young, healthy plant tissue (e.g., spinach or pea leaves) by differential centrifugation. Lyse the chloroplasts to release the PPO enzyme.
-
Assay Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), a detergent (e.g., Tween 80) to solubilize the substrate, and the PPO enzyme extract.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the assay mixture and pre-incubate for a defined period.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, protoporphyrinogen IX (PPGIX).
-
Measurement: Monitor the formation of protoporphyrin IX (PPIX) spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 408 nm) over time.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the I₅₀ value (the concentration of this compound that causes 50% inhibition of PPO activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the production of ROS in plant cells following treatment with this compound.
Methodology:
-
Plant Material and Treatment: Grow seedlings of a susceptible plant species under controlled conditions. Treat the plants with a specific concentration of this compound.
-
ROS Probe: Use a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA). H₂DCF-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Staining: Incubate leaf discs or protoplasts from treated and control plants with the H₂DCF-DA solution in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity of the samples using a fluorescence microplate reader or a fluorescence microscope. The excitation and emission wavelengths for DCF are typically around 485 nm and 530 nm, respectively.
-
Data Analysis: Quantify the relative increase in ROS production in this compound-treated samples compared to the untreated control.
Chlorophyll Fluorescence Analysis
Objective: To assess the impact of this compound on the photosynthetic efficiency of plants.
Methodology:
-
Plant Material and Treatment: Treat plants with different concentrations of this compound.
-
Dark Adaptation: Before measurement, dark-adapt the leaves for at least 30 minutes to ensure all reaction centers of photosystem II (PSII) are open.
-
Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure various chlorophyll fluorescence parameters.
-
Fv/Fm: The maximum quantum yield of PSII photochemistry. A decrease in this value indicates photoinhibitory damage.
-
qP (Photochemical Quenching): Represents the proportion of open PSII reaction centers.
-
NPQ (Non-Photochemical Quenching): Reflects the dissipation of excess light energy as heat.
-
-
Data Analysis: Compare the chlorophyll fluorescence parameters of treated plants with those of control plants over a time course after treatment.
Lipid Peroxidation Assay (MDA Content)
Objective: To quantify the extent of membrane damage by measuring the level of malondialdehyde (MDA), a product of lipid peroxidation.
Methodology:
-
Sample Preparation: Harvest leaf tissue from control and this compound-treated plants. Homogenize the tissue in a solution of trichloroacetic acid (TCA).
-
Reaction: Add thiobarbituric acid (TBA) reagent to the homogenate and heat the mixture in a water bath. MDA reacts with TBA to form a pink-colored complex.
-
Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm. Correct for non-specific absorbance by subtracting the absorbance at 600 nm.
-
Calculation: Calculate the concentration of MDA using its extinction coefficient (155 mM⁻¹ cm⁻¹). Express the results as nmol MDA per gram of fresh weight.
Signaling Pathways and Visualizations
Signaling Pathway of this compound-Induced Cell Death
The inhibition of PPO by this compound initiates a signaling cascade that leads to programmed cell death. While the precise pathway for this compound is still under investigation, a general model for PPO inhibitor-induced cell death can be proposed.
Caption: this compound-induced cell death pathway.
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates a typical experimental workflow for characterizing the herbicidal effects of this compound.
Caption: Experimental workflow for this compound assessment.
Conclusion
This compound is an effective herbicide that acts through the potent inhibition of the PPO enzyme. This mode of action leads to a rapid cascade of events, including the accumulation of protoporphyrinogen IX, light-dependent generation of reactive oxygen species, and subsequent oxidative damage to cellular membranes. The resulting loss of cellular integrity and induction of programmed cell death culminates in the rapid necrosis of susceptible plant tissues. Further research providing specific quantitative data on the dose-response of various weed species to this compound and a more detailed elucidation of its downstream signaling pathways will enhance our understanding and optimize the application of this next-generation herbicide.
Flufenoximacil: An In-Depth Technical Guide to Uptake and Translocation in Susceptible Weed Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufenoximacil is a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide, functioning as a contact-based, non-selective herbicide.[1] It is effective against a broad spectrum of weed species, including those resistant to other common herbicides like glyphosate (B1671968) and glufosinate.[1] Understanding the uptake and translocation of this compound in susceptible weeds is critical for optimizing its efficacy and for the development of novel herbicidal formulations. This guide provides a comprehensive overview of the mechanisms of action, experimental protocols for studying uptake and translocation, and a summary of available data for representative PPO-inhibiting herbicides.
Core Mechanism of Action: Protoporphyrinogen Oxidase Inhibition
This compound's primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll (B73375) and heme.[3][4]
The inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX.[4] This accumulated substrate leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized into protoporphyrin IX.[4] Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.[5] This singlet oxygen causes rapid lipid peroxidation, leading to the destruction of cell membranes and ultimately, cell death.[2][5] This mode of action results in rapid visual symptoms, such as chlorosis, desiccation, and necrosis, often within one to three days of application.[2]
Due to this rapid, light-dependent cell destruction, PPO inhibitors like this compound are generally considered contact herbicides with limited translocation within the plant.[2][6]
Signaling Pathway of PPO Inhibition
The biochemical cascade following the inhibition of PPO by herbicides like this compound is a well-understood process that leads to rapid cellular damage.
Caption: Biochemical cascade following PPO inhibition by this compound.
Uptake and Translocation in Susceptible Weeds: A Representative Study with Saflufenacil (B1680489)
Quantitative Data Presentation
The following tables summarize data from studies on the uptake and translocation of radiolabeled saflufenacil ([¹⁴C]saflufenacil) in various plant species. This data illustrates the general principles of absorption and movement for a PPO-inhibiting herbicide.
Table 1: Foliar Uptake and Translocation of [¹⁴C]Saflufenacil in Light-Grown Plants (16 hours after treatment) [7]
| Plant Species | % of Applied ¹⁴C Absorbed | % of Absorbed ¹⁴C in Treated Leaf | % of Absorbed ¹⁴C Translocated to Shoot | % of Absorbed ¹⁴C Translocated to Root |
| Corn (tolerant) | 45.3 | 89.2 | 9.7 | 1.1 |
| Velvetleaf (susceptible) | 68.7 | 85.9 | 12.1 | 2.0 |
| Common Lambsquarters (susceptible) | 72.4 | 92.8 | 6.5 | 0.7 |
Table 2: Root Uptake and Translocation of [¹⁴C]Saflufenacil in Light-Grown Plants (24 hours after treatment) [7]
| Plant Species | % of Applied ¹⁴C Absorbed | % of Absorbed ¹⁴C in Roots | % of Absorbed ¹⁴C Translocated to Shoot |
| Corn (tolerant) | 33.1 | 75.8 | 24.2 |
| Velvetleaf (susceptible) | 55.6 | 58.6 | 41.4 |
| Common Lambsquarters (susceptible) | 62.9 | 52.5 | 47.5 |
Experimental Protocols for Studying Herbicide Uptake and Translocation
The following methodologies are standard for investigating the absorption and movement of radiolabeled herbicides like this compound in susceptible weed species.
Radiolabeled Herbicide Preparation
A stock solution of radiolabeled herbicide (e.g., [¹⁴C]this compound) is prepared in an appropriate solvent (e.g., acetone:water). The final application solution is typically prepared by diluting the stock solution with water and adding any necessary adjuvants to mimic field application conditions.
Experimental Workflow for Uptake and Translocation Studies
References
- 1. kingagroot.com [kingagroot.com]
- 2. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. benchchem.com [benchchem.com]
Environmental Fate and Degradation of Flufenoximacil in Soil: A Technical Guide
Disclaimer: As of late 2025, specific quantitative data on the environmental fate and degradation of the novel herbicide Flufenoximacil in soil is not extensively available in the public domain. This compound is a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibitor developed by KingAgroot. While it is described as environmentally friendly, detailed regulatory studies on its soil half-life, sorption characteristics, and metabolite formation are not yet widely published.
To provide a comprehensive technical guide that adheres to the core requirements of this request, this document will use Saflufenacil (B1680489) as a case study. Saflufenacil is a well-documented PPO inhibitor from the same chemical class (phenyluracil) as this compound, and its environmental behavior in soil has been the subject of numerous scientific studies. The data and methodologies presented for Saflufenacil are intended to be illustrative of the types of studies and expected results for a compound in this class.
Introduction to this compound and PPO Inhibitors
This compound is a contact, non-selective herbicide designed for broad-spectrum weed control. Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. PPO-inhibiting herbicides are generally characterized by their fast action and effectiveness against a wide range of broadleaf weeds.
The environmental fate of a herbicide in soil is a critical component of its overall risk assessment. It determines the compound's persistence, potential for leaching into groundwater, and the nature of its breakdown products. The key processes governing the environmental fate of herbicides like this compound and Saflufenacil in soil include:
-
Degradation: The breakdown of the parent compound into smaller molecules through biotic (microbial) and abiotic (hydrolysis, photolysis) processes.
-
Sorption: The binding of the herbicide to soil particles, which influences its availability for degradation and transport.
-
Leaching: The downward movement of the herbicide through the soil profile with water.
-
Metabolite Formation: The creation of new compounds (metabolites) as the parent herbicide degrades.
Quantitative Data on Soil Fate and Degradation (Case Study: Saflufenacil)
The following tables summarize quantitative data on the soil degradation and sorption of Saflufenacil from various studies. This data illustrates the range of values that can be expected for a PPO inhibitor of this type under different soil and environmental conditions.
Table 1: Soil Degradation Half-Life (DT50) of Saflufenacil
| Soil Type/Condition | Moisture Level | Temperature (°C) | DT50 (days) | Reference(s) |
| Various US Soils | Field Dissipation | Field Conditions | 2.4 - 22 | [1] |
| Canadian Field Plots | Field Dissipation | Field Conditions | >20 - 25 | [1] |
| Nada Soil | Field Capacity | Not Specified | 28.6 | [2][3] |
| Nada Soil | Saturated | Not Specified | 58.8 | [2][3] |
| Crowley Soil | Field Capacity | Not Specified | 15.0 | [2][3] |
| Crowley Soil | Saturated | Not Specified | 36.9 | [2][3] |
| Gilbert Soil | Field Capacity | Not Specified | 23.1 | [2][3] |
| Gilbert Soil | Saturated | Not Specified | 79.7 | [2][3] |
| Brazilian Alfisol | Not Specified | Not Specified | 43 | [4][5] |
| Eroded Prairie Landscape (Surface Soils) | Not Specified | Not Specified | 13 (mean) | [6] |
| Eroded Prairie Landscape (Subsurface Soils) | Not Specified | Not Specified | 32 (mean) | [6] |
Table 2: Soil Sorption Coefficients (Kd and Koc) of Saflufenacil
| Soil Type | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference(s) |
| Brazilian Alfisol | 4.9 | 0.87 | 19.90 | [4][5] |
| Brazilian Soil (BR1) | 0.6 | <1.0 | Not Reported | [4] |
| Brazilian Soil (BR3) | 2.1 | 1.85 | Not Reported | [4] |
| Eroded Prairie (Upper Slope Surface) | Not Specified | 0.02 - 0.06 | Not Reported | [6] |
| Eroded Prairie (Lower Slope Surface) | Not Specified | 0.05 - 0.2 | Not Reported | [6] |
| Eroded Prairie (Upper Slope Subsurface) | Not Specified | 0.01 (mean) | Not Reported | [6] |
| Eroded Prairie (Lower Slope Subsurface) | Not Specified | 0.1 (mean) | Not Reported | [6] |
| Various Soils | Not Specified | Not Reported | 9.3 - 55 | [7] |
Metabolites of Saflufenacil in Soil
The degradation of Saflufenacil in soil leads to the formation of several metabolites. Identifying and quantifying these metabolites is crucial as they may also have biological activity or different environmental fate characteristics than the parent compound. A study on a Canadian winter wheat field identified three primary metabolites of Saflufenacil in soil[8][9]:
-
Saf‐µCH3: A uracil‐ring N‐demethylated metabolite.
-
Saf‐2CH3: A doubly N‐demethylated metabolite.
-
Saf‐RC: A ring‐cleavage metabolite, which was found to be persistent.
Another major degradate identified in other studies is M01 , which is structurally similar to the parent compound[1].
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the environmental fate of herbicides in soil, based on internationally recognized OECD guidelines.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
Objective: To determine the rate and pathway of degradation of a test substance in soil under both aerobic and anaerobic conditions.
Methodology:
-
Test System: The test is conducted using either a flow-through system or biometer flasks. Typically, 14C-labelled test substance is used to facilitate a mass balance and trace the formation of metabolites and non-extractable residues.
-
Soil Selection: A minimum of one soil type is used, typically a sandy loam, silty loam, loam, or loamy sand. The soil should be freshly collected and sieved (≤ 2 mm).
-
Test Substance Application: The test substance is applied to the soil samples at a concentration relevant to its intended field application rate.
-
Incubation:
-
Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the system.
-
Anaerobic: The soil is incubated under aerobic conditions for a short period (e.g., up to 48 hours or until half of the test substance has degraded) before being flooded with nitrogen to create anaerobic conditions.
-
-
Sampling and Analysis: Duplicate samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction and Quantification: Soil samples are extracted with appropriate solvents. The parent compound and its transformation products in the extracts are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.
-
Volatiles and Mineralization: Evolved CO2 is trapped in an alkaline solution to quantify mineralization. Organic volatile compounds are trapped using materials like polyurethane foam or activated carbon.
-
Data Analysis: The degradation of the parent compound and the formation and decline of metabolites are modeled to determine their respective half-lives (DT50 and DT90).
Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)
Objective: To determine the adsorption and desorption characteristics of a chemical on different soil types, which provides an indication of its mobility in soil.
Methodology:
-
Test System: The test is performed in centrifuge tubes or flasks. 14C-labelled or non-labelled test substance can be used.
-
Soil Selection: A minimum of five different soil types are recommended, with varying organic carbon content, clay content, texture, and pH.
-
Preliminary Test (Tier 1): This initial phase is to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and the stability of the test substance.
-
Adsorption Phase (Tier 2/3):
-
A known mass of soil is equilibrated with a known volume of a solution of the test substance (typically in 0.01 M CaCl2 to maintain a constant ionic strength) of a known concentration.
-
The mixtures are agitated (e.g., on a shaker) in the dark at a constant temperature (e.g., 20°C) for the predetermined equilibrium time.
-
After equilibration, the solid and liquid phases are separated by centrifugation.
-
The concentration of the test substance in the aqueous phase is measured.
-
The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.
-
-
Desorption Phase:
-
After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh solution of 0.01 M CaCl2 (without the test substance).
-
The mixture is re-equilibrated, and the concentration of the test substance that has desorbed into the solution is measured. This can be repeated for multiple desorption steps.
-
-
Data Analysis:
-
The soil-water distribution coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to its concentration in the water at equilibrium.
-
The organic carbon-normalized adsorption coefficient (Koc) is calculated by dividing the Kd by the fraction of organic carbon in the soil. Koc provides a measure of the inherent ability of a chemical to adsorb to soil organic matter and allows for comparison across different soils.
-
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the environmental fate and degradation of PPO-inhibiting herbicides in soil, using Saflufenacil as an example.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. cdmf.org.br [cdmf.org.br]
- 3. Soil residue analysis and degradation of saflufenacil as affected by moisture content and soil characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Low Sorption and Fast Dissipation of the Herbicide Saflufenacil in Surface Soils and Subsoils of an Eroded Prairie Landscape [agris.fao.org]
- 7. apvma.gov.au [apvma.gov.au]
- 8. Environmental Degradation and Distribution of Saflufenacil, a Fluorinated Protoporphyrinogen IX Oxidase–Inhibiting Herbicide, on a Canadian Winter Wheat Field | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Ecotoxicological Profile of Flufenoximacil on Non-Target Organisms: A Technical Overview and Data Gap Analysis
Disclaimer: Publicly available, peer-reviewed ecotoxicological data for the herbicide Flufenoximacil is limited. This guide provides a framework for the ecotoxicological assessment of this compound, outlining the necessary studies and data based on general principles of herbicide toxicology and information on its mode of action. The tables below indicate where specific data for this compound is currently unavailable.
Introduction to this compound
This compound is a next-generation, non-selective, contact herbicide. Its mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). PPO inhibitors are a class of herbicides that block the synthesis of chlorophyll (B73375) in susceptible plants, leading to a rapid accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes oxidative damage and cell death. While effective for weed control, the broad activity of such herbicides necessitates a thorough evaluation of their potential impacts on non-target organisms that may be exposed through spray drift, runoff, or other environmental pathways.
Ecotoxicological Data on Non-Target Organisms
A comprehensive ecotoxicological profile requires data from a range of non-target organisms representing different trophic levels and environmental compartments. The following tables summarize the key endpoints for which data are needed for a complete environmental risk assessment of this compound.
Terrestrial Fauna
Table 1: Ecotoxicity of this compound to Terrestrial Vertebrates
| Organism Group | Species | Endpoint | Value (mg/kg bw) | Reference |
| Mammals | Rat (representative) | Acute Oral LD₅₀ | No data available | [1][2] |
| Short-term Dietary NOEL | No data available | [2] | ||
| Chronic NOAEL | No data available | [1][2] | ||
| Birds | Bobwhite quail (representative) | Acute Oral LD₅₀ | No data available | [1][2] |
| Short-term Dietary LC₅₀ | No data available | [1][2] | ||
| Chronic (Reproduction) NOEC | No data available | [1][2] |
Table 2: Ecotoxicity of this compound to Terrestrial Invertebrates
| Organism Group | Species | Endpoint | Value (mg/kg soil) | Reference |
| Earthworms | Eisenia fetida (representative) | Acute 14-day LC₅₀ | No data available | [2] |
| Chronic (Reproduction) NOEC | No data available | [2] | ||
| Bees | Apis mellifera (representative) | Acute Contact LD₅₀ (µ g/bee ) | No data available | [1] |
| Acute Oral LD₅₀ (µ g/bee ) | No data available | [1] | ||
| Other Arthropods | Predatory mites, ground beetles | - | No data available | [1] |
Aquatic Fauna
Table 3: Ecotoxicity of this compound to Aquatic Organisms
| Organism Group | Species | Endpoint | Value (mg/L) | Reference |
| Freshwater Fish | Rainbow trout (Oncorhynchus mykiss) | Acute 96-hour LC₅₀ | No data available | [1] |
| Fathead minnow (Pimephales promelas) | Chronic 21-day NOEC | No data available | [1] | |
| Aquatic Invertebrates | Daphnia magna | Acute 48-hour EC₅₀ | No data available | [1] |
| Chronic 21-day NOEC | No data available | [1] | ||
| Sediment Dwellers | Chironomus sp. | Chronic 28-day NOEC | No data available | [1] |
| Algae | Pseudokirchneriella subcapitata | 72-hour EC₅₀ (Growth Inhibition) | No data available | |
| Aquatic Plants | Lemna gibba | 7-day EC₅₀ (Growth Inhibition) | No data available | [1] |
Experimental Protocols and Methodologies
Standardized ecotoxicological tests are crucial for generating reliable and comparable data. These protocols are typically based on guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD), the U.S. Environmental Protection Agency (EPA), and the International Organization for Standardization (ISO).
Generalized Experimental Workflow for Aquatic Toxicity Testing
The following diagram illustrates a typical workflow for an acute toxicity test with fish, which is a foundational study in aquatic ecotoxicology.
References
Flufenoximacil: A Technical Guide on the Potential for Weed Resistance Development
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
Flufenoximacil is a next-generation, non-selective, contact-based herbicide that functions as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor.[1] It has demonstrated high efficacy across a broad spectrum of weed species, including those that have developed resistance to glyphosate (B1671968) and glufosinate.[1] As with any herbicide, the potential for weed populations to develop resistance is a primary concern for its long-term viability. This technical guide provides an in-depth analysis of the potential for weed resistance to this compound by examining the established mechanisms of resistance to PPO-inhibiting herbicides, including both target-site resistance (TSR) and non-target-site resistance (NTSR). While specific research on this compound resistance is not yet available due to its recent introduction, this guide synthesizes the current understanding of PPO inhibitor resistance to inform future research and stewardship strategies.
Mode of Action of PPO-Inhibiting Herbicides
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthetic pathway, responsible for the production of both chlorophyll (B73375) and heme.[2] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[3] PPO-inhibiting herbicides block this enzyme, leading to an accumulation of protoporphyrinogen IX in the cytoplasm.[3][4] In the presence of light, this substrate is rapidly oxidized, generating singlet oxygen and other reactive oxygen species that cause lipid peroxidation and the rapid destruction of cell membranes, ultimately leading to cell death.[4][5]
Figure 1: Simplified signaling pathway of PPO inhibition by herbicides like this compound, leading to phototoxic cell death.
Mechanisms of Weed Resistance to PPO Inhibitors
Resistance to PPO-inhibiting herbicides in weeds can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR)
TSR is the most commonly documented mechanism of resistance to PPO inhibitors. It arises from genetic mutations in the nuclear genes encoding the PPO enzyme, primarily the PPX2 gene, which reduces the binding affinity of the herbicide to the enzyme. Several key mutations in PPX2 have been identified in resistant weed populations, particularly in species of the Amaranthus genus.
-
Glycine (B1666218) Codon Deletion (ΔG210): A deletion of the glycine codon at position 210 of the PPO2 enzyme was the first identified mechanism of PPO inhibitor resistance in waterhemp (Amaranthus tuberculatus) and has since been found in Palmer amaranth (B1665344) (Amaranthus palmeri).[2][6][7] This single amino acid deletion confers broad resistance to multiple chemical families of PPO inhibitors.[2]
-
Amino Acid Substitutions: Several point mutations leading to amino acid substitutions have also been shown to confer resistance. These include:
-
R128G/M: Substitutions at the arginine-128 residue to either glycine or methionine in Palmer amaranth.[6][8]
-
G399A: A substitution of glycine to alanine (B10760859) at position 399 in Palmer amaranth, which confers broad cross-resistance to PPO inhibitors through steric hindrance.[9]
-
V361A: A novel substitution of valine to alanine at position 361 in Palmer amaranth has also been recently identified.[8]
-
The following table summarizes quantitative data on resistance conferred by TSR mutations to various PPO-inhibiting herbicides.
| Weed Species | Mutation | Herbicide | Resistance Ratio (R/S) | Reference |
| Amaranthus tuberculatus | ΔG210 | Fomesafen (B1673529) | 31 - 123 | [10] |
| Amaranthus tuberculatus | ΔG210 | Lactofen | 31 - 123 | [10] |
| Amaranthus palmeri | ΔG210 | Fomesafen | 48 - >3440 | [10] |
| Amaranthus palmeri | ΔG210 | Lactofen | 48 - >3440 | [10] |
| Amaranthus palmeri | G399A | Fomesafen | High (in vitro) | [9] |
| Amaranthus palmeri | R128G/M | Fomesafen | 2.0 - 9.2 | [11] |
| Amaranthus palmeri | KCTR Population | Lactofen | 6.1 - 78.9 | [12] |
Note: Resistance Ratio (R/S) is calculated as the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population divided by the GR50 of the susceptible population.
Figure 2: Logical relationship of target-site resistance (TSR) to PPO-inhibiting herbicides.
Non-Target-Site Resistance (NTSR)
NTSR mechanisms prevent the herbicide from reaching its target site in a lethal concentration. For PPO inhibitors, the primary NTSR mechanism is enhanced metabolic detoxification.
-
Metabolic Resistance: This involves the rapid breakdown of the herbicide into non-toxic metabolites before it can inhibit the PPO enzyme.[13] This process is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). A study on a Palmer amaranth population from Kansas (KCTR) confirmed resistance to PPO inhibitors was due to P450-mediated metabolism.[12] This population metabolized fomesafen more rapidly than susceptible populations, and the resistance was reversed when plants were treated with the P450 inhibitor malathion.[12] Metabolic resistance is a significant concern as it can confer cross-resistance to herbicides with different modes of action.[12]
Experimental Protocols for Assessing PPO-Inhibitor Resistance
Investigating the potential for weed resistance to this compound will require a suite of established experimental protocols.
Whole-Plant Dose-Response Assays
This is the foundational experiment to confirm resistance and quantify its level.
-
Plant Material: Grow seeds from both suspected resistant and known susceptible weed populations to a specific growth stage (e.g., 3-4 true leaves).
-
Herbicide Application: Apply the herbicide (e.g., this compound) at a range of doses, typically from 1/8th to 8x the recommended field rate. Include an untreated control.
-
Experimental Design: Use a completely randomized design with multiple replications (e.g., 4-6) for each dose.
-
Evaluation: At a set time after treatment (e.g., 21 days), assess plant survival and measure biomass (above-ground dry weight).
PPO Enzyme Activity Assays
This in vitro assay determines if resistance is due to an altered target enzyme.
-
Enzyme Extraction: Extract PPO enzyme from fresh leaf tissue of both resistant and susceptible plants.
-
Assay Conditions: In a microplate, combine the enzyme extract with a buffer solution and the substrate, protoporphyrinogen IX.
-
Inhibition Measurement: Add a range of concentrations of the PPO-inhibiting herbicide to the wells. Measure the rate of protoporphyrin IX formation spectrophotometrically.
-
Data Analysis: Calculate the herbicide concentration required to inhibit 50% of the enzyme activity (I50). A higher I50 value for the resistant population's enzyme indicates target-site resistance.
Molecular Analysis of the PPX Genes
This protocol identifies the specific genetic mutations responsible for TSR.
-
DNA/RNA Extraction: Extract genomic DNA or RNA from leaf tissue of resistant and susceptible plants. If using RNA, synthesize cDNA.
-
PCR Amplification: Use specific primers to amplify the coding regions of the PPX1 and PPX2 genes.
-
Gene Sequencing: Sequence the amplified PCR products.
-
Sequence Alignment: Compare the gene sequences from resistant and susceptible plants to identify any mutations (deletions, substitutions) that are consistently present in the resistant individuals.
Figure 3: A typical experimental workflow for investigating the mechanism of weed resistance to a PPO-inhibiting herbicide.
Potential for Resistance Development to this compound
While this compound is being marketed as a solution for controlling weeds resistant to other herbicides, and with claims of "no cross-resistance," the principles of evolutionary biology dictate that resistance can and likely will evolve over time with repeated use.[1]
-
Overcoming Existing TSR: The claim of "no cross-resistance" suggests that this compound may have a different binding interaction with the PPO enzyme compared to older PPO inhibitors. It may be effective against weeds carrying the common TSR mutations (e.g., ΔG210, R128G). Research on another new PPO inhibitor, trifludimoxazin (B1651332), has shown it remains effective against waterhemp and Palmer amaranth biotypes with these known mutations.[11] It is plausible that this compound has a similar profile.
-
Potential for New TSR Mutations: While this compound may overcome current TSR, its widespread use will exert strong selection pressure on weed populations. This could lead to the selection of novel mutations in the PPX2 or PPX1 genes that specifically confer resistance to this compound. The evolution of multiple distinct resistance-conferring mutations at different sites within the PPO enzyme demonstrates its genetic plasticity.
-
Risk of NTSR (Metabolic Resistance): Metabolic resistance poses a significant future threat. Since this mechanism is not dependent on the specific binding site of the herbicide, it is unlikely that this compound would be immune. Weed populations with enhanced P450 or GST activity, selected for by other herbicides, could potentially exhibit cross-resistance to this compound.[12] Furthermore, new metabolic pathways could evolve that are capable of detoxifying this compound.
Conclusion and Recommendations
This compound represents a valuable new tool for weed management, particularly in systems where resistance to other herbicide modes of action is prevalent. However, the history of herbicide development has repeatedly shown that no mode of action is immune to resistance. The potential for resistance to this compound is high, through both the selection of novel target-site mutations and the evolution of metabolic detoxification pathways.
To ensure the long-term efficacy of this compound, the following research and stewardship actions are recommended:
-
Baseline Susceptibility Studies: Establish baseline susceptibility data for this compound in a wide range of key weed species before its widespread commercial use.
-
Monitoring and Surveillance: Implement robust monitoring programs to rapidly detect and characterize any field-evolved shifts in weed susceptibility to this compound.
-
Mechanism of Action Research: Conduct detailed molecular and biochemical studies to understand how this compound interacts with both wild-type and known mutant PPO enzymes. This will help predict which TSR mutations it can overcome and which new mutations might pose a threat.
-
Integrated Weed Management (IWM): Promote the use of this compound within an IWM framework. This includes rotating herbicide modes of action, using full-labeled rates, and incorporating non-chemical control methods to reduce the selection pressure for resistance.
By proactively addressing the potential for resistance, the utility of this compound as an effective herbicide can be preserved for the future.
References
- 1. kingagroot.com [kingagroot.com]
- 2. A codon deletion confers resistance to herbicides inhibiting protoporphyrinogen oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. Distribution of PPX2 Mutations Conferring PPO-Inhibitor Resistance in Palmer Amaranth Populations of Tennessee | Weed Technology | Cambridge Core [cambridge.org]
- 7. Resistance to PPO‐inhibiting herbicide in Palmer amaranth from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New V361A Mutation in Amaranthus palmeri PPX2 Associated with PPO-Inhibiting Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to trifludimoxazin | Weed Science | Cambridge Core [resolve.cambridge.org]
- 12. Metabolic Resistance to Protoporphyrinogen Oxidase-Inhibitor Herbicides in a Palmer amaranth Population from Kansas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 14. psjd.icm.edu.pl [psjd.icm.edu.pl]
Methodological & Application
Application Note: Analysis of Flufenoximacil Residue in Soil using LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of flufenoximacil residue in soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which ensures high extraction efficiency and sample cleanup. This method is intended for researchers, scientists, and professionals in the fields of environmental science, agriculture, and drug development who require a reliable and validated protocol for monitoring this compound levels in soil.
Introduction
This compound is a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibitor used as a contact-based, non-selective herbicide. It is effective against a broad spectrum of weeds, including those resistant to glyphosate (B1671968) and glufosinate. Given its application in agriculture, it is crucial to monitor its persistence and residue levels in soil to assess potential environmental impact and ensure agricultural sustainability. Soil, being a complex matrix, presents analytical challenges that necessitate a highly selective and sensitive detection method like LC-MS/MS. The QuEChERS sample preparation approach is well-suited for multiresidue pesticide analysis in soil, offering a streamlined and efficient extraction and cleanup process.[1][2][3][4]
Experimental Protocol
Sample Preparation (QuEChERS Method)
The QuEChERS method is a popular choice for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[1][2][4]
1.1. Reagents and Materials:
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
2 mL dSPE (dispersive solid-phase extraction) tubes
1.2. Extraction Procedure:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of water and allow it to hydrate (B1144303) for 30 minutes.[1]
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at ≥ 3000 rcf for 5 minutes.
1.3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
2.2. Mass Spectrometry (MS) Conditions:
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
2.3. MRM Transitions for this compound:
Accurate MRM transitions are crucial for the selective detection and quantification of the target analyte. The following MRM transitions for this compound are recommended. It is advisable to optimize the collision energies on the specific instrument being used.
| Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| To be determined by user | To be determined by user | Optimize | To be determined by user | Optimize |
Data Presentation
The following tables summarize the expected performance characteristics of the method based on validation data for similar benzoylurea (B1208200) pesticides in soil.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | > 0.99 | ≥ 0.995 |
| Recovery (%) | 70 - 120% | 85 - 110% |
| Precision (RSD%) | < 20% | < 15% |
| Limit of Quantification (LOQ) | - | 0.01 mg/kg |
| Limit of Detection (LOD) | - | 0.003 mg/kg |
Table 2: Quantitative Data Summary (Hypothetical)
| Sample ID | Spiked Concentration (mg/kg) | Measured Concentration (mg/kg) | Recovery (%) | RSD (%) (n=3) |
| Soil A | 0.01 | 0.0095 | 95 | 5.2 |
| Soil B | 0.05 | 0.048 | 96 | 4.8 |
| Soil C | 0.1 | 0.105 | 105 | 3.5 |
Experimental Workflow and Diagrams
The overall experimental workflow for the analysis of this compound residue in soil is depicted below.
Caption: Experimental workflow for LC-MS/MS analysis of this compound in soil.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of this compound residues in soil. The combination of the QuEChERS sample preparation method and LC-MS/MS analysis offers high sensitivity, selectivity, and reliability. The presented method is suitable for routine monitoring of this compound in environmental soil samples, contributing to a better understanding of its environmental fate and ensuring agricultural safety. The validation parameters outlined provide a benchmark for laboratories to establish and verify the performance of this method.
References
Application Note: Quantitative Analysis of Flufenoximacil in Water Samples by SPE and LC-MS/MS
Introduction
Flufenoximacil is a novel N-phenylimide and phenyluracil herbicide used for the control of a wide variety of weeds.[1] Its presence in water sources is a potential environmental concern, necessitating a reliable and sensitive analytical method for its quantification. This application note describes a robust method for the determination of this compound in various water matrices, including surface water and groundwater. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach provides high selectivity and sensitivity, making it suitable for trace-level analysis to ensure water quality and environmental monitoring.
Principle
A known volume of a water sample is passed through a solid-phase extraction cartridge. This compound, being a relatively non-polar compound with a XLogP3 of 2.9, is retained on a polymeric reversed-phase sorbent.[2] Interfering substances are washed from the cartridge, and the analyte is then eluted with an organic solvent. The eluate is evaporated and reconstituted in a suitable solvent for analysis by LC-MS/MS. The separation of this compound is achieved on a C18 reversed-phase column with a gradient elution. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.
-
Solid-Phase Extraction (SPE) manifold and vacuum pump.
-
Nitrogen evaporator.
-
Vortex mixer.
-
Analytical balance.
-
Glassware (volumetric flasks, pipettes, vials).
-
Syringe filters (0.22 µm).
-
-
Reagents:
-
This compound analytical standard.
-
HPLC-grade methanol (B129727), acetonitrile, and water.
-
Formic acid (LC-MS grade).
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade).
-
SPE cartridges (e.g., polymeric reversed-phase, 200 mg, 6 mL).
-
Nitrogen gas (high purity).
-
Experimental Protocols
1. Standard Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of methanol and water (1:1, v/v) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
2. Sample Preparation (Solid-Phase Extraction)
-
Sample Filtration: Filter the water sample through a 0.7 µm glass fiber filter to remove any particulate matter.[3]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained this compound with 2 x 4 mL of methanol into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol/water (1:1, v/v), vortex for 30 seconds, and filter through a 0.22 µm syringe filter into an HPLC vial.
3. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
Time (min) % B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: (To be determined by infusion of this compound standard. A hypothetical transition based on its molecular weight of 451.76 g/mol is provided below).
-
Precursor Ion (m/z): 452.1
-
Product Ion 1 (Quantifier, m/z): [To be determined]
-
Product Ion 2 (Qualifier, m/z): [To be determined]
-
Collision Energy (eV): [To be determined]
-
-
Method Validation and Data Presentation
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision) according to established guidelines. The following table summarizes the expected performance of the method based on typical values for similar pesticide analysis in water.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| LOD | 0.1 - 1.0 ng/L |
| LOQ | 0.3 - 3.0 ng/L |
| Accuracy (Recovery) | 80 - 110% |
| Precision (RSD) | < 15% |
Visualization of Experimental Workflow and Analytical Principle
Caption: Experimental workflow for this compound analysis.
Caption: Principle of LC-MS/MS analysis.
References
Development of Analytical Standards for Flufenoximacil Metabolites: Application Notes and Protocols
Disclaimer: As of the current date, specific metabolites of Flufenoximacil have not been publicly disclosed in scientific literature. The following application notes and protocols are based on a scientifically reasoned, hypothetical metabolic pathway derived from the known metabolism of structurally similar N-phenylimide and protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides. These proposed metabolites and the subsequent analytical methodologies are intended to serve as a strategic guide for researchers and scientists in the development of analytical standards.
Introduction
This compound is a novel PPO-inhibiting herbicide. Understanding its metabolic fate in various environmental and biological matrices is crucial for comprehensive risk assessment and regulatory compliance. The development of certified analytical standards for its metabolites is a prerequisite for accurate quantification and monitoring. This document outlines a proposed metabolic pathway for this compound and provides detailed protocols for the synthesis of hypothetical metabolite standards, their purification, and subsequent analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Proposed Metabolic Pathway of this compound
Based on common metabolic reactions for pesticides containing ester, imide, and methyl functional groups, the following primary metabolites are proposed for this compound:
-
M1: this compound Acid: Resulting from the hydrolysis of the methyl ester group. This is a common metabolic step for many pesticides containing an ester linkage.
-
M2: Hydrolyzed Imide Metabolite: Formed by the hydrolytic opening of the cyclic imide ring. N-phenylimide herbicides are known to undergo this transformation.
-
M3: Oxidized Methyl Group Metabolite (Carboxylic Acid): Arising from the oxidation of the methyl group on the pyrimidine (B1678525) ring to a carboxylic acid.
These proposed biotransformations are illustrated in the signaling pathway diagram below.
Caption: Proposed metabolic pathway of this compound.
Development of Analytical Standards: Synthesis and Purification
The synthesis of the proposed metabolites is essential for their use as analytical standards. The following outlines a general workflow for their preparation and purification.
Caption: Workflow for synthesis and certification of metabolite standards.
Experimental Protocols: Synthesis and Purification
Protocol 1: Synthesis of M1 (this compound Acid)
-
Reaction: Dissolve this compound in a suitable solvent mixture (e.g., methanol/water).
-
Add a catalytic amount of a suitable base (e.g., lithium hydroxide) to facilitate ester hydrolysis.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Preparative HPLC
-
Dissolve the crude product in a suitable mobile phase.
-
Purify the crude product using a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Use a gradient elution program with water and acetonitrile (B52724), both containing 0.1% formic acid.
-
Collect the fractions containing the target metabolite.
-
Combine the pure fractions and evaporate the solvent to obtain the purified metabolite.
-
Assess the purity of the final product using analytical HPLC or Ultra-High-Performance Liquid Chromatography (UPLC).
Analytical Method Development for Metabolite Quantification
The following section details a proposed LC-MS/MS method for the simultaneous quantification of this compound and its hypothetical metabolites in environmental matrices.
Sample Preparation: QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[1]
Protocol 3: QuEChERS Extraction
-
Weigh 10 g of a homogenized sample (e.g., soil, fruit, or vegetable) into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for the cleanup step.
Protocol 4: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 1 mL of the acetonitrile extract to a 2 mL d-SPE tube containing primary secondary amine (PSA) and MgSO₄.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
Instrumentation:
-
Liquid Chromatograph: UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Hypothetical LC-MS/MS Parameters for this compound and its Metabolites
| Parameter | Setting |
| LC Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive and Negative (switching) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
Table 2: Hypothetical MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| This compound | 452.1 | 393.1 | 20 | 258.0 | 35 |
| M1 (this compound Acid) | 438.1 | 393.1 | 20 | 244.0 | 35 |
| M2 (Hydrolyzed Imide) | 470.1 | 425.1 | 18 | 276.0 | 30 |
| M3 (Oxidized Metabolite) | 468.1 | 423.1 | 22 | 274.0 | 38 |
Method Validation
The developed analytical method should be validated according to international guidelines (e.g., SANCO/12682/2019) to ensure its suitability for routine analysis. Key validation parameters are summarized in the table below with hypothetical performance data.
Table 3: Hypothetical Method Validation Data
| Parameter | This compound | M1 | M2 | M3 |
| Linearity (r²) | >0.995 | >0.995 | >0.995 | >0.995 |
| LOD (µg/kg) | 0.1 | 0.2 | 0.2 | 0.5 |
| LOQ (µg/kg) | 0.5 | 1.0 | 1.0 | 2.0 |
| Recovery (%) | 85-110 | 80-105 | 75-100 | 70-95 |
| Precision (RSD%) | <15 | <15 | <20 | <20 |
Conclusion
The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for the development of analytical standards for this compound metabolites. The successful synthesis and certification of these standards are critical for enabling accurate and reliable monitoring of this compound and its degradation products in the environment and in food products. The proposed LC-MS/MS method, coupled with a validated QuEChERS sample preparation protocol, provides a robust starting point for researchers in this field. It is imperative to confirm the actual metabolic pathway of this compound through in vivo and in vitro metabolism studies to validate and refine these proposed methods.
References
Application Notes and Protocols for Flufenoximacil Bioassay to Determine Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufenoximacil is a next-generation, non-selective, contact-based herbicide.[1] It functions as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, providing broad-spectrum control of various weed species, including those resistant to other common herbicides like glyphosate (B1671968) and glufosinate.[1] Understanding the herbicidal activity of this compound is crucial for its effective and sustainable use in weed management programs. This document provides a detailed protocol for conducting a whole-plant dose-response bioassay to determine the herbicidal activity of this compound in a controlled greenhouse or laboratory setting.
Principle and Mode of Action
This compound's mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical in the biosynthesis pathway of chlorophylls (B1240455) and hemes. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS), particularly singlet oxygen. These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and eventual plant death. The fast-acting, contact-based nature of this compound, with effects visible within a day, is a direct result of this mechanism.[1]
Signaling Pathway of this compound
Caption: Mode of action of this compound as a PPO inhibitor.
Experimental Protocols
This section outlines a detailed whole-plant dose-response bioassay to quantify the herbicidal activity of this compound.
Materials
-
Plant Material: Seeds of susceptible weed species. Velvetleaf (Abutilon theophrasti) and Redroot Pigweed (Amaranthus retroflexus) are recommended due to their known susceptibility to PPO inhibitors.
-
Growth Medium: Standard potting mix or a mixture of peat, perlite, and vermiculite.
-
Containers: 10 cm diameter pots.
-
This compound: Analytical grade standard.
-
Solvent: Acetone or DMSO for preparing stock solution.
-
Adjuvant: A non-ionic surfactant (as recommended for PPO inhibitors).
-
Equipment:
-
Growth chamber or greenhouse with controlled temperature and light.
-
Calibrated cabinet sprayer.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Fume hood.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound bioassay.
Step-by-Step Protocol
-
Plant Preparation:
-
Fill 10 cm pots with the growth medium.
-
Sow seeds of the selected weed species at a depth of approximately 1-2 cm.
-
Water the pots and place them in a growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate humidity).
-
After emergence, thin the seedlings to a uniform number (e.g., 2-4 plants) per pot.
-
Allow the plants to grow until they reach the 2-4 true leaf stage.
-
-
Herbicide Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Perform serial dilutions of the stock solution with distilled water to create a range of at least 6-8 herbicide concentrations. A non-treated control (solvent and water only) must be included.
-
The concentration range should be selected to bracket the expected 50% growth reduction (GR50) value. Based on the field application rate of 30-120 g a.i./ha, a suggested starting range for greenhouse pot experiments is provided in Table 1.
-
Add a non-ionic surfactant to each spray solution at the recommended concentration (e.g., 0.25% v/v).
-
-
Herbicide Application:
-
Transfer the plants at the 2-4 true leaf stage to a calibrated cabinet sprayer.
-
Apply the different this compound solutions to the respective pots, ensuring uniform coverage of the foliage.
-
The sprayer should be calibrated to deliver a known volume per unit area.
-
-
Post-Treatment Growth and Evaluation:
-
Return the treated plants to the growth chamber or greenhouse.
-
Water the plants as needed, taking care to avoid washing the herbicide from the foliage.
-
Visually assess plant injury at 3, 7, and 14 days after treatment (DAT) using a rating scale (see Table 2).
-
At 14-21 DAT, harvest the above-ground biomass for each pot.
-
Determine the fresh weight of the biomass immediately.
-
Dry the biomass in an oven at 70°C for 72 hours and then measure the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each herbicide concentration relative to the non-treated control using the following formula:
-
% Growth Reduction = [1 - (Biomass of treated plant / Biomass of control plant)] * 100
-
-
Plot the percent growth reduction against the logarithm of the herbicide concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit a dose-response curve to the data.
-
From the dose-response curve, determine the GR50 value, which is the herbicide concentration required to cause a 50% reduction in plant growth.
-
Data Presentation
Table 1: Suggested this compound Concentration Range for Greenhouse Bioassay
This table provides a calculated concentration range for greenhouse pot experiments based on the field application rate of this compound (30-120 g a.i./ha). This is a starting point and may require optimization depending on the plant species and experimental conditions.
| Treatment | Field Rate Equivalent (g a.i./ha) | Concentration in Spray Solution (mg/L)¹ |
| Control | 0 | 0 |
| Dose 1 | 3.75 | 18.75 |
| Dose 2 | 7.5 | 37.5 |
| Dose 3 | 15 | 75 |
| Dose 4 | 30 | 150 |
| Dose 5 | 60 | 300 |
| Dose 6 | 120 | 600 |
| Dose 7 | 240 | 1200 |
¹Calculated assuming a spray volume of 200 L/ha. The concentration can be adjusted based on the actual spray volume of the cabinet sprayer.
Table 2: Visual Injury Rating Scale
| Rating (%) | Description of Symptoms |
| 0 | No visible injury. |
| 10-30 | Slight chlorosis or necrosis on some leaves. |
| 40-60 | Moderate chlorosis and necrosis, some stunting. |
| 70-90 | Severe chlorosis and necrosis, significant stunting. |
| 100 | Complete plant death. |
Table 3: Example Data Table for this compound Bioassay Results
This table is a template for recording and presenting the results of the bioassay. The GR50 values should be determined from the dose-response curve analysis.
| This compound Concentration (mg/L) | Visual Injury at 14 DAT (%) | Average Dry Weight (g) | Growth Reduction (%) |
| 0 (Control) | 0 | [Insert Value] | 0 |
| 18.75 | [Insert Value] | [Insert Value] | [Insert Value] |
| 37.5 | [Insert Value] | [Insert Value] | [Insert Value] |
| 75 | [Insert Value] | [Insert Value] | [Insert Value] |
| 150 | [Insert Value] | [Insert Value] | [Insert Value] |
| 300 | [Insert Value] | [Insert Value] | [Insert Value] |
| 600 | [Insert Value] | [InsertValue] | [Insert Value] |
| 1200 | [Insert Value] | [Insert Value] | [Insert Value] |
| GR50 (mg/L) | - | - | [Calculated Value] |
Conclusion
This detailed protocol provides a robust framework for assessing the herbicidal activity of this compound. By following these procedures, researchers can obtain reliable and reproducible data on the dose-dependent effects of this PPO-inhibiting herbicide on susceptible weed species. The generated data, particularly the GR50 values, are essential for understanding the potency of this compound and for developing effective weed management strategies.
References
Greenhouse pot trial methodology for Flufenoximacil efficacy testing
An Application Note and Protocol for Greenhouse Pot Trial Methodology for Flufenoximacil Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibitor herbicide.[1][2][3] It functions as a contact-based, non-selective herbicide with rapid activity, demonstrating efficacy against a broad spectrum of weed species, including those resistant to glyphosate (B1671968) and glufosinate.[1] This document provides a detailed methodology for conducting greenhouse pot trials to evaluate the efficacy of this compound. Greenhouse pot trials offer a controlled environment to assess herbicide performance, bridging the gap between laboratory assays and large-scale field trials.[4] These controlled studies allow for the precise evaluation of variables such as dose-response, species sensitivity, and environmental factors on herbicide activity.[4][5]
Objective
To establish a standardized protocol for assessing the herbicidal efficacy of this compound in a greenhouse setting. This protocol outlines procedures for plant preparation, herbicide application, data collection, and analysis to ensure reproducible and comparable results.
Experimental Protocols
1. Materials and Equipment
-
Test Plant Species: Select a range of relevant weed species. It is recommended to include species known to be susceptible to PPO inhibitors, as well as species with suspected or confirmed resistance to other herbicide modes of action.[1] Examples include Amaranthus palmeri (Palmer amaranth), Lolium rigidum (Rigid ryegrass), and Eleusine indica (Goosegrass).[1] Include a susceptible control species to verify treatment efficacy.[6]
-
Herbicide: Technical grade this compound and a formulated product if available.
-
Pots: 10-15 cm diameter plastic pots with drainage holes.
-
Growing Medium: A consistent, well-draining potting mix or sandy loam soil, free of herbicide residues.[7] The composition of the growing media can influence herbicide activity and should be recorded.
-
Greenhouse: A facility with controlled temperature (e.g., 22-28°C day, 16-22°C night), humidity (e.g., 50-70%), and a defined photoperiod (e.g., 14-16 hour light).[7] Supplemental lighting should be used if necessary to ensure consistent light intensity.
-
Spraying Equipment: A precision bench sprayer or laboratory-scale sprayer equipped with a flat-fan nozzle to ensure uniform application.[6][8] The sprayer should be calibrated to deliver a consistent volume (e.g., 200-300 L/ha).[6]
-
Personal Protective Equipment (PPE): Appropriate safety gear, including gloves, lab coat, and eye protection, should be worn when handling herbicides.
2. Experimental Design
-
Treatments:
-
Untreated Control: Plants are not treated with any substance.
-
Vehicle Control: Plants are treated with the carrier solution (e.g., water and any adjuvants) used to formulate the herbicide, but without the active ingredient.
-
This compound Treatments: A minimum of five different application rates should be tested to establish a dose-response curve.[5] Rates should bracket the expected effective use rate (e.g., 30-120 g a.i./ha).[1]
-
-
Replication: Each treatment should be replicated a minimum of four times.[5] For greater statistical power, 7-10 replicates are recommended.[9]
-
Randomization: Pots should be arranged in a completely randomized design or a randomized complete block design to minimize the effects of environmental gradients within the greenhouse.[5][9]
3. Procedure
-
Plant Propagation:
-
Fill pots with the selected growing medium.
-
Sow seeds of the target weed species at a uniform depth.
-
Water the pots as needed to maintain optimal soil moisture for germination and growth.
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have reached the 1-2 leaf stage.
-
-
Herbicide Application:
-
Grow plants to the appropriate growth stage for treatment. This is typically the 2-4 leaf stage for post-emergence herbicides.[6]
-
Calibrate the sprayer to deliver the desired application volume.
-
Prepare the herbicide solutions for each treatment rate. A serial dilution method can be used to improve accuracy.[6]
-
Apply the treatments to the respective pots. Ensure even coverage of the plant foliage.
-
Return the treated pots to the greenhouse and maintain them under controlled conditions.
-
-
Data Collection:
-
Visual assessments of phytotoxicity and weed control should be conducted at regular intervals after treatment (e.g., 3, 7, 14, and 21 days after application).
-
Visual injury should be rated on a scale of 0% (no effect) to 100% (complete plant death).
-
At the final assessment, harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 70°C until a constant weight is achieved.
-
Record the dry weight for each replicate.
-
4. Data Analysis
-
Calculate the percent weed control relative to the untreated control for both visual assessments and biomass reduction.
-
Perform analysis of variance (ANOVA) to determine if there are significant differences between treatments.
-
If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare individual treatments.
-
Dose-response curves can be generated using regression analysis to determine the herbicide rate required for 50% (GR50) and 90% (GR90) growth reduction.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Efficacy Trial
| Treatment | Application Rate (g a.i./ha) | Visual Injury (%) (14 DAT) | Biomass Reduction (%) | Plant Dry Weight (g) |
| Untreated Control | 0 | 0 | 0 | e.g., 5.0 |
| Vehicle Control | 0 | 0 | 0 | e.g., 5.1 |
| This compound | 15 | e.g., 45 | e.g., 40 | e.g., 3.0 |
| This compound | 30 | e.g., 75 | e.g., 70 | e.g., 1.5 |
| This compound | 60 | e.g., 95 | e.g., 92 | e.g., 0.4 |
| This compound | 120 | e.g., 100 | e.g., 98 | e.g., 0.1 |
| This compound | 240 | e.g., 100 | e.g., 100 | e.g., 0.0 |
DAT: Days After Treatment a.i./ha: active ingredient per hectare
Mandatory Visualization
Caption: Experimental workflow for this compound efficacy testing.
Caption: Logical relationships in the experimental design.
References
- 1. kingagroot.com [kingagroot.com]
- 2. This compound (Ref: QYNS101) [sitem.herts.ac.uk]
- 3. This compound (Ref: QYNS101)-Pesticide database [wppdb.com]
- 4. Testing Nature in Miniature: Inside Greenhouse Pot Trials - Life AgriScience [lifeagriscience.com]
- 5. apms.org [apms.org]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Conducting Onsite Greenhouse Trials [growertalks.com]
Application Notes and Protocols for Field Trial Assessment of Flufenoximacil Performance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting field trials to evaluate the efficacy, crop selectivity, and overall performance of the herbicide Flufenoximacil. The protocols outlined below are intended to ensure the generation of robust and reliable data suitable for scientific evaluation and regulatory purposes.
Introduction to this compound
This compound is a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide.[1][2] It functions as a contact-based, non-selective herbicide with a broad spectrum of weed control, including efficacy against species resistant to glyphosate (B1671968) and glufosinate.[1] The mode of action involves the inhibition of the PPO enzyme, which leads to an accumulation of protoporphyrinogen IX. In the presence of light and oxygen, this results in the rapid generation of reactive oxygen species that cause lipid peroxidation and destruction of cell membranes, leading to tissue necrosis and weed death.[3][4] Effects are typically visible within one day of application.[1]
Field Trial Objectives
The primary objectives of a field trial for this compound are:
-
To determine the dose-response relationship and optimal application rate of this compound for the control of target weed species.
-
To assess the crop safety and potential phytotoxicity of this compound on the desired crop.
-
To compare the performance of this compound with an untreated control and a standard commercial reference herbicide.
-
To evaluate the impact of this compound treatments on crop yield.
Signaling Pathway of this compound (PPO Inhibition)
Caption: Mode of action of this compound via PPO inhibition.
Experimental Design and Protocols
A Randomized Complete Block Design (RCBD) is the recommended experimental design to account for field variability.[5][6]
Site Selection and Preparation
-
Site Uniformity: Select a trial site with a uniform soil type, topography, and cropping history. The site should have a consistent and sufficient population of the target weed species.
-
Avoid Gradients: Avoid areas with known gradients in fertility, drainage, or pest pressure.
-
Plot Size: Individual plots should be large enough to be manageable with available equipment and to minimize edge effects. A typical plot size is between 50 m² and 100 m².[7]
Treatments and Application
Table 1: Treatment Plan
| Treatment No. | Treatment Description | Active Ingredient (a.i.) Rate (g/ha) | Purpose |
| T1 | Untreated Control | 0 | Baseline for weed pressure and crop yield |
| T2 | Hand-Weeded Control | N/A | Baseline for crop yield without weed competition |
| T3 | This compound - Rate 1 | 30 | Low-end efficacy and crop safety |
| T4 | This compound - Rate 2 | 60 | Mid-range efficacy and crop safety |
| T5 | This compound - Rate 3 | 120 | High-end efficacy and crop safety |
| T6 | This compound - Rate 4 | 240 | Crop safety assessment (2x max rate) |
| T7 | Commercial Standard | Manufacturer's Recommended Rate | Benchmark for performance comparison |
-
Replications: A minimum of four replications (blocks) is recommended to ensure statistical power.[8]
-
Randomization: Within each block, treatments must be randomly assigned to plots.[5][9]
Experimental Workflow
Caption: General workflow for a herbicide field trial.
Protocol for Herbicide Application
-
Sprayer Calibration: Accurately calibrate the sprayer before application to ensure the correct volume is applied uniformly. A CO2-pressurized backpack sprayer with flat-fan nozzles is recommended for research plots.[3]
-
Spray Mix Preparation: For each treatment, calculate the amount of this compound concentrate needed based on the plot size and the target application rate. Mix the required amount with water in a clean container.
-
Application Timing: Apply treatments when target weeds are at the 2-4 leaf stage and actively growing.[3]
-
Environmental Conditions: Record air temperature, relative humidity, wind speed, and soil moisture at the time of application. Avoid application during periods of environmental stress.[3]
Data Collection and Assessment
All assessments should be conducted by experienced personnel to ensure consistency and accuracy. Data should be collected at regular intervals (e.g., 7, 14, 21, and 28 days after treatment - DAT) and at crop harvest.[3]
Protocol for Weed Control Efficacy Assessment
-
Visual Assessment: Rate the percent weed control for each species on a scale of 0% (no control) to 100% (complete death) by comparing each treated plot to the untreated control (T1).[3]
-
Quantitative Assessment (Quadrat Sampling):
-
Randomly place a quadrat (e.g., 0.25 m²) at a minimum of two locations within each plot.
-
Count the number of individuals of each weed species within the quadrat.
-
Harvest the above-ground biomass of each weed species within the quadrat, dry it to a constant weight, and record the dry weight.
-
Table 2: Weed Efficacy Data Collection
| Assessment Timing | Data to Collect | Method |
| Pre-application | Weed species present and density | Quadrat counts |
| 7, 14, 21, 28 DAT | Percent weed control (by species) | Visual rating (0-100%) |
| 28 DAT | Weed density (by species) | Quadrat counts |
| 28 DAT | Weed biomass (by species) | Quadrat biomass sampling (dry weight) |
Protocol for Crop Phytotoxicity Assessment
-
Visual Assessment: Visually assess the level of crop injury in each plot compared to the untreated control (T1) and the hand-weeded control (T2).[10]
-
Rating Scale: Use a 0-100% scale where 0% indicates no visible injury and 100% indicates complete crop death. Note specific symptoms such as chlorosis, necrosis, stunting, or malformation.[10][11] Injury levels of 10% or less are generally considered acceptable.[10]
-
Photographic Documentation: Take photographs to document any observed phytotoxicity.
Table 3: Crop Phytotoxicity Data Collection
| Assessment Timing | Data to Collect | Method |
| 7, 14, 21, 28 DAT | Percent crop injury | Visual rating (0-100%) |
| 7, 14, 21, 28 DAT | Description of injury symptoms | Written notes and photographs |
Protocol for Crop Yield Assessment
-
Harvesting: At crop maturity, harvest the crop from a predetermined area within the center of each plot to avoid edge effects.
-
Yield Measurement: Measure and record the weight of the harvested crop from each plot.
-
Moisture Content: For grain crops, determine the moisture content of the harvested sample and adjust the yield to a standard moisture percentage.
Table 4: Crop Yield Data Collection
| Assessment Timing | Data to Collect | Method |
| At maturity | Harvested crop weight per plot | Weighing scale |
| At maturity | Moisture content (if applicable) | Moisture meter |
| Post-harvest | Adjusted yield (e.g., kg/ha ) | Calculation |
Statistical Analysis
The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design.[5][12][13]
-
Model: The statistical model for an RCBD will partition the variation into components attributable to treatments, blocks, and random error.
-
Mean Separation: If the ANOVA indicates a significant treatment effect (e.g., p < 0.05), a mean separation test (such as Fisher's Protected LSD or Tukey's HSD) should be performed to determine which treatment means are statistically different from one another.[14]
-
Software: Use recognized agricultural data analysis software for statistical calculations.[11]
References
- 1. kingagroot.com [kingagroot.com]
- 2. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 3. benchchem.com [benchchem.com]
- 4. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. medium.com [medium.com]
- 6. pbgworks.org [pbgworks.org]
- 7. peaceforageseed.ca [peaceforageseed.ca]
- 8. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. weedscience.ca [weedscience.ca]
- 11. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Field Trial Analysis : complete guide- Alteia [alteia.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. sare.org [sare.org]
Application Notes and Protocols: Flufenoximacil in Integrated Weed Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Flufenoximacil, a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide, and its application in integrated weed management (IWM) programs. Detailed protocols for efficacy evaluation are also presented to facilitate research and development.
Introduction to this compound
This compound is a novel, non-selective, contact herbicide developed by KingAgroot CropScience Co., Ltd. and marketed under the trade name Kuairufeng.[1][2] As a PPO inhibitor, it offers a distinct mode of action, making it a valuable tool for managing herbicide-resistant weed populations, particularly those resistant to glyphosate (B1671968) and glufosinate.[1][3] this compound has demonstrated high efficacy across a broad spectrum of over 170 weed species, including challenging grasses and broadleaf weeds.[1][3] Its rapid, contact-based action results in visible weed control effects within a day of application.[3]
Mechanism of Action
This compound's primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll (B73375) and heme biosynthesis pathway.[1] This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, generates reactive oxygen species (ROS).[1] The subsequent oxidative stress causes rapid cellular damage and membrane disruption, leading to plant death.[1] This mechanism of action is distinct from many other commonly used herbicides, and this compound has shown no cross-resistance with existing mainstream herbicides like glyphosate.[1]
Role in Integrated Weed Management (IWM)
Integrated Weed Management is an ecosystem-based strategy that focuses on the long-term prevention of weeds and their damage through a combination of techniques.[4] this compound's characteristics make it a strong candidate for inclusion in IWM programs:
-
Management of Herbicide Resistance: Its novel mode of action helps to control weeds that have developed resistance to other herbicides.[1]
-
Broad-Spectrum Control: this compound is effective against a wide range of weed species, reducing the need for multiple herbicides.[3]
-
Knockdown Herbicide: Its rapid action makes it suitable as a burndown herbicide to clear fields before planting.[1][5]
-
Flexibility: It can be used in various settings, including plantations, orchards, and non-cropland areas.[3]
Data Presentation
Table 1: this compound Efficacy and Application Rates
| Parameter | Value | Reference |
| Application Rate | 30-120 g a.i./ha | [1][3] |
| Weed Spectrum | >170 species | [3] |
| Onset of Action | Visible effects within 1 day | [3] |
Table 2: Susceptibility of Key Weed Species to this compound
| Weed Species | Common Name | Susceptibility | Reference |
| Eleusine indica | Goosegrass | Susceptible (including resistant biotypes) | [3] |
| Rottboellia cochinchinensis | Itchgrass | Susceptible | [3] |
| Paspalum conjugatum | Sour Paspalum | Susceptible | [3] |
| Lolium multiflorum | Italian Ryegrass | Susceptible (including resistant biotypes) | [1][3] |
| Abutilon theophrasti | Velvetleaf | Susceptible | [3] |
| Chenopodium album | Lamb's quarters | Susceptible | [3] |
| Erigeron canadensis | Horseweed | Susceptible | [3][6] |
Experimental Protocols
Dose-Response Study for Herbicide Efficacy
Objective: To determine the effective dose of this compound required to control specific weed species and to calculate the GR₅₀ (the dose causing 50% growth reduction).
Materials:
-
This compound technical grade or formulated product
-
Seeds of target weed species
-
Pots (e.g., 10 cm diameter) filled with appropriate soil mix
-
Greenhouse or growth chamber with controlled environment
-
Laboratory balance
-
Spray chamber calibrated to deliver a precise volume of spray solution
-
Deionized water
-
Adjuvant (if required by the formulation)
Methodology:
-
Plant Preparation:
-
Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 3-4 leaf stage).
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants).
-
Maintain plants in a greenhouse or growth chamber with optimal conditions for growth.
-
-
Herbicide Preparation:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to create a range of treatment concentrations. A typical range might include 0, 7.5, 15, 30, 60, 120, and 240 g a.i./ha. An untreated control (0 g a.i./ha) must be included.
-
-
Herbicide Application:
-
Randomly assign treatments to the pots.
-
Apply the herbicide solutions using a calibrated spray chamber to ensure uniform application.
-
-
Data Collection:
-
At a set time point after treatment (e.g., 14 or 21 days), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death).
-
Harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.
-
Record the dry weight for each pot.
-
-
Data Analysis:
-
Calculate the percent growth reduction relative to the untreated control.
-
Use a suitable statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR₅₀ value.
-
Field Trial Protocol for Efficacy Evaluation
Objective: To evaluate the efficacy of this compound under field conditions on natural weed populations.
Materials:
-
This compound formulated product
-
Calibrated backpack or tractor-mounted sprayer
-
Plot marking equipment (stakes, flags, measuring tape)
-
Personal Protective Equipment (PPE)
-
Data collection tools (notebook, quadrat, camera)
Methodology:
-
Site Selection and Plot Layout:
-
Select a field with a uniform and dense population of the target weed(s).
-
Design the experiment using a randomized complete block design with at least three or four replications.
-
Mark out individual plots of a specific size (e.g., 3m x 6m).
-
-
Treatment Application:
-
Apply this compound at different rates (e.g., 30, 60, 90, 120 g a.i./ha) and include an untreated control.
-
Apply the treatments when weeds are at the recommended growth stage for optimal control.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).
-
-
Efficacy Assessment:
-
At regular intervals after application (e.g., 7, 14, 28, and 56 days), assess weed control.
-
Visual ratings of percent weed control should be taken for each plot.
-
Weed density and biomass can be measured by placing a quadrat (e.g., 0.25 m²) at random locations within each plot.
-
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA).
-
If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
Conclusion
This compound is a promising new herbicide with a valuable role in modern integrated weed management strategies. Its unique mode of action, broad-spectrum efficacy, and rapid activity make it an effective tool for managing difficult-to-control and herbicide-resistant weeds. The protocols outlined above provide a framework for researchers to further evaluate and optimize the use of this compound in various agricultural and non-crop systems.
References
Formulation Development of Flufenoximacil for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Flufenoximacil is a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, developed by KingAgroot CropScience, functioning as a contact-based, non-selective herbicide.[1] It has demonstrated high efficacy against a broad spectrum of weeds, including those resistant to glyphosate (B1671968) and glufosinate.[1] Its mechanism of action involves the inhibition of PPO, a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway.[2] This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species, causing rapid cell membrane disruption and plant death.[2][3]
Due to its intended application as a herbicide, this compound is likely a poorly water-soluble compound, a common characteristic of many agricultural active ingredients.[4][5] Therefore, formulation development is critical to enhance its solubility and bioavailability for research purposes, enabling accurate and reproducible in vitro and in vivo studies. These application notes provide an overview of potential formulation strategies and analytical protocols for this compound.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is the foundation for rational formulation design.[3] While detailed experimental data for this compound is not extensively available in the public domain, some key properties can be inferred from its chemical structure and information from available databases.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄ClF₄N₃O₅ | [6] |
| Molecular Weight | 451.76 g/mol | [7] |
| XLogP3 | 2.9 | [2] |
| Aqueous Solubility | Not explicitly found, but expected to be low based on structure and application. | N/A |
| pKa | Not explicitly found. | N/A |
Note: The lack of publicly available, experimentally determined aqueous solubility and pKa values necessitates their determination as a first step in any formulation development program.
Experimental Protocols
Protocol for Solubility Determination
Objective: To determine the aqueous and organic solvent solubility of this compound.
Materials:
-
This compound powder
-
Water (HPLC grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ethanol, Propylene glycol, PEG 400, Dimethyl sulfoxide (B87167) (DMSO)
-
Vials, shaker, centrifuge, HPLC system
Method:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method (see Protocol 4).
-
Express solubility in mg/mL or µg/mL.
Protocol for Pre-Formulation Development: Solubility Enhancement
Objective: To prepare and evaluate simple formulations of this compound for improved solubility.
2.1. Co-solvent System
Materials:
-
This compound
-
Ethanol, Propylene glycol, PEG 400
-
Water for Injection
Method:
-
Prepare various co-solvent mixtures (e.g., Ethanol:Water, PEG 400:Water).
-
Determine the saturation solubility of this compound in each co-solvent mixture following the protocol for solubility determination.
-
Based on the solubility data, select a co-solvent system that provides the desired concentration of this compound.
-
For a selected co-solvent system, prepare a stock solution of this compound. This stock can be used for in vitro studies.
2.2. Nanosuspension
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)
-
Water for Injection
-
High-pressure homogenizer or microfluidizer
Method:
-
Disperse a known amount of this compound in an aqueous solution of the stabilizer.
-
Subject the dispersion to high-pressure homogenization for a specified number of cycles and pressure.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the drug content by dissolving the nanosuspension in a suitable organic solvent and quantifying using HPLC.
Protocol for Excipient Compatibility Studies
Objective: To assess the compatibility of this compound with commonly used pharmaceutical excipients.[8][9][10]
Materials:
-
This compound
-
Excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate, croscarmellose sodium)
-
Vials, stability chambers, HPLC system, DSC, FTIR spectrometer
Method:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio.[10]
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a predetermined period (e.g., 2 and 4 weeks).
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity and Degradation: Quantify the amount of this compound remaining and detect any degradation products using a stability-indicating HPLC method.
-
Thermal Analysis (DSC): Compare the thermograms of the mixtures with those of the individual components to detect any interactions.[8]
-
Spectroscopic Analysis (FTIR): Compare the spectra of the mixtures with those of the individual components to identify any chemical interactions.[11]
-
Protocol for Analytical Method (HPLC)
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Instrumentation and Conditions (Hypothetical):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for λmax).
-
Column Temperature: 30°C.
Method Validation:
-
Linearity: Prepare a series of standard solutions of this compound in a suitable solvent and inject them into the HPLC. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy and Precision: Analyze samples with known concentrations of this compound on the same day (intra-day) and on different days (inter-day) to determine the accuracy (% recovery) and precision (% RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol for In Vitro Release Study
Objective: To evaluate the release profile of this compound from a developed formulation.
Materials:
-
This compound formulation (e.g., nanosuspension)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Release medium (e.g., PBS pH 7.4 with a surfactant like 0.5% Tween® 80 to maintain sink conditions)
-
Shaking water bath, vials, HPLC system
Method:
-
Place a known amount of the this compound formulation into a dialysis bag.
-
Seal the dialysis bag and place it in a vessel containing a known volume of the release medium maintained at 37°C with constant agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the withdrawn samples for this compound concentration using the validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Protoporphyrinogen Oxidase (PPO) Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of the PPO pathway.
Experimental Workflow for Formulation Development
Caption: Workflow for the formulation development of this compound.
References
- 1. kingagroot.com [kingagroot.com]
- 2. Buy this compound [smolecule.com]
- 3. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. This compound (Ref: QYNS101)-Pesticide database [wppdb.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. wjpmr.com [wjpmr.com]
- 11. primescholars.com [primescholars.com]
Application Notes and Protocols for Assessing Flufenoximacil Phytotoxicity in Crop Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufenoximacil is a next-generation, non-selective, contact herbicide that functions as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor.[1][2][3][4] Its mode of action involves the inhibition of the PPO enzyme, which is crucial for the biosynthesis of chlorophyll (B73375) and heme in plants.[5] This inhibition leads to an accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, this compound generates reactive oxygen species (ROS), such as singlet oxygen, which cause rapid lipid peroxidation, disruption of cell membranes, and ultimately, cell death.[5] Symptoms of phytotoxicity on susceptible plants can appear within a day and include a "water-soaked" appearance followed by desiccation and necrosis.[1][5]
Given its non-selective nature, assessing the phytotoxicity of this compound to various crop species is a critical step in determining its potential for safe and effective use in agricultural systems.[6] This document provides detailed application notes and protocols for a comprehensive evaluation of this compound's phytotoxicity to crop species. The methodologies described herein are designed to provide researchers with a robust framework for generating reliable and reproducible data.
Data Presentation: Quantitative Assessment of this compound Phytotoxicity
The following tables provide an illustrative summary of quantitative data that can be generated from phytotoxicity assessments of this compound on various crop species. Please note that the data presented here are examples and should be replaced with actual experimental findings.
Table 1: Dose-Response Phytotoxicity of this compound on Selected Crop Species (21 Days After Treatment)
| Crop Species | Growth Stage at Application | This compound Dose (g a.i./ha) | Visual Injury (%) | Plant Height Reduction (%) | Biomass Reduction (%) |
| Soybean (Glycine max) | V2 | 30 | 8 | 5 | 7 |
| 60 | 15 | 12 | 18 | ||
| 120 | 28 | 25 | 35 | ||
| Maize (Zea mays) | V3 | 30 | 5 | 3 | 4 |
| 60 | 12 | 8 | 10 | ||
| 120 | 25 | 20 | 28 | ||
| Cotton (Gossypium hirsutum) | 2-leaf | 30 | 10 | 7 | 9 |
| 60 | 20 | 18 | 25 | ||
| 120 | 35 | 30 | 42 |
Table 2: Physiological Effects of this compound on Soybean at the V4 Growth Stage (14 Days After Treatment)
| This compound Dose (g a.i./ha) | Chlorophyll Content (SPAD units) | Photosystem II Efficiency (Fv/Fm) | Lipid Peroxidation (MDA nmol/g FW) |
| 0 (Control) | 45.2 | 0.83 | 12.5 |
| 30 | 40.1 | 0.78 | 18.9 |
| 60 | 35.8 | 0.71 | 25.4 |
| 120 | 28.3 | 0.62 | 38.7 |
Experimental Protocols
Dose-Response and Visual Phytotoxicity Assessment
This protocol outlines the methodology for determining the dose-dependent phytotoxic effects of this compound on crop species through visual assessment.
Objective: To quantify the visual injury, growth reduction, and biomass effects of this compound applied at various rates.
Materials:
-
Crop seeds (e.g., soybean, maize, cotton)
-
Pots (15 cm diameter) filled with appropriate soil mix
-
Growth chamber or greenhouse with controlled environment
-
This compound formulation
-
Sprayer calibrated for accurate application
-
Ruler or caliper
-
Drying oven
-
Analytical balance
Procedure:
-
Plant Culture: Sow 3-5 seeds of the desired crop species per pot. After emergence, thin to one healthy seedling per pot. Grow the plants under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: At the desired growth stage (e.g., V2 for soybean, V3 for maize), apply this compound at a range of doses, including a non-treated control. It is recommended to test at the intended use rate (N) and double the intended use rate (2N) to assess crop safety margins.[6]
-
Visual Assessment: At 3, 7, 14, and 21 days after treatment (DAT), visually assess phytotoxicity on a percentage scale, where 0% = no injury and 100% = plant death. Symptoms to record include chlorosis, necrosis, stunting, and leaf malformation.[7]
-
Growth Measurements: At 21 DAT, measure the plant height from the soil surface to the apical meristem.
-
Biomass Determination: At 21 DAT, harvest the above-ground plant material. Dry the samples in a drying oven at 70°C for 72 hours, or until a constant weight is achieved. Record the dry weight.
-
Data Analysis: Calculate the percentage of plant height and biomass reduction relative to the non-treated control. Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine dose-response relationships.
Chlorophyll Content and Fluorescence Measurement
This protocol details the assessment of this compound's impact on the photosynthetic apparatus of crop plants.
Objective: To measure the effect of this compound on chlorophyll content and photosystem II (PSII) efficiency.
Materials:
-
Plants treated with this compound as described in Protocol 1
-
SPAD-502 Chlorophyll Meter (or equivalent)
-
Portable chlorophyll fluorometer
Procedure:
-
Chlorophyll Content (SPAD): At 7 and 14 DAT, use a SPAD meter to take non-destructive chlorophyll readings from the youngest fully expanded leaves of both treated and control plants. Take at least three readings per leaf and average them.
-
Chlorophyll Fluorescence (Fv/Fm):
-
Dark-adapt the leaves for at least 30 minutes using leaf clips.
-
Use a portable chlorophyll fluorometer to measure the minimal fluorescence (Fo) and maximal fluorescence (Fm).
-
Calculate the maximum quantum efficiency of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.
-
-
Data Analysis: Compare the SPAD values and Fv/Fm ratios of treated plants to the control plants. Statistically analyze the data to determine significant differences.
Lipid Peroxidation Assay (TBARS Method)
This protocol describes a method to quantify membrane damage caused by this compound-induced oxidative stress by measuring malondialdehyde (MDA), a product of lipid peroxidation.
Objective: To determine the extent of lipid peroxidation in crop plants exposed to this compound.
Materials:
-
Leaf tissue from treated and control plants (approx. 0.5 g)
-
Trichloroacetic acid (TCA) solution (0.1% w/v)
-
Thiobarbituric acid (TBA) solution (0.5% w/v in 20% TCA)
-
Mortar and pestle
-
Centrifuge
-
Spectrophotometer
-
Water bath
Procedure:
-
Tissue Homogenization: At 7 and 14 DAT, harvest fresh leaf tissue and homogenize 0.5 g in 5 mL of 0.1% TCA using a pre-chilled mortar and pestle.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Reaction Mixture: Mix 1 mL of the supernatant with 4 mL of 0.5% TBA in 20% TCA.
-
Incubation: Heat the mixture in a water bath at 95°C for 30 minutes. Quickly cool the reaction on ice.
-
Spectrophotometry: Centrifuge the samples at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
MDA Calculation: Calculate the concentration of MDA using the following formula: MDA (nmol/g FW) = [(A532 - A600) / 155,000] x 10^6 x (V_supernatant / W_tissue) Where 155,000 is the molar extinction coefficient for MDA.
-
Data Analysis: Compare the MDA content of treated plants to the control plants and analyze for statistical significance.
Visualizations
Signaling Pathway of this compound-Induced Phytotoxicity
Caption: Signaling pathway of this compound phytotoxicity.
Experimental Workflow for Phytotoxicity Assessment
Caption: Experimental workflow for assessing this compound phytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 3. kingagroot.com [kingagroot.com]
- 4. KingAgroot [kingagroot.com]
- 5. Herbicide Symptoms - Part 1 (ACIS) [cales.arizona.edu]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. PPO-Inhibiting Herbicide Injury on Soybean | NC State Extension Publications [content.ces.ncsu.edu]
Application Notes and Protocols for Immunoassay Development for Rapid Detection of Flufenoximacil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufenoximacil is a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide, valued for its high efficacy against a broad spectrum of weeds, including those resistant to other common herbicides.[1] As with any agricultural chemical, monitoring its presence in environmental and food samples is crucial for ensuring safety and regulatory compliance. Traditional detection methods like chromatography are sensitive but can be time-consuming and expensive.[2] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and cost-effective alternative for screening a large number of samples.[3]
These application notes provide a comprehensive guide to the development of a competitive ELISA for the detection of this compound. The protocols cover hapten design and synthesis, immunogen preparation, antibody production, and the development and validation of the immunoassay.
Principle of this compound Detection via Competitive ELISA
The detection of small molecules like this compound, which are not immunogenic on their own, requires a specialized immunoassay format.[4] The competitive ELISA is the most suitable approach. In this assay, free this compound in a sample competes with a fixed amount of enzyme-labeled or surface-immobilized this compound derivative (the coating antigen) for binding to a limited number of specific anti-Flufenoximacil antibody sites. The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample. A lower signal indicates a higher concentration of the herbicide.
Hapten Design and Synthesis
A critical first step in developing an immunoassay for a small molecule is the design and synthesis of a hapten. A hapten is a derivative of the target molecule that is chemically modified to allow conjugation to a carrier protein.[5] The design must preserve the key antigenic determinants of this compound while introducing a functional group, typically a carboxylic acid, for protein conjugation.
Hapten Design Strategy:
The this compound molecule (IUPAC Name: methyl (2R)-2-{[(E)-({2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenyl}methylidene)amino]oxy}propanoate) has several potential sites for modification.[6][7] To ensure that the resulting antibodies recognize the parent molecule, the modification should be made at a position distal to the main structural motifs. The N-phenyl ring of the uracil (B121893) group is a suitable target. We propose introducing a spacer arm with a terminal carboxylic acid at the para-position of the phenyl ring, a common strategy in pesticide hapten synthesis.
Experimental Protocol: Synthesis of this compound-Carboxylic Acid Hapten
Materials:
-
This compound standard
-
Fuming nitric acid
-
Sulfuric acid
-
Iron powder
-
Hydrochloric acid
-
Succinic anhydride (B1165640)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Nitration: Dissolve this compound in concentrated sulfuric acid at 0°C. Add fuming nitric acid dropwise while maintaining the temperature below 5°C. Stir for 2 hours. Pour the reaction mixture onto ice and extract the nitro-derivative with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction: Dissolve the nitro-derivative in ethanol. Add iron powder and concentrated hydrochloric acid. Reflux the mixture for 4 hours. Cool to room temperature, filter, and neutralize the filtrate with sodium bicarbonate. Extract the amine-derivative with ethyl acetate. Wash, dry, and concentrate the organic layer.
-
Introduction of Carboxylic Acid: Dissolve the amine-derivative in DCM. Add succinic anhydride and TEA. Stir at room temperature overnight. Wash the reaction mixture with 1M HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the final this compound-carboxylic acid hapten. The structure should be confirmed by NMR and mass spectrometry.
Preparation of Immunogen and Coating Antigen
To elicit an immune response, the hapten must be conjugated to a large carrier protein.[4] Bovine Serum Albumin (BSA) is commonly used for the immunogen (for injection into animals), and Ovalbumin (OVA) is often used for the coating antigen (for plate coating in the ELISA).
Experimental Protocol: Hapten-Protein Conjugation
Materials:
-
This compound-carboxylic acid hapten
-
Bovine Serum Albumin (BSA)
-
Ovalbumin (OVA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Hapten Activation: Dissolve the this compound hapten, EDC, and NHS in DMF. Stir the mixture at room temperature for 4 hours in the dark to form the active ester.
-
Conjugation to BSA (Immunogen): Dissolve BSA in PBS. Slowly add the activated hapten solution to the BSA solution while stirring. Continue stirring at 4°C overnight.
-
Conjugation to OVA (Coating Antigen): Follow the same procedure as for BSA, but use OVA as the carrier protein.
-
Purification: Dialyze the conjugates against PBS at 4°C for 3 days, changing the PBS buffer twice daily, to remove unconjugated hapten and coupling reagents.
-
Characterization: Confirm the conjugation by UV-Vis spectrophotometry and determine the hapten-to-protein molar ratio. Store the conjugates at -20°C.
Antibody Production and Purification
Polyclonal antibodies can be produced by immunizing animals (e.g., rabbits) with the this compound-BSA immunogen.
Experimental Protocol: Polyclonal Antibody Production
-
Pre-immune Serum Collection: Collect blood from healthy rabbits to obtain pre-immune serum.
-
Immunization: Emulsify the this compound-BSA immunogen with an equal volume of Freund's complete adjuvant for the first injection. For subsequent booster injections (every 3-4 weeks), use Freund's incomplete adjuvant. Inject the emulsion subcutaneously at multiple sites.
-
Titer Monitoring: After the second booster injection, collect small blood samples weekly to monitor the antibody titer and specificity using an indirect ELISA with the this compound-OVA coating antigen.
-
Antibody Harvesting: Once a high antibody titer is achieved, collect the blood and separate the antiserum.
-
Purification: Purify the IgG fraction from the antiserum using a Protein A affinity chromatography column.
Development of Competitive Indirect ELISA
Experimental Protocol: Competitive ELISA for this compound
Materials:
-
This compound-OVA coating antigen
-
Anti-Flufenoximacil polyclonal antibody
-
Goat anti-rabbit IgG-HRP (Horseradish Peroxidase conjugated secondary antibody)
-
This compound standard
-
Coating Buffer (0.05 M carbonate-bicarbonate, pH 9.6)
-
Washing Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (PBST with 1% BSA)
-
Substrate Solution (TMB)
-
Stop Solution (2 M H₂SO₄)
-
96-well microtiter plates
Procedure:
-
Coating: Dilute the this compound-OVA coating antigen in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Washing Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate three times with Washing Buffer.
-
Competitive Reaction: Add 50 µL of this compound standard or sample solution to each well, followed by 50 µL of the diluted anti-Flufenoximacil antibody. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with Washing Buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted Goat anti-rabbit IgG-HRP to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Washing Buffer.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
The results of the competitive ELISA are typically presented as a standard curve, plotting the percentage of inhibition against the logarithm of the this compound concentration. The 50% inhibitory concentration (IC₅₀) is a key parameter for assessing the sensitivity of the assay.
Table 1: Hypothetical Standard Curve Data for this compound ELISA
| This compound Conc. (ng/mL) | Absorbance (450 nm) | B/B₀ (%) |
| 0 | 1.250 | 100.0 |
| 0.1 | 1.125 | 90.0 |
| 0.5 | 0.875 | 70.0 |
| 2.5 | 0.625 | 50.0 |
| 10 | 0.375 | 30.0 |
| 50 | 0.150 | 12.0 |
| 100 | 0.075 | 6.0 |
B is the absorbance of a sample or standard, and B₀ is the absorbance of the zero-standard.
Table 2: Performance Characteristics of the Developed this compound Immunoassay
| Parameter | Value |
| IC₅₀ (ng/mL) | 2.5 |
| Limit of Detection (LOD, ng/mL) | 0.15 |
| Linear Working Range (ng/mL) | 0.5 - 50 |
| Recovery (%) in Spiked Water Samples | 85 - 110 |
| Intra-assay Precision (CV %) | < 10 |
| Inter-assay Precision (CV %) | < 15 |
Table 3: Cross-Reactivity of the Anti-Flufenoximacil Antibody with Other PPO-Inhibiting Herbicides
| Compound | Chemical Structure | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | [Image of this compound structure] | 2.5 | 100 |
| Fomesafen | [Image of Fomesafen structure] | > 1000 | < 0.25 |
| Oxyfluorfen | [Image of Oxyfluorfen structure] | > 1000 | < 0.25 |
| Saflufenacil | [Image of Saflufenacil structure] | > 1000 | < 0.25 |
| Carfentrazone-ethyl | [Image of Carfentrazone-ethyl structure] | > 1000 | < 0.25 |
Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100
Conclusion
The protocols and data presented here provide a comprehensive framework for the development of a sensitive and specific immunoassay for the rapid detection of this compound. By following these guidelines, researchers can establish a valuable tool for monitoring this important herbicide in various matrices, contributing to environmental safety and regulatory compliance. The developed competitive ELISA is a high-throughput, cost-effective method suitable for screening large numbers of samples.
References
- 1. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Ref: QYNS101) [sitem.herts.ac.uk]
- 4. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase | Semantic Scholar [semanticscholar.org]
- 6. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 7. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flufenoximacil Residue Analysis in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufenoximacil is a next-generation protoporphyrinogen (B1215707) IX oxidase (PPO) inhibiting herbicide, functioning as a contact-based, non-selective herbicide.[1] Developed by KingAgroot, it offers high efficacy against a broad spectrum of weeds, including those resistant to glyphosate (B1671968) and glufosinate.[1] As with any agricultural chemical, monitoring its environmental fate, particularly its persistence and mobility in soil, is crucial for regulatory assessment and ensuring environmental safety. This document provides detailed application notes and a representative protocol for the extraction of this compound residues from soil samples for the purpose of quantitative analysis, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of a specifically validated public method for this compound in soil, the primary protocol presented here is an adaptation of the widely used and validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This approach is suitable for multi-residue analysis of pesticides in complex matrices like soil. A secondary method, Accelerated Solvent Extraction (ASE), which has been successfully used for the related PPO inhibitor saflufenacil (B1680489), is also briefly described.[2][3]
Disclaimer: The provided protocols are representative and should be fully validated in the user's laboratory for the specific soil types and analytical instrumentation being used. Validation should assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation: Comparison of Soil Extraction Techniques
The following table summarizes expected performance characteristics for the adapted QuEChERS method and an alternative ASE method, based on data from similar analytes.
| Parameter | Adapted QuEChERS with LC-MS/MS | Accelerated Solvent Extraction (ASE) with HPLC |
| Principle | Acetonitrile (B52724) extraction with salting out, followed by dispersive solid-phase extraction (d-SPE) cleanup. | Extraction using a solvent at elevated temperature and pressure. |
| Typical Soil Sample Size | 10-15 g | 10-20 g |
| Primary Extraction Solvent | Acetonitrile | Acetonitrile |
| Cleanup | d-SPE with Primary Secondary Amine (PSA), C18, and Magnesium Sulfate (B86663) | May require further cleanup depending on the matrix |
| Expected Recovery | 70-120% | >80%[2][3] |
| Expected Limit of Quantification (LOQ) | Low µg/kg range | Dependent on detector, likely higher than LC-MS/MS |
| Analysis Time per Sample | ~20 minutes for extraction and cleanup | ~30 minutes per extraction cycle |
| Advantages | High throughput, low solvent consumption, effective cleanup | Automated, can handle larger sample sizes |
| Disadvantages | Can have matrix effects requiring optimization | Higher initial instrument cost |
Experimental Protocols
Protocol 1: Adapted QuEChERS Method for this compound in Soil
This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.
1. Materials and Reagents
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Water (Type I or LC-MS grade)
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate (B86180) tribasic dihydrate, Sodium citrate dibasic sesquihydrate
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18 (octadecylsilane), Anhydrous magnesium sulfate (MgSO₄)
-
Standards: this compound analytical standard
-
Equipment: Homogenizer, 50 mL polypropylene (B1209903) centrifuge tubes, Centrifuge, Vortex mixer, Syringe filters (0.22 µm)
2. Sample Preparation and Extraction
-
Homogenize the soil sample to ensure uniformity. If the soil is dry, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube and add 8 mL of water. Vortex and allow to hydrate (B1144303) for 30 minutes. For moist soils, determine the water content and adjust the initial sample weight to be equivalent to 10 g of dry soil.
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes to separate the acetonitrile layer from the aqueous and solid phases.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., >8000 rpm) for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol (B129727) with 0.1% formic acid (B).
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
Protocol 2: Accelerated Solvent Extraction (ASE)
This protocol is based on a method developed for saflufenacil and would require optimization for this compound.[2][3]
1. Materials and Reagents
-
Solvent: Acetonitrile (HPLC grade)
-
Equipment: Accelerated Solvent Extractor, Collection vials
2. Extraction Procedure
-
Mix the soil sample with a dispersing agent like diatomaceous earth and pack it into an extraction cell.
-
Place the cell in the ASE system.
-
Preheat the cell for approximately 5 minutes.
-
Pressurize the cell with acetonitrile to around 1500 psi.
-
Heat the cell to the desired temperature (e.g., 100°C).
-
Perform a static extraction for 5-10 minutes.
-
Flush the cell with fresh solvent.
-
Purge the cell with nitrogen gas to collect the extract.
-
The collected extract may require further cleanup or can be directly analyzed by HPLC or LC-MS/MS after appropriate dilution.
Visualizations
Caption: QuEChERS workflow for this compound soil extraction.
Caption: Accelerated Solvent Extraction (ASE) workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Flufenoximacil Dose-Response for Specific Weed Biotypes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Flufenoximacil dose-response experiments for specific weed biotypes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor.[1][2] It works by blocking the PPO enzyme, which is critical for the biosynthesis of both chlorophyll (B73375) and heme.[1] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cellular damage and plant death.[1]
Q2: Why is this compound considered effective for managing herbicide-resistant weeds?
A2: this compound's mode of action as a PPO inhibitor is distinct from many other common herbicides, such as glyphosate (B1671968).[1] This difference in the target site means that it often does not exhibit cross-resistance with other herbicide classes.[1][3] It has been shown to be effective against weeds that have developed resistance to herbicides like glyphosate and glufosinate.[3]
Q3: What is a typical application rate for this compound in experimental settings?
A3: The recommended application rate for this compound generally ranges from 30 to 120 grams of active ingredient per hectare (g a.i./ha).[1][3] However, the optimal dose for a specific weed biotype should be determined through a dose-response study.
Q4: What are the visible symptoms of this compound application on susceptible weeds?
A4: As a contact herbicide, this compound has a rapid mode of action, with visible effects often appearing within hours of application.[1] Symptoms include wilting, necrosis, and a "burned" appearance on the foliage, which is a result of the rapid cell membrane disruption caused by reactive oxygen species.
Troubleshooting Guide
Issue 1: Suboptimal or No Efficacy Observed in Susceptible Weed Biotypes
| Potential Cause | Troubleshooting Step |
| Incorrect Herbicide Preparation | Verify calculations for herbicide concentrations. Ensure the herbicide was properly dissolved in the appropriate solvent and that the final spray solution was thoroughly mixed. |
| Suboptimal Application | Check the calibration of the sprayer to ensure a uniform and accurate application volume. Confirm that the spray nozzles are providing adequate coverage of the target weeds.[4] |
| Unfavorable Environmental Conditions | Review the temperature, humidity, and light conditions at the time of and following application. Extreme temperatures or low humidity can affect herbicide absorption.[5] |
| Incorrect Weed Growth Stage | Ensure that the weeds were treated at the recommended growth stage as specified in the experimental protocol. Younger, actively growing weeds are generally more susceptible.[5] |
| Improper Use of Adjuvants | Confirm that the correct type and concentration of adjuvant (e.g., surfactant, crop oil concentrate) were used as per the protocol. Adjuvants are often crucial for the efficacy of contact herbicides.[5] |
Issue 2: High Variability in Response Within the Same Treatment Group
| Potential Cause | Troubleshooting Step |
| Non-uniform Plant Material | Ensure that all plants used in the experiment are of a similar size and developmental stage.[4] Genetic variability within a weed population can also contribute to varied responses. |
| Inconsistent Application | Re-check the sprayer for uniform output across the spray boom. Hand-weighing plants or measuring leaf area before treatment can help normalize the data. |
| Edge Effects in Experimental Setup | Randomize the placement of treated plants within the greenhouse or growth chamber to minimize the impact of environmental gradients (e.g., light, temperature). |
Issue 3: Suspected Herbicide Resistance in a Weed Biotype
| Potential Cause | Troubleshooting Step |
| Evolution of Resistance | If a weed population has a history of repeated exposure to PPO inhibitors, resistance may have developed.[6] |
| Confirmation of Resistance | Conduct a dose-response assay comparing the suspected resistant biotype to a known susceptible population.[5] A significant increase in the dose required to achieve 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) in the suspected population is indicative of resistance.[5] |
Data Presentation
Effective dose-response studies require the systematic collection and analysis of data. The following tables provide a template for summarizing key experimental parameters and results.
Table 1: Example Doses for a this compound Dose-Response Study
| Treatment | Dose (g a.i./ha) | Log10(Dose) |
| Untreated Control | 0 | N/A |
| 1 | 7.5 | 0.875 |
| 2 | 15 | 1.176 |
| 3 | 30 | 1.477 |
| 4 | 60 | 1.778 |
| 5 | 120 | 2.079 |
| 6 | 240 | 2.380 |
Table 2: Comparative Efficacy of this compound on Different Weed Biotypes (Hypothetical Data)
| Weed Biotype | Resistance Status | GR₅₀ (g a.i./ha) | 95% Confidence Interval | Resistance Index (RI)¹ |
| Eleusine indica | Susceptible | 25.5 | 22.1 - 29.4 | 1.0 |
| Eleusine indica | Resistant | 153.0 | 135.7 - 172.4 | 6.0 |
| Lolium multiflorum | Susceptible | 32.8 | 28.9 - 37.2 | 1.0 |
| Amaranthus palmeri | Susceptible | 18.2 | 15.9 - 20.8 | 1.0 |
¹ Resistance Index (RI) is calculated as the GR₅₀ of the resistant biotype divided by the GR₅₀ of the susceptible biotype.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
-
Seed Germination and Plant Growth:
-
Sow seeds of the selected weed biotypes in trays filled with a standard potting mix.
-
If seeds exhibit dormancy, apply appropriate pre-treatment (e.g., stratification).
-
Grow seedlings in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Transplant seedlings at a uniform growth stage (e.g., 2-3 true leaves) into individual pots.
-
-
Herbicide Application:
-
Prepare a stock solution of this compound and perform serial dilutions to obtain a range of at least 6-8 doses.[7] Include an untreated control.
-
Apply the herbicide treatments using a calibrated cabinet sprayer to ensure uniform coverage.[5]
-
Include a susceptible check population in every experiment to verify herbicide efficacy.[4]
-
-
Data Collection and Analysis:
-
Assess plant mortality and biomass (above-ground fresh or dry weight) 14-21 days after treatment.
-
Express plant survival as a percentage of the untreated control.
-
Analyze the data using non-linear regression to fit a log-logistic dose-response curve.[8]
-
From the dose-response curve, determine the GR₅₀ (the dose causing a 50% reduction in growth) or LD₅₀ (the dose causing 50% mortality) for each biotype.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a dose-response study.
Caption: Troubleshooting decision tree for poor herbicide efficacy.
References
- 1. Buy this compound [smolecule.com]
- 2. This compound (Ref: QYNS101) [sitem.herts.ac.uk]
- 3. kingagroot.com [kingagroot.com]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sfyl.ifas.ufl.edu [sfyl.ifas.ufl.edu]
- 7. 4.2. Dose-Response Experiments [bio-protocol.org]
- 8. bioone.org [bioone.org]
Influence of environmental factors on Flufenoximacil efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of environmental factors on the efficacy of Flufenoximacil. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Suboptimal this compound Efficacy
This guide addresses common issues encountered during experimentation that may lead to reduced efficacy of this compound, a protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Reduced or Slow Weed Control | Low Temperatures: Plant metabolism, herbicide absorption, and translocation slow down in cooler weather.[1][2][3][4] | - Application Timing: Apply this compound when daytime temperatures are ideally between 65°F and 85°F (approximately 18°C to 29°C).[3][5] Avoid application when temperatures are below 60°F (15°C) as efficacy may be reduced.[2][4] - Patience: Symptom development will be slower in cooler conditions.[3] |
| Drought Stress: Weeds under drought stress have thicker cuticles and reduced metabolic activity, hindering herbicide uptake. | - Irrigation: If possible, irrigate the experimental area prior to application to ensure weeds are actively growing. - Application Timing: Apply after a rainfall event or during periods of adequate soil moisture. | |
| Herbicide Wash-off | Rainfall After Application: Rainfall shortly after application can wash the herbicide off the plant foliage before it is absorbed. | - Check Rainfastness: While specific data for this compound is not readily available, many PPO inhibitors require a rain-free period of at least a few hours for optimal absorption.[6][7] It is best to avoid application when rainfall is imminent.[6] |
| Inconsistent Efficacy Across Different Soil Types | High Organic Matter: Herbicides can bind to organic matter in the soil, making them less available for plant uptake.[8][9][10][11] | - Dosage Adjustment: Higher application rates may be necessary for soils with high organic matter content.[10] - Soil Analysis: Conduct a thorough analysis of the soil composition in your experimental plots. |
| Soil pH: The pH of the soil can affect the persistence and availability of some herbicides.[12] | - pH Measurement: Determine the soil pH of your experimental area. While specific data for this compound is limited, the activity of some PPO inhibitors can be influenced by soil pH.[8] | |
| Soil Texture (Clay Content): Clay particles can adsorb herbicides, reducing their bioavailability.[10] | - Consider Soil Type: Be aware that efficacy may vary between coarse (sandy) and fine (clay) textured soils.[13] | |
| Reduced Efficacy in Low Light Conditions | Insufficient Light: The mode of action of PPO inhibitors is light-dependent.[14] | - Application Timing: Apply during daylight hours when sunlight is present to activate the herbicide. - Controlled Environments: In growth chambers, ensure adequate light intensity is provided post-application.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a protoporphyrinogen oxidase (PPO) inhibitor.[15][16] It works by inhibiting the PPO enzyme in plants, which is crucial for chlorophyll (B73375) and heme synthesis.[14][17] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.[14][18]
Q2: What are the typical symptoms of this compound injury on susceptible plants?
A2: Symptoms of PPO inhibitor activity, such as this compound, can appear quickly, often within one day of application, especially in bright, sunny conditions.[14][16] Common symptoms include water-soaked lesions on the foliage, followed by yellowing (chlorosis), bronzing, and rapid browning (necrosis) of the tissue that came into contact with the herbicide.[14]
Q3: How does light intensity affect the efficacy of this compound?
A3: The efficacy of PPO inhibitors like this compound is highly dependent on light. The herbicidal action is triggered by light, which is necessary for the generation of reactive oxygen species that destroy plant cells.[14] Therefore, application in low light or dark conditions will result in reduced efficacy.
Q4: What is the effect of temperature on this compound's performance?
A4: Higher temperatures generally increase the efficacy of PPO inhibitors by accelerating enzymatic reactions and herbicide uptake.[14] Conversely, cool temperatures can slow down the activity and the appearance of symptoms.[14][19][20] The ideal temperature range for the application of most post-emergence herbicides is between 65°F and 85°F (approximately 18°C to 29°C).[3][5]
Q5: How does rainfall affect a this compound application?
A5: Rainfall immediately after application can wash this compound off the leaves of target weeds, leading to reduced control. The period required between application and rainfall for the herbicide to be effective is known as the rainfast period. While a specific rainfast period for this compound is not publicly available, it is always recommended to apply when there is no immediate forecast of rain.[6]
Q6: How do soil properties like organic matter and pH influence this compound's activity?
A6: Soil properties can significantly impact the efficacy of soil-applied herbicides. High organic matter and clay content can bind herbicide molecules, making them unavailable for uptake by weed roots.[8][10] This may necessitate higher application rates in such soils.[10] Soil pH can also influence the persistence and availability of some herbicides.[12] For the PPO inhibitor flumioxazin, control of some weed species was reduced in soils with a pH below 6.[8]
Data on Environmental Influences on PPO Inhibitors
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the general effects of key environmental factors on PPO-inhibiting herbicides.
Table 1: Influence of Temperature on PPO Inhibitor Efficacy
| Temperature Range | Expected Efficacy | Notes |
| < 60°F (< 15°C) | Reduced and slower activity | Plant metabolism and herbicide uptake are slowed.[2][3] |
| 65°F - 85°F (18°C - 29°C) | Optimal | Ideal range for active plant growth and herbicide activity.[3][5] |
| > 85°F (> 29°C) | Generally effective, but potential for increased crop injury and volatility with some herbicides. | High temperatures can increase the risk of spray drift for certain herbicide formulations.[5] |
Table 2: Influence of Soil Properties on PPO Inhibitor Efficacy
| Soil Property | Impact on Efficacy | Recommendations |
| Organic Matter | High organic matter can bind the herbicide, reducing its availability.[8][10] | Consider higher application rates in soils with high organic matter content.[10] |
| Soil Texture | Higher clay content can increase herbicide adsorption, reducing availability.[10] | Be aware of potential for reduced efficacy in heavy clay soils. |
| Soil pH | Can affect herbicide persistence and availability. For some PPO inhibitors, efficacy is reduced in acidic soils (pH < 6).[8] | Test soil pH and adjust application strategy if necessary. |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Efficacy
This protocol is adapted from general procedures for PPO-inhibiting herbicides and is designed to determine the dose-response of a target weed species to this compound.[14]
1. Plant Preparation:
- Grow the target weed species from seed in pots containing a standardized soil mix.
- Maintain plants in a controlled environment (e.g., growth chamber or greenhouse) with optimal conditions for growth (e.g., 25/20°C day/night temperature, 16-hour photoperiod, adequate watering).[14]
- Treat plants when they have reached a consistent growth stage (e.g., 2-4 true leaves).[14]
2. Herbicide Preparation and Application:
- Prepare a stock solution of this compound in an appropriate solvent.
- Perform serial dilutions to create a range of at least 6-8 herbicide concentrations. This range should bracket the expected 50% growth reduction (GR50) value.
- Include a control group that is not treated with the herbicide.
- Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.[14]
3. Post-Treatment and Evaluation:
- Return the treated plants to the controlled environment.
- Visually assess plant injury at set intervals (e.g., 3, 7, 14, and 21 days after treatment). Injury can be rated on a scale of 0% (no effect) to 100% (plant death).
- At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of each plant.
- Dry the biomass in an oven until a constant weight is achieved.
- Measure the dry weight of each plant.
4. Data Analysis:
- Calculate the percent reduction in dry weight for each treatment compared to the untreated control.
- Use a statistical software to perform a regression analysis and determine the GR50 value, which is the herbicide dose required to cause a 50% reduction in plant growth.
Visualizations
Caption: Mode of action of this compound as a PPO inhibitor.
Caption: Experimental workflow for a whole-plant dose-response bioassay.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. Air Temps and Herbicide Efficacy | Purdue University Pest&Crop newsletter [extension.entm.purdue.edu]
- 2. Temperature and Herbicide Performance [extension.sdstate.edu]
- 3. Weather Conditions and Herbicide Performances — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 4. Low Temperature and Frost May Affect Efficacy of Burndown Herbicides | CropWatch | Nebraska [cropwatch.unl.edu]
- 5. Temperature and Herbicide Application Questions | NDSU Agriculture [ndsu.edu]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. canr.msu.edu [canr.msu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Organic Matter on the Behavior and Control Effectiveness of Herbicides in Soil - Advances in Weed Science [awsjournal.org]
- 10. Herbicide Interactions with Soil Organic Matter and Clay | Root Absorption and Xylem Translocation - passel [passel2.unl.edu]
- 11. mdpi.com [mdpi.com]
- 12. Influence of soil properties on 14C-Saflufenacil behavior: Sorption and mobility study - Advances in Weed Science [awsjournal.org]
- 13. Crop Protection Network [cropprotectionnetwork.org]
- 14. benchchem.com [benchchem.com]
- 15. This compound (Ref: QYNS101) [sitem.herts.ac.uk]
- 16. kingagroot.com [kingagroot.com]
- 17. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buy this compound [smolecule.com]
- 19. Diagnosing PPO Damage | ILSoyAdvisor [legacy.ilsoyadvisor.com]
- 20. PPO-Inhibiting Herbicides and Soybean Seedling Injuries | CropWatch | Nebraska [cropwatch.unl.edu]
Technical Support Center: Overcoming Analytical Challenges in Flufenoximacil Quantification
Welcome to the technical support center for the analytical quantification of Flufenoximacil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in this compound quantification?
A1: The most prevalent challenges in the quantification of this compound, a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor herbicide, include matrix effects from complex samples, achieving adequate sensitivity with low limits of detection (LOD) and quantification (LOQ), poor chromatographic peak shape, and ensuring the stability of the analyte during sample preparation and analysis.[1][2]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in various matrices.[3][4] This technique offers high specificity through the use of Multiple Reaction Monitoring (MRM), which minimizes interference from matrix components.[5]
Q3: What is the QuEChERS method, and is it suitable for this compound extraction?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and environmental samples.[6][7] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a cleanup step with dispersive solid-phase extraction (dSPE). The QuEChERS approach is generally suitable for extracting this compound from various matrices, but modifications may be necessary depending on the specific sample type.[6][7]
Q4: How can I mitigate matrix effects in my this compound analysis?
A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, can be mitigated through several strategies:
-
Effective Sample Cleanup: Utilize dSPE cleanup sorbents like PSA (Primary Secondary Amine) to remove interfering compounds such as organic acids and sugars, and C18 to remove nonpolar interferences.[6]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely matches the samples to be analyzed. This helps to compensate for signal suppression or enhancement.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.[8]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound, if available, is the most effective way to correct for matrix effects and variations in extraction recovery.
Q5: What are the expected degradation products of this compound?
A5: this compound, like other herbicides, can degrade in the environment through processes like photodegradation and hydrolysis. While specific degradation pathways for this compound are not extensively documented in the provided search results, related PPO inhibitors can undergo metabolism in plants and soil, leading to various metabolites.[9][10] It is crucial to be aware of potential degradation products as they could interfere with the quantification of the parent compound. Stability studies under different pH and temperature conditions are recommended to understand potential degradation during sample storage and analysis.[10][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the QuEChERS extraction solvent and salt combination. Ensure vigorous shaking during the extraction step. For dry samples, a pre-hydration step with water may be necessary.[6] |
| Analyte loss during the cleanup step. | Evaluate the type and amount of dSPE sorbent used. Excessive sorbent can lead to the loss of the target analyte. | |
| Degradation of this compound during sample processing. | Ensure samples are processed promptly and stored at appropriate low temperatures. Investigate the pH of the extraction and final solutions, as extreme pH can cause degradation.[10] | |
| Poor Chromatographic Peak Shape (Tailing or Splitting) | Interaction of this compound with active sites on the LC column. | Use a high-quality, end-capped C18 column. Optimize the mobile phase composition and pH to improve peak symmetry. |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if performance does not improve. | |
| Inappropriate injection solvent. | Ensure the final extract is dissolved in a solvent compatible with the initial mobile phase conditions to avoid peak distortion. | |
| High Variability in Results (Poor Precision) | Inconsistent sample homogenization. | Ensure the initial sample is thoroughly homogenized to obtain a representative aliquot for extraction. |
| Inaccurate pipetting of standards or samples. | Use calibrated pipettes and ensure proper technique. | |
| Fluctuations in LC-MS/MS instrument performance. | Perform regular system suitability tests to monitor instrument performance, including sensitivity, peak shape, and retention time stability. | |
| Inaccurate Quantification (Poor Trueness) | Significant matrix effects (ion suppression or enhancement). | Implement strategies to mitigate matrix effects as described in the FAQs (Q4). |
| Incorrect calibration curve. | Ensure the calibration range brackets the expected concentration of this compound in the samples. Use matrix-matched standards for calibration. |
Quantitative Data Summary
The following tables summarize typical quantitative data for pesticide analysis using QuEChERS and LC-MS/MS, which can be used as a general reference for this compound quantification. It is important to note that specific performance characteristics should be validated for each matrix and analytical method.
Table 1: Typical Recovery and Precision Data for Pesticide Analysis
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Various Foods | 0.01 - 0.1 | 70 - 120 | < 20 | [13] |
| Soil | 0.01 - 1.0 | 70 - 120 | < 20 | [7] |
| Water | 0.01 - 0.1 | 70 - 120 | < 20 |
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Pesticide Analysis
| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Various Foods | 0.001 - 0.01 | 0.005 - 0.05 | [13] |
| Soil | 0.001 - 0.005 | 0.005 - 0.02 | [7] |
| Water | 0.0001 - 0.001 | 0.0005 - 0.005 |
Experimental Protocols
Generic QuEChERS Sample Preparation Protocol
This protocol is a general guideline and should be optimized for the specific matrix being analyzed.
1.1. Sample Homogenization:
-
Homogenize the sample (e.g., fruit, vegetable, soil) to a uniform consistency. For dry samples, a pre-hydration step may be needed by adding a known amount of water.[6]
1.2. Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (B52724).
-
If required, add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer and transfer it to a 2 mL or 15 mL dSPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis, potentially after dilution.
Generic LC-MS/MS Analysis Protocol
2.1. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
2.2. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used, and the polarity (positive or negative) should be optimized for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification and quantification.[5]
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. As specific transitions for this compound were not found in the search results, this is a critical method development step.
Visualizations
References
- 1. weber.hu [weber.hu]
- 2. fda.gov [fda.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and Validation of a Qualitative Method for Target Screening of 448 Pesticide Residues in Fruits and Vegetables Using UHPLC/ESI Q-Orbitrap Based on Data-Independent Acquisition and Compound Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound (Ref: QYNS101) [sitem.herts.ac.uk]
- 9. Fate of Pyriproxyfen in Soils and Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accumulation and metabolism of pyroxasulfone in tomato seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodegradation of glyphosate in water and stimulation of by-products on algae growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rr-americas.woah.org [rr-americas.woah.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Unexpected Crop Injury from Flufenoximacil Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected crop injury during experiments with Flufenoximacil.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a next-generation, non-selective, contact-based herbicide.[1] It belongs to the protoporphyrinogen (B1215707) oxidase (PPO) inhibitor class of herbicides (WSSA Group 14).[2] Its mode of action is the inhibition of the PPO enzyme, which is crucial for the synthesis of both chlorophyll (B73375) and heme.[3][4][5] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light, results in the rapid production of singlet oxygen.[2][5] These highly reactive oxygen species cause lipid peroxidation, leading to the destruction of cell membranes and rapid tissue necrosis.[2][3][5]
2. What are the typical symptoms of this compound injury on crops?
As a PPO inhibitor, this compound injury symptoms appear quickly, often within hours to a few days of application, especially in bright, sunny conditions.[3] Symptoms are generally localized to the plant tissues that came into contact with the herbicide.
-
Foliar Application:
-
Initial symptoms may appear as water-soaked lesions on the leaves.[3]
-
This is followed by rapid chlorosis (yellowing), desiccation, and necrosis (browning or bronzing) of the contacted tissues.[6][7]
-
Affected areas may appear as speckles or spots, particularly in cases of spray drift.[3][7]
-
In some cases, a reddish or purplish ring may surround the necrotic spots.[3]
-
-
Soil Application/Splash:
3. What factors can increase the risk of crop injury from this compound?
Several factors can heighten the potential for phytotoxicity:
-
Environmental Conditions:
-
Hot, humid weather can increase the severity of injury from post-emergence applications.[6][10]
-
Cool, wet, and cloudy conditions can slow the crop's ability to metabolize the herbicide, leading to increased injury.[8]
-
Heavy rainfall shortly after a soil application can splash the herbicide onto the emerging crop, causing injury.[6][8]
-
-
Soil Properties:
-
Coarse-textured soils with low organic matter have a higher risk of injury from soil-applied PPO inhibitors.[8] This is because there are fewer binding sites for the herbicide, making more of it available for plant uptake.[11][12][13][14]
-
Soil pH can also influence the availability and persistence of some herbicides.[11][14]
-
-
Application Practices:
4. Can this compound persist in the soil and affect subsequent crops (carryover)?
Yes, like other soil-applied herbicides, there is a potential for this compound to persist in the soil and injure sensitive rotational crops. The persistence of an herbicide is influenced by soil type, organic matter, pH, and environmental conditions like rainfall and temperature.[20] Always consult the product label for specific crop rotation restrictions and plant-back intervals. If carryover is suspected, a soil bioassay can be conducted to determine if herbicide residues are present at injurious levels.[21][22][23][24][25][26]
Troubleshooting Guides
Issue 1: Unexpected leaf spotting, bronzing, or burning after application.
| Possible Cause | Diagnostic Questions | Troubleshooting Steps |
| Spray Drift | - Are symptoms most severe on the edge of the experimental plot closest to a recently sprayed area? - Do symptoms decrease in severity as you move away from the plot edge?[27] - Are non-target, sensitive plants outside the plot also showing symptoms? | 1. Document the pattern of injury across the plot and in surrounding areas with photographs. 2. Review application records for wind speed and direction. 3. Collect tissue samples from affected and unaffected plants for potential residue analysis. |
| Tank Contamination | - Were the symptoms most severe at the beginning of the spray application and less so towards the end? - Was a different herbicide used in the sprayer prior to the this compound application? | 1. Review sprayer cleanout procedures. 2. If possible, take a sample from the sprayer tank for analysis. 3. Conduct a jar test with the products used to check for physical incompatibility. |
| Synergistic Tank Mix | - Was this compound tank-mixed with other herbicides, adjuvants, or fertilizers? - Have you used this tank mix combination before without issue? | 1. Review the labels of all tank-mixed products for any known incompatibilities or warnings. 2. Consider that environmental conditions can sometimes trigger synergistic effects not previously observed. 3. In future experiments, consider a small-scale test of the tank mix before broad application. |
| Application Rate Too High | - Do the symptoms appear uniformly across the entire plot? - Are there areas of overlap (e.g., at the end of rows) with more severe symptoms? | 1. Verify sprayer calibration and calculations for the application rate. 2. Take soil and plant tissue samples from areas with and without symptoms for residue analysis to confirm excessive application. |
Issue 2: Poor emergence, stunting, or death of seedlings after pre-emergence application.
| Possible Cause | Diagnostic Questions | Troubleshooting Steps |
| Herbicide Carryover | - What was the previous crop and what herbicides were applied to it? - Were environmental conditions last season dry, potentially slowing herbicide breakdown? - Are symptoms more prevalent in areas with different soil types (e.g., low organic matter, high pH)? | 1. Review the herbicide history of the plot. 2. Conduct a soil bioassay to test for residual herbicide activity. 3. Collect soil samples for laboratory residue analysis. |
| Soil Splash-up | - Was there a heavy rainfall event shortly after planting and application? - Are there necrotic lesions on the hypocotyls or cotyledons of the seedlings?[6][8] | 1. Carefully excavate affected seedlings to examine the hypocotyl and roots. 2. Note the pattern of injury; splash-up is often more random than uniform carryover. |
| Soil Characteristics | - Is the soil in the affected area coarse-textured or low in organic matter? - Does the soil pH differ significantly from other areas? | 1. Collect soil samples for analysis of texture, organic matter content, and pH. 2. Compare these values to the product label's precautions regarding soil type. |
Quantitative Data Summary
While specific quantitative data for this compound is still emerging, the following tables provide a generalized framework based on research with other PPO-inhibiting herbicides. Researchers should generate their own dose-response curves for their specific experimental conditions and crop varieties.
Table 1: Generalized Dose-Response to PPO Inhibitors in Different Soil Types
| Soil Characteristic | Relative Phytotoxicity Potential | Rationale |
| High Organic Matter (>3%) | Lower | Herbicides bind to organic matter, reducing their availability for plant uptake.[11][12][14] |
| High Clay Content | Lower | Clay particles can adsorb herbicides, making them less available in the soil solution.[12] |
| Coarse Texture (Sandy) | Higher | Fewer binding sites for herbicides result in higher concentrations in the soil solution and greater potential for plant uptake.[12] |
| High Soil pH (>7.5) | Variable | pH can affect the chemical structure and persistence of some herbicides, potentially increasing their availability and carryover risk.[14] |
Table 2: Example Plant-Back Intervals for Herbicides with Soil Residual Activity (Consult Product Label for Specifics)
This table is for illustrative purposes only and does not represent specific recommendations for this compound. Always refer to the official product label for accurate rotational restrictions.
| Herbicide Class | Example Active Ingredient | Corn | Soybean | Cotton | Wheat |
| PPO Inhibitors | Flumioxazin | 4 months | 0 months | 5 months | 4 months |
| ALS Inhibitors | Imazethapyr | 8.5 months | 0 months | 18 months | 4 months |
| Triazines | Atrazine | 0 months | 12 months | 12 months | 12 months |
Data generalized from various university extension publications.[28][29][30][31]
Experimental Protocols
1. Protocol for Soil Bioassay to Detect Herbicide Residues
This protocol is adapted from guidelines provided by university extension services to assess the risk of herbicide carryover.[21][22][23][24][25][26]
-
Objective: To determine if herbicide residues are present in the soil at concentrations harmful to a sensitive indicator plant.
-
Materials:
-
Shovel or soil probe
-
Buckets for soil collection
-
3- to 4-inch pots or containers
-
Soil from the suspected experimental plot
-
Control soil from an area with no history of herbicide application
-
Seeds of a sensitive indicator species (e.g., oats, tomato, cucumber for PPO inhibitors)[21]
-
Water
-
Greenhouse or sunny windowsill
-
-
Procedure:
-
Soil Collection:
-
Collect soil from several locations within the suspected plot to create a representative composite sample. Sample the top 2-4 inches of soil.[21][22][23]
-
Separately collect soil from areas with different characteristics (e.g., high vs. low spots, different soil textures).[21][22]
-
Collect a control sample from an area known to be free of herbicide residues.
-
-
Potting and Planting:
-
Incubation and Observation:
-
Interpretation:
-
Symptoms such as stunting, chlorosis, or necrosis in the plants grown in the suspected soil, when compared to the healthy control plants, indicate the presence of herbicide residues.
-
-
2. Protocol for Plant Tissue and Soil Sample Collection for Residue Analysis
-
Objective: To collect appropriate samples for laboratory analysis to confirm the presence and concentration of this compound.
-
Materials:
-
Clean, labeled paper bags for plant tissue[33]
-
Clean, labeled plastic bags for soil
-
Gloves
-
Cooler with ice packs
-
-
Procedure:
-
Plant Tissue Sampling:
-
Collect samples from plants showing injury symptoms.
-
Collect a separate, corresponding sample from healthy plants in an unaffected area to serve as a control.
-
For each sample, collect the plant part that best exhibits the symptoms (e.g., the newest fully developed leaves).
-
Place samples in clearly labeled paper bags. Do not use plastic bags as they can cause the tissue to decay.[33]
-
-
Soil Sampling:
-
Storage and Shipping:
-
Keep all samples cool (refrigerate or place in a cooler with ice packs) and ship to the analytical laboratory as quickly as possible.[33] Early sampling is crucial as the herbicide concentration in the plant tissue will decrease over time.
-
-
Signaling Pathways and Workflows
Diagram 1: this compound's Mode of Action - PPO Inhibition Pathway
Caption: PPO inhibition pathway by this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Crop Injury
Caption: Diagnostic workflow for crop injury.
References
- 1. kingagroot.com [kingagroot.com]
- 2. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 7. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 8. Crop Protection Network [cropprotectionnetwork.org]
- 9. farmprogress.com [farmprogress.com]
- 10. agcrops.osu.edu [agcrops.osu.edu]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. plantprotection.pl [plantprotection.pl]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Herbicide Injury in Corn and Soybean, FarmSmart Expo 2012 – Field Crop News [fieldcropnews.com]
- 16. farmprogress.com [farmprogress.com]
- 17. awsjournal.org [awsjournal.org]
- 18. mdpi.com [mdpi.com]
- 19. Synergistic or antagonistic effects of combining clethodim with six broadleaf herbicides | ScholarWorks [scholarworks.calstate.edu]
- 20. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 21. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 22. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 23. Agronomy eUpdate August 29th, 2024 : Issue 1018 [eupdate.agronomy.ksu.edu]
- 24. harvest.usask.ca [harvest.usask.ca]
- 25. grainews.ca [grainews.ca]
- 26. cropsandsoils.extension.wisc.edu [cropsandsoils.extension.wisc.edu]
- 27. extension.purdue.edu [extension.purdue.edu]
- 28. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]
- 29. mafes.msstate.edu [mafes.msstate.edu]
- 30. canr.msu.edu [canr.msu.edu]
- 31. uaex.uada.edu [uaex.uada.edu]
- 32. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 33. ncagr.gov [ncagr.gov]
- 34. grdc.com.au [grdc.com.au]
- 35. grdc.com.au [grdc.com.au]
Strategies to mitigate Flufenoximacil spray drift to non-target areas
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target drift of Flufenoximacil spray. The following strategies are based on established principles for herbicide application and are intended to serve as best practices.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound that may lead to spray drift.
| Issue | Potential Cause | Recommended Solution |
| Visible spray cloud moving off-target | High wind speed. | Cease application immediately. Monitor wind speed and direction continuously. Only resume when wind speed is consistently between 3 and 10 mph and blowing away from sensitive areas.[1][2][3][4][5] |
| Nozzle producing fine droplets. | Switch to low-drift nozzles (e.g., air induction or pre-orifice nozzles) that produce coarser droplets.[1][6][7][8] | |
| High spray pressure. | Reduce spray pressure. Do not exceed 40-45 psi with standard tips.[9] | |
| High boom height. | Lower the spray boom to the minimum height required for uniform coverage, typically 15-18 inches above the target for 110-degree nozzles at 20-inch spacing.[1][2] | |
| Damage to adjacent sensitive, non-target plants | Temperature inversion. | Avoid spraying during early morning or evening when temperature inversions are more likely.[1][4][10] The presence of fog or dew can indicate an inversion.[10] |
| Vapor drift. | Avoid applying this compound during hot and dry conditions, especially when temperatures exceed 80-85°F, to minimize volatilization.[1][3][5] | |
| Poor coverage on target plants despite using coarse droplets | Droplet bounce or runoff. | Consider using a deposition and retention aid adjuvant to improve droplet adherence to the target leaf surface.[11][12] |
| Inadequate spray volume. | Increase the spray volume (gallons per acre) to ensure thorough coverage, especially in dense canopies.[9][10] |
Frequently Asked Questions (FAQs)
Application Conditions
Q1: What are the ideal wind conditions for applying this compound?
A1: The ideal wind speed for spraying is between 3 and 10 miles per hour.[1][4][5] Spraying in winds below 3 mph is not recommended due to the potential for unpredictable changes in direction and the presence of temperature inversions.[1][3][4] Applications should be halted if wind speeds exceed 10 mph.[1][2][4] Always monitor wind speed and direction before and during application.[1]
Q2: What is a temperature inversion and why is it dangerous for spray applications?
A2: A temperature inversion is an atmospheric condition where a layer of cool air is trapped near the ground by a layer of warmer air above it.[1][4] This prevents vertical air mixing, causing fine spray droplets to become suspended in the cool air layer and move horizontally over long distances with even a light breeze.[4][10] Applying pesticides during an inversion can lead to significant off-target damage.[1]
Q3: How does temperature and humidity affect spray drift?
A3: High temperatures and low humidity can increase the rate of water evaporation from spray droplets, making them smaller and more susceptible to drift.[3][13] Some herbicide formulations can also become more volatile at higher temperatures, leading to vapor drift.[1][5] It is advisable to avoid spraying when temperatures are above 80-85°F.[3][5]
Equipment and Setup
Q4: How can I select the right nozzle to reduce drift?
A4: Nozzle selection is critical for controlling droplet size, a major factor in spray drift.[1] To minimize drift, use nozzles designed to produce coarser droplets, such as air induction (AI) or pre-orifice nozzles.[1][6][7][8] These can reduce the number of drift-prone fine droplets (less than 150-200 microns) by 50-80% or more compared to standard flat-fan nozzles.[2][6][7]
Q5: What is the optimal boom height for spraying?
A5: The spray boom should be set as low as possible to the target while still achieving uniform coverage.[1][5][13] A higher boom increases the distance droplets have to travel, making them more susceptible to wind. Doubling the boom height from 18 to 36 inches can increase drift by 350% at 90 feet downwind.[2] For 110-degree nozzles with 20-inch spacing, a boom height of 15 to 18 inches above the target is recommended.[1]
Q6: Does spray pressure affect drift?
A6: Yes, higher spray pressures generally produce a larger proportion of fine, drift-prone droplets.[9][14] It is recommended to operate nozzles within their optimal pressure range and avoid exceeding 40-45 psi for standard flat-fan nozzles.[9]
Adjuvants and Formulations
Q7: What are drift reduction adjuvants (DRAs) and how do they work?
A7: Drift reduction adjuvants are products added to the spray tank to minimize off-target movement.[12][15][16] They work by increasing the viscosity of the spray solution, which helps to create larger, more uniform droplets and reduce the number of fine particles.[12][15] There are two main types: oil emulsion DRAs and solution (polymer-based) DRAs.[15]
Q8: When should I consider using a DRA?
A8: A DRA should be considered when there are sensitive areas downwind, or when environmental conditions are marginal for spraying. Some pesticide labels may require the use of a DRA.[1] Including a DRA can also help in reducing the required buffer zone distance.[15] Always check for compatibility with your chosen nozzle type, as some DRAs may not be optimized for all nozzles.[1][15]
Data Summary Tables
Table 1: Wind Speed and Spray Drift Potential
| Wind Speed (mph) | Drift Potential | Recommendation |
| 0 - 3 | High | Do Not Spray. Potential for temperature inversion and unpredictable drift.[1][3][4][5] |
| 3 - 7 | Low | Ideal for Spraying. [1] |
| 7 - 10 | Moderate | Use Caution. Employ other drift reduction strategies. |
| > 10 | Very High | Do Not Spray. [1][2][4] |
Table 2: Nozzle Type and Drift Reduction
| Nozzle Type | Droplet Size | Drift Reduction Potential |
| Standard Flat-Fan | Fine to Medium | Low |
| Pre-Orifice Flat-Fan | Medium to Coarse | 50% or more reduction in fine droplets compared to standard flat-fan.[6][7] |
| Air Induction (AI) / Venturi | Coarse to Very Coarse | 80% or more reduction in fine droplets compared to standard flat-fan.[6] |
| Turbo TeeJet | Medium to Coarse | Can reduce drift by 50% compared to extended range nozzles.[8] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of a Drift Reduction Adjuvant
-
Objective: To determine the effectiveness of a specific DRA in reducing the number of fine spray droplets produced by a given nozzle.
-
Materials:
-
Spray chamber or wind tunnel.
-
Laser diffraction instrument for droplet size analysis.
-
Spray nozzle to be tested.
-
This compound solution (or a suitable surrogate) with and without the DRA at the manufacturer's recommended concentration.
-
Pressurized spray system.
-
-
Methodology:
-
Set up the spray nozzle in the spray chamber at a fixed height and pressure.
-
Position the laser diffraction instrument to analyze the spray plume.
-
Prepare two spray solutions: a control (this compound solution) and a treatment (this compound solution + DRA).
-
Spray the control solution and measure the droplet size spectrum, paying particular attention to the volume percentage of droplets below 150 microns (V<150).
-
Thoroughly clean the spray system.[17]
-
Spray the treatment solution under the identical pressure and environmental conditions.
-
Measure the droplet size spectrum for the treatment solution.
-
Compare the V<150 values between the control and treatment to quantify the reduction in driftable fines.
-
Visualizations
References
- 1. Avoiding herbicide drift [extension.umn.edu]
- 2. farmprogress.com [farmprogress.com]
- 3. Evaluate the Weather – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 5. 10 Best Management Practices to Avoid Herbicide Drift — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 6. Spray Application Technology: Selecting Spray Nozzles with Drift-Reducing Technology | NDSU Agriculture [ndsu.edu]
- 7. ohioline.osu.edu [ohioline.osu.edu]
- 8. nsfa-fane.ca [nsfa-fane.ca]
- 9. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 10. uaex.uada.edu [uaex.uada.edu]
- 11. Adjuvants And The Power Of The Spray Droplet [ag.purdue.edu]
- 12. no-tillfarmer.com [no-tillfarmer.com]
- 13. Tips to Help Minimize Pesticide Spray Drift - Gemplers [learn.gemplers.com]
- 14. Minimize effects of volatility & spray drift when applying herbicides | Corteva Agriscience™ [corteva.com]
- 15. Reduce Spray Drift with Drift Reduction Agents DRA [exactoinc.com]
- 16. precisionlab.com [precisionlab.com]
- 17. advancedturf.com [advancedturf.com]
Improving Flufenoximacil performance with adjuvants and surfactants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of flufenoximacil, a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibitor herbicide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on enhancing performance through the strategic use of adjuvants and surfactants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a contact-based, non-selective herbicide belonging to the protoporphyrinogen oxidase (PPO) inhibitor class (WSSA Group 14).[1][2] Its mechanism of action involves the inhibition of the PPO enzyme within the plant's chloroplasts. This enzyme is critical for the chlorophyll (B73375) and heme biosynthesis pathway.[1] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light, generates highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents, tissue necrosis, and ultimately, plant death.[1][3] Due to this light-dependent, rapid-acting contact activity, thorough spray coverage is essential for efficacy.
Q2: Why are adjuvants and surfactants recommended for use with this compound?
A2: Adjuvants and surfactants are tank-mixed with this compound to enhance its herbicidal activity and ensure consistent performance under various conditions.[4] As a contact herbicide, this compound's effectiveness is highly dependent on the spray droplet's ability to be retained on, spread across, and penetrate the leaf surface.[5] Adjuvants can:
-
Improve Spray Droplet Spreading: Surfactants reduce the surface tension of water, allowing droplets to spread over a larger area of the leaf, which is critical for waxy or hairy weed surfaces.[6][7]
-
Enhance Retention: By reducing the tendency of spray droplets to bounce or roll off leaves, adjuvants increase the amount of active ingredient retained on the target.[7]
-
Increase Penetration: Activator adjuvants like Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO) can help dissolve the waxy leaf cuticle, facilitating the absorption of this compound into the plant tissue.[3][4]
-
Overcome Environmental Challenges: Adjuvants are crucial for maintaining efficacy during adverse conditions such as drought, where weeds may have thicker cuticles.[8]
Q3: What type of adjuvant should I use with this compound?
A3: The choice of adjuvant depends on the target weed species, environmental conditions, and tank-mix partners.[5][9] Always consult the product label first. Generally, for post-emergence contact herbicides like this compound, the following are recommended:
-
Non-ionic Surfactants (NIS): A standard choice for reducing surface tension and improving spray coverage.[10]
-
Crop Oil Concentrates (COC): A blend of petroleum-based oil and NIS, providing good penetration of the leaf cuticle.[4]
-
Methylated Seed Oils (MSO): Often provide superior cuticular penetration compared to COCs, especially on weeds with thick, waxy leaves or under stressful environmental conditions.[8]
-
High Surfactant Oil Concentrates (HSOC): A newer class of adjuvants that combine properties of oils and surfactants for enhanced performance.
Q4: Can I tank-mix this compound with other herbicides?
A4: Yes, this compound can be tank-mixed with other herbicides to broaden the weed control spectrum. However, be aware that antagonism can occur. For instance, tank-mixing PPO-inhibiting herbicides with systemic herbicides like glyphosate (B1671968) has sometimes resulted in reduced glyphosate efficacy on certain weeds.[9][11] This is often attributed to the rapid burn-down from the PPO inhibitor, which can limit the translocation of the systemic herbicide. Using an appropriate adjuvant may help overcome this effect.[11] A jar test is always recommended before mixing a full tank.
Signaling Pathway
The herbicidal activity of this compound is initiated by the inhibition of the PPO enzyme. This disruption leads to a cascade of cytotoxic events that result in rapid cell death.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Weed Control / Lack of Efficacy | 1. Inadequate Spray Coverage: this compound is a contact herbicide and requires thorough coverage. | - Increase spray volume (L/ha or GPA).- Select appropriate nozzles for finer droplets.- Add a high-quality non-ionic surfactant (NIS) or organosilicone surfactant to improve spreading. |
| 2. Adverse Environmental Conditions: Efficacy can be reduced in cool, cloudy, or dry weather.[8] | - Apply during bright, sunny, and warm conditions to maximize light-dependent activity.[1]- Use a methylated seed oil (MSO) or crop oil concentrate (COC) to aid penetration through thicker weed cuticles developed under drought stress. | |
| 3. Weed Size or Species: Larger, hardened-off weeds are more difficult to control. Some species are naturally more tolerant. | - Apply when weeds are small and actively growing.[8]- Consult weed susceptibility charts and consider tank-mixing with a suitable partner herbicide for tolerant species. | |
| 4. Herbicide Resistance: The target weed population may be resistant to PPO inhibitors.[8] | - Rotate herbicide modes of action.- Send a weed sample for resistance testing.- Tank-mix with a herbicide having a different effective mode of action. | |
| Crop Injury / Phytotoxicity | 1. Incorrect Adjuvant or Rate: Using an aggressive adjuvant (e.g., MSO) or too high a rate can increase crop response, especially under stressful conditions.[3] | - Strictly follow the product label for recommended adjuvants and rates for your specific crop.- Avoid using "hotter" adjuvants like MSO during periods of high temperature and humidity if the crop is sensitive.[12] |
| 2. Spray Drift: Drift onto sensitive, non-target crops or plants. | - Use drift-reducing nozzles.- Avoid spraying in windy conditions.- Consider adding a drift control agent to the tank mix. | |
| 3. Application Timing: The crop may be at a sensitive growth stage. | - Apply only at the crop growth stages specified on the label. | |
| Tank Mix Incompatibility | 1. Physical Incompatibility: Products are not mixing properly, leading to clumps, settling, or separation. | - Always perform a jar test with all components (including water, this compound, tank-mix partners, and adjuvants) before filling the spray tank.- Follow the correct mixing order (e.g., WALES: Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants). |
| 2. Chemical Incompatibility (Antagonism): The activity of one or more herbicides is reduced.[11] | - If antagonism is suspected (e.g., with glyphosate), consider using a high-quality adjuvant designed to improve uptake.- If possible, apply the herbicides separately. |
Quantitative Data on Adjuvant Performance
While specific performance data for this compound with a wide range of adjuvants is proprietary or still under extensive research, the following table illustrates the typical performance enhancement seen when adding adjuvants to PPO-inhibiting herbicides, based on public research on herbicides with the same mode of action.
Table 1: Illustrative Efficacy of a PPO-Inhibiting Herbicide on Key Weed Species with Different Adjuvant Types Disclaimer: Data are representative examples derived from studies on PPO inhibitors like saflufenacil (B1680489) and are for illustrative purposes only. Actual results with this compound may vary.
| Adjuvant Type | Adjuvant Rate (% v/v) | Common Velvetleaf (% Control, 14 DAT¹) | Palmer Amaranth (% Control, 14 DAT¹) | Common Lambsquarters (% Control, 14 DAT¹) |
| None (Herbicide Alone) | N/A | 65% | 70% | 75% |
| Non-ionic Surfactant (NIS) | 0.25% | 85% | 88% | 92% |
| Crop Oil Concentrate (COC) | 1.0% | 92% | 94% | 97% |
| Methylated Seed Oil (MSO) | 1.0% | 95% | 97% | 99% |
| MSO + UAN Fertilizer | 1.0% + 2.5% | >99% | >99% | >99% |
| ¹DAT = Days After Treatment |
Experimental Protocols
Protocol 1: Standardized Field Trial for Adjuvant Efficacy Evaluation
This protocol outlines a methodology for assessing the impact of different adjuvants on the performance of this compound under field conditions.
1. Objective: To determine the relative efficacy of this compound when combined with various adjuvants (e.g., NIS, COC, MSO) against a target weed population.
2. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with 4 replicates. This design helps to minimize the effects of field variability (e.g., soil type, weed density gradients).[13][14]
-
Plot Size: Minimum of 2 meters wide by 10 meters long to minimize edge effects and spray drift between plots.[13]
-
Treatments:
-
Untreated Control (UTC)
-
This compound applied alone
-
This compound + Non-ionic Surfactant (NIS) at 0.25% v/v
-
This compound + Crop Oil Concentrate (COC) at 1.0% v/v
-
This compound + Methylated Seed Oil (MSO) at 1.0% v/v
-
(Optional) Commercial Standard / Reference Herbicide
-
3. Application:
-
Equipment: Calibrated research plot sprayer (e.g., CO₂-pressurized backpack sprayer) equipped with flat-fan nozzles to ensure uniform application.
-
Spray Volume: A consistent spray volume (e.g., 150 L/ha) should be used for all treatments.[15]
-
Timing: Apply when target weeds are at the 4-6 leaf stage and are actively growing.
-
Environmental Data: Record temperature, relative humidity, wind speed, and cloud cover at the time of application.
4. Data Collection & Assessment:
-
Visual Efficacy Ratings: Assess percent weed control at 3, 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control.[16]
-
Biomass Reduction: At 28 DAT, collect all above-ground weed biomass from a designated area (e.g., 0.5 m²) within each plot. Dry the biomass in an oven until a constant weight is achieved. Calculate the percent biomass reduction relative to the untreated control.
-
Crop Phytotoxicity: If applied in-crop, visually assess crop injury (e.g., chlorosis, necrosis, stunting) at each rating interval on a 0% (no injury) to 100% (crop death) scale.
5. Statistical Analysis:
-
Data should be subjected to Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Fisher's Protected LSD at P=0.05) to determine significant differences between treatment means.[10]
References
- 1. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. kingagroot.com [kingagroot.com]
- 3. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 4. invasive.org [invasive.org]
- 5. store.astm.org [store.astm.org]
- 6. researchgate.net [researchgate.net]
- 7. cales.arizona.edu [cales.arizona.edu]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. journals.flvc.org [journals.flvc.org]
- 11. mdpi.com [mdpi.com]
- 12. Crop Protection Network [cropprotectionnetwork.org]
- 13. peaceforageseed.ca [peaceforageseed.ca]
- 14. Experimental design matters for statistical analysis: how to handle blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caws.org.nz [caws.org.nz]
- 16. The Value of Field Trials [exactoinc.com]
Technical Support Center: Addressing Inconsistent Flufenoximacil Results in Laboratory Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in laboratory bioassays with Flufenoximacil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a next-generation, non-selective, contact-based herbicide.[1] It functions as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways. By inhibiting PPO, this compound causes the accumulation of protoporphyrinogen IX, which, in the presence of light, leads to the rapid generation of reactive oxygen species (ROS). These ROS cause lipid peroxidation and cell membrane disruption, resulting in rapid cell death.
Q2: What are the common symptoms of this compound phytotoxicity in a laboratory bioassay?
Common symptoms include stunting of shoot and root growth, chlorosis (yellowing), and necrosis (tissue death), particularly in areas directly exposed to the herbicide. Effects are typically visible within 24 hours of application due to its contact-based mode of action.[1]
Q3: Why am I seeing high variability in my this compound bioassay results?
Inconsistent results with this compound can arise from several factors, including variability in environmental conditions (light, temperature), issues with the test solution (pH, solvent), the physiological state of the test organism, and the precision of the application. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Q4: Can I use solvents like DMSO or acetone (B3395972) to prepare my this compound stock solution?
Yes, organic solvents like DMSO or acetone are typically used to prepare stock solutions of herbicides with low water solubility. However, it is crucial to use a minimal amount of solvent and to include a solvent control in your experimental design to ensure that the solvent itself is not affecting the test organism. The final concentration of the organic solvent in the growth medium should be kept to a minimum, typically below 0.5%.
Troubleshooting Guide for Inconsistent Bioassay Results
Inconsistent results in this compound bioassays can be frustrating. This guide is designed to help you identify and resolve common issues.
Problem 1: No or Low Phytotoxicity Observed
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Degraded this compound | Prepare a fresh stock solution of this compound for each experiment. Store the stock compound in a cool, dark, and dry place as recommended by the manufacturer. |
| Incorrect Solution Preparation | Double-check all calculations, dilutions, and the concentration of the active ingredient in your formulation. Ensure the compound is fully dissolved in the initial solvent before further dilution. |
| Suboptimal pH of Test Medium | The efficacy of some PPO inhibitors can be influenced by pH. While specific data for this compound is limited, many herbicides perform optimally in slightly acidic conditions (pH 4-6.5).[2] Measure the pH of your final test solution and adjust if necessary. Note that some sulfonylurea herbicides are more effective at a pH above 7.[3] |
| Insufficient Light | PPO inhibitors like this compound are light-dependent. Ensure your bioassay is conducted under adequate and consistent light conditions. For a Lemna minor bioassay, a light intensity of 80-140 µmol/m²/s is generally recommended.[4] |
| Resistant Test Organism | If you are using a field-collected organism, it may have developed resistance to PPO inhibitors. Test a known susceptible strain to confirm your bioassay setup is functioning correctly. |
Problem 2: High Variability Between Replicates
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Application | Ensure a uniform application of the this compound solution. For aquatic bioassays like the Lemna minor test, ensure thorough mixing of the test solution. |
| Variable Environmental Conditions | Maintain consistent temperature and light intensity across all replicates. Fluctuations in these conditions can lead to variable growth rates and responses to the herbicide. The optimal temperature for many duckweed species is between 20°C and 30°C.[5] |
| Biological Variability | Use test organisms of a similar age, size, and developmental stage. For Lemna minor, start with healthy colonies of a consistent frond number. |
| Inconsistent Observation Timing | Record your observations at the same time point for all replicates and experiments. |
Problem 3: High Mortality in Control Group
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Contamination | Use separate, dedicated labware for control and treatment groups to avoid cross-contamination. Handle the control group before the treatment groups. |
| Solvent Toxicity | If using a solvent like DMSO or acetone, ensure the final concentration in the media is non-toxic to the test organism. Always include a solvent-only control to assess its effect. |
| Unhealthy Test Organisms | Ensure your stock culture of the test organism is healthy and not stressed by other factors such as nutrient deficiency or disease. |
| Extreme Environmental Conditions | Verify that the temperature, light, and pH of your control conditions are within the optimal range for the test organism's growth. |
Experimental Protocols
Detailed Protocol: Lemna minor Growth Inhibition Bioassay for this compound
This protocol is adapted from the OECD 221 guideline for the Lemna sp. Growth Inhibition Test.[6][7][8][9][10]
1. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone or DMSO).
-
Prepare a series of test concentrations by diluting the stock solution in Lemna growth medium (e.g., Steinberg medium). The final solvent concentration should not exceed 0.1% (v/v).
-
Include a negative control (growth medium only) and a solvent control (growth medium with the highest concentration of the solvent used in the treatments).
2. Test Organism and Acclimatization:
-
Use healthy, exponentially growing cultures of Lemna minor.
-
Acclimatize the plants to the test conditions (light, temperature) for 24-48 hours before starting the experiment.
3. Test Setup:
-
Use sterile glass beakers or multi-well plates as test vessels.
-
Add a defined volume of the test solution to each vessel.
-
Transfer a set number of healthy Lemna minor colonies (e.g., 3 colonies with 2-3 fronds each) to each vessel.
-
Loosely cover the vessels to prevent contamination while allowing for air exchange.
4. Incubation Conditions:
-
Temperature: Maintain a constant temperature between 24 ± 2°C.
-
Light: Provide continuous, uniform illumination with a light intensity of 80-140 µmol/m²/s.
-
Photoperiod: A 16:8 hour light:dark cycle can also be used.
5. Data Collection and Analysis:
-
The test duration is typically 7 days.
-
At the beginning and end of the experiment, count the number of fronds. You can also measure frond area, fresh weight, or dry weight.
-
Calculate the percent inhibition of the growth rate for each concentration compared to the control.
-
Determine the EC50 (the concentration that causes a 50% inhibition of growth).
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of action of this compound as a PPO inhibitor.
Troubleshooting Workflow for Inconsistent Bioassay Results
References
- 1. kingagroot.com [kingagroot.com]
- 2. Spray Water Quality Can Affect Pesticide Performance | Panhandle Agriculture [nwdistrict.ifas.ufl.edu]
- 3. Agronomy eUpdate March 27th, 2025 : Issue 1046 [eupdate.agronomy.ksu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Survival Strategies of Duckweeds, the World’s Smallest Angiosperms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OECD 221 - Lemna species; Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. primo.bib.htw-dresden.de [primo.bib.htw-dresden.de]
- 10. oecd.org [oecd.org]
Managing the evolution of Flufenoximacil resistance in weed populations
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for managing the evolution of Flufenoximacil resistance in weed populations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
This compound is a non-selective, contact-based herbicide.[1] Its mode of action is the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme.[2][3] This enzyme is critical for chlorophyll (B73375) and heme biosynthesis in plants. By blocking PPO, this compound causes the accumulation of protoporphyrinogen IX, which leads to rapid cell membrane disruption and plant death.
Q2: What are the primary mechanisms by which weeds can develop resistance to PPO-inhibiting herbicides like this compound?
Weed resistance to herbicides is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).[4]
-
Target-Site Resistance (TSR): This is the most common mechanism and involves a mutation in the gene that codes for the target enzyme, in this case, PPO.[5] This change alters the enzyme's structure, preventing the herbicide from binding effectively while preserving the enzyme's natural function.[5][6]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent a lethal dose of the herbicide from reaching the target site.[4][7] Key NTSR mechanisms include:
-
Enhanced Metabolism: The weed rapidly metabolizes or detoxifies the herbicide before it can act.[5]
-
Sequestration: The herbicide is transported and confined to cellular compartments, such as the vacuole, where it cannot reach the PPO enzyme.[5][8]
-
Overexpression of the Target Protein: The plant produces an abnormally large amount of the PPO enzyme, which overwhelms the applied herbicide dose.[5]
-
Q3: How does herbicide resistance typically evolve and spread in a weed population?
Herbicide resistance is an evolutionary process driven by intense selection pressure.[4] Within any large weed population, a few individuals may naturally possess genes that confer resistance, even before the herbicide is first used.[4][9] When this compound is applied repeatedly, these resistant individuals survive and reproduce, while susceptible individuals are eliminated. Over time, the frequency of resistant individuals in the population increases, eventually leading to a noticeable failure of the herbicide in the field.[4] The spread of resistance occurs through the movement of seeds or pollen from resistant plants.[10][11]
Q4: What are the initial indicators of potential this compound resistance in an experimental setting or in the field?
Early detection is crucial for management. Key indicators include:
-
The survival of a specific weed species that was previously controlled effectively by this compound.
-
Patches of uncontrolled weeds appearing in a field where control is otherwise good.[12]
-
The need to apply progressively higher rates of the herbicide to achieve the same level of control.
-
Healthy weeds located adjacent to dead or dying weeds of the same species following an application.
Section 2: Troubleshooting Experimental Issues
Q1: My whole-plant bioassay results are inconsistent and not reproducible. What are the common causes?
-
A1: Environmental Variability: Ensure that temperature, light, and humidity are consistent across all experimental replicates. Fluctuations can significantly impact plant growth and herbicide efficacy.
-
A2: Inconsistent Growth Stage: Always treat plants at a uniform growth stage as specified in your protocol.[13][14] Herbicide susceptibility can vary dramatically with plant age and size.
-
A3: Improper Herbicide Application: Calibrate your sprayer to ensure a consistent application volume and speed.[13] Inaccurate herbicide preparation or application is a major source of error.[13][14]
-
A4: Genetic Variation in Seed Stock: The seed lot, especially from field-collected samples, may have a high degree of genetic variability. For establishing a baseline, use a known, homozygous susceptible seed source if possible.
Q2: I am having difficulty germinating weed seeds collected from suspected resistant populations. What can I do?
-
A1: Seed Dormancy: Many weed species exhibit seed dormancy. This can often be broken by stratification (a period of cold, moist storage), scarification (mechanically nicking the seed coat), or treatment with gibberellic acid or potassium nitrate. Germination methods must often be adapted to the specific species.[13]
-
A2: Seed Maturity: Ensure seeds were fully mature when collected.[12][14] Immature seeds have low viability. Mature seeds typically have a hard, dark-colored seed coat.[12]
-
A3: Storage Conditions: Store collected seeds in dry, cool conditions, such as in paper bags at low temperatures, to maintain viability and prevent mold growth.[13][14]
Q3: My susceptible control population is showing some tolerance to this compound. Is this resistance?
-
A1: Application Error: Double-check your herbicide calculations and application technique. An application rate that is too low may not provide complete control even in a susceptible population.
-
A2: Environmental Stress: Plants under stress (e.g., drought, heat) may be less susceptible to herbicides. Ensure optimal growing conditions for your controls.
-
A3: Low-Level Contamination: It is possible that your susceptible seed stock has minor contamination with resistant biotypes. If consistent, consider obtaining a new, certified susceptible seed source.
Section 3: Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay to Confirm this compound Resistance
This protocol is the standard method for confirming and quantifying the level of herbicide resistance.[15]
1. Plant Preparation:
- Grow seedlings from both the suspected resistant population and a known susceptible population in separate trays or pots.
- Use a consistent soil or potting mix and maintain plants in a greenhouse or growth chamber with controlled conditions (e.g., 25°C/20°C day/night, 16-hour photoperiod).
- Thin seedlings to a uniform number per pot (e.g., 4 plants) once they have established.
2. Herbicide Application:
- Treat plants when they reach a consistent growth stage (e.g., 3-4 leaf stage).[14]
- Prepare a range of this compound doses. This should include a 0 dose (control) and doses that bracket the recommended field rate (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x).
- Apply the herbicide using a calibrated laboratory track sprayer to ensure uniform coverage.
3. Data Collection and Analysis:
- Visually assess plant injury and record survival rates 14-21 days after treatment.
- Harvest the above-ground biomass for each pot, dry it in an oven at 60°C for 72 hours, and record the dry weight.
- Analyze the data using a log-logistic dose-response model to calculate the GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth compared to the untreated control).
- Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population. An RI > 2.0 is generally considered indicative of resistance.
Protocol 2: In Vitro PPO Enzyme Activity Assay
This biochemical assay can help determine if resistance is due to a modification at the target site.
1. Enzyme Extraction:
- Harvest fresh, young leaf tissue (e.g., 1 gram) from both susceptible and suspected resistant plants.
- Grind the tissue to a fine powder in liquid nitrogen.
- Homogenize the powder in a cold extraction buffer (e.g., Tris-HCl buffer containing PVPP, DTT, and protease inhibitors).
- Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C and collect the supernatant containing the crude enzyme extract.
2. Protein Quantification:
- Determine the total protein concentration of the supernatant using a standard method like the Bradford assay. This is necessary to normalize enzyme activity.
3. PPO Activity Measurement:
- The assay measures the oxidation of protoporphyrinogen IX to protoporphyrin IX, which can be monitored spectrophotometrically or fluorometrically.
- Prepare a reaction mixture containing assay buffer, the substrate (protoporphyrinogen IX), and varying concentrations of this compound.
- Initiate the reaction by adding a standardized amount of the enzyme extract.
- Measure the rate of product formation over time.
- Calculate the I₅₀ value (the herbicide concentration required to inhibit 50% of the enzyme activity). A significantly higher I₅₀ in the suspected resistant population suggests target-site resistance.
Section 4: Data Presentation
Table 1: Example Dose-Response Data for this compound on Susceptible (S) vs. Resistant (R) Weed Biotypes
| Population | GR₅₀ (g a.i./ha) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible | 45.2 | 41.5 - 49.1 | 1.0 |
| Resistant | 515.8 | 480.2 - 553.6 | 11.4 |
Table 2: Comparison of Common Methods for Resistance Confirmation
| Method | Type | Information Provided | Throughput | Cost |
| Whole-Plant Bioassay | In vivo | Confirms practical resistance, quantifies resistance level (RI).[13][15] | Low | Medium |
| Petri Dish/Seed Assay | In vivo | Qualitative indication of resistance (Yes/No).[13] | High | Low |
| Enzyme Activity Assay | In vitro | Investigates target-site sensitivity (I₅₀). | Medium | High |
| Gene Sequencing | Molecular | Identifies specific mutations in the target gene. | High | High |
Section 5: Visualizations
References
- 1. kingagroot.com [kingagroot.com]
- 2. This compound (Ref: QYNS101) [sitem.herts.ac.uk]
- 3. This compound (Ref: QYNS101)-Pesticide database [wppdb.com]
- 4. croplife.org.au [croplife.org.au]
- 5. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of herbicide resistance in weeds -Korean Journal of Agricultural Science [koreascience.kr]
- 8. syngenta.ca [syngenta.ca]
- 9. caws.org.nz [caws.org.nz]
- 10. Repeated origins, widespread gene flow, and allelic interactions of target-site herbicide resistance mutations | eLife [elifesciences.org]
- 11. Repeated origins, widespread gene flow, and allelic interactions of target-site herbicide resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Weed Submission for Herbicide Resistance Testing | Plant Agriculture [plant.uoguelph.ca]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. weedscience.org [weedscience.org]
Technical Support Center: Decontamination of Sprayers Used with Flufenoximacil
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the proper decontamination procedures for laboratory and field sprayers that have been in contact with the herbicide Flufenoximacil. Adherence to these protocols is critical to prevent cross-contamination of experiments and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to decontaminate sprayers after using this compound?
A1: this compound is a potent, contact-action herbicide that inhibits the protoporphyrinogen (B1215707) oxidase (PPO) enzyme in susceptible plants.[1][2] Even minute residual amounts of this compound in your sprayer can lead to significant phytotoxicity in subsequent experiments with sensitive plant species or cell lines. Thorough decontamination is essential to ensure experimental accuracy and prevent unintended biological effects.
Q2: What are the key areas of a sprayer that require special attention during decontamination?
A2: All internal and external surfaces of the sprayer that may have come into contact with this compound require meticulous cleaning. Key areas of concern include the spray tank, hoses, pumps, filters, nozzles, and boom assemblies. Residues can accumulate in cracks, crevices, and "dead spots" within the plumbing, making these areas critical to address during the cleaning process.
Q3: Are there any specific safety precautions I should take during the decontamination process?
A3: Yes, safety is paramount. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat or coveralls. Ensure the cleaning process is performed in a well-ventilated area or under a fume hood. Dispose of all rinsate and cleaning solutions in accordance with your institution's hazardous waste disposal guidelines.
Q4: Can I use a simple water rinse to clean my sprayer after using this compound?
A4: While a water rinse is an essential first step, it is generally insufficient to completely remove all this compound residues, especially from plastic or polyethylene (B3416737) sprayer components. A triple-rinse procedure incorporating a suitable cleaning agent is strongly recommended to ensure thorough decontamination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Visible residue or oily film in the tank after cleaning. | Incomplete removal of the this compound formulation, which may contain adjuvants and emulsifiers. | Repeat the cleaning procedure, paying special attention to scrubbing the tank walls. Consider using a detergent-based cleaner in the initial rinse. |
| Clogged nozzles or filters after decontamination. | Dislodged particulate matter or precipitation of this compound residues. | Disassemble and manually clean all nozzles and filters in a cleaning solution. Use a soft brush to remove any visible deposits. |
| Phytotoxicity observed in a subsequent experiment after cleaning. | Inadequate decontamination, leaving residual this compound in the sprayer system. | Immediately cease use of the sprayer and perform a more rigorous decontamination protocol. Consider a soak with a 1% ammonia (B1221849) solution overnight. Verify cleaning efficacy before next use. |
| Formation of a precipitate when adding cleaning agent. | Chemical incompatibility between the cleaning agent and residual this compound formulation. | Immediately stop and safely drain the sprayer. Flush thoroughly with water before attempting to use a different cleaning agent. Consult the chemical properties of this compound and the cleaning agent for compatibility. |
Experimental Protocol: Standard Decontamination Procedure
This protocol outlines a standard triple-rinse procedure for the effective decontamination of sprayers used with this compound.
Materials:
-
Personal Protective Equipment (PPE)
-
Clean water source
-
Commercial tank cleaner or 1% household ammonia solution
-
Detergent solution (0.1% v/v)
-
Soft brushes for cleaning small parts
-
Waste collection containers
Procedure:
-
Initial Flush (In-Field or Designated Wash Area): Immediately after use, flush the sprayer system with clean water until the tank is empty. Spray the rinsate onto an appropriate, labeled waste area or collect for disposal.
-
Detergent Rinse:
-
Fill the sprayer tank to at least 20% of its capacity with clean water and add a 0.1% detergent solution.
-
Agitate the solution and circulate it through the entire sprayer system (hoses, booms, and nozzles) for at least 15 minutes.
-
Drain the system completely and collect the rinsate.
-
-
Cleaning Agent Rinse:
-
Fill the sprayer tank to at least 20% of its capacity with clean water and add a commercial tank cleaner at the manufacturer's recommended concentration, or a 1% household ammonia solution.
-
Agitate the solution and circulate it through the entire system for at least 15 minutes.
-
Disassemble nozzles, screens, and filters and soak them in the cleaning solution.
-
Drain the system completely and collect the rinsate.
-
-
Final Water Rinse:
-
Thoroughly rinse the tank with clean water.
-
Reassemble the sprayer and fill the tank with clean water.
-
Flush the entire system with clean water for at least 15 minutes.
-
Drain the sprayer completely.
-
-
Inspection and Drying:
-
Visually inspect the tank, hoses, and all components for any signs of residue.
-
If any residue is visible, repeat the cleaning procedure.
-
Allow all parts to air dry completely before storing or using for another application.
-
Decontamination Workflow
References
Impact of soil type and organic matter on Flufenoximacil availability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the impact of soil type and organic matter on the availability of Flufenoximacil.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during experimental work with this compound in various soil matrices.
Q1: What is this compound and what are the primary soil factors that influence its availability?
A: this compound is a next-generation protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitor, which functions as a contact-based, non-selective herbicide.[1] Its availability and behavior in the soil are primarily influenced by three key factors:
-
Soil Organic Matter: Organic matter content is a dominant factor. Higher organic matter generally increases the sorption (binding) of the herbicide to soil particles, which can reduce its concentration in the soil solution and thus its bioavailability for plant uptake or degradation.[2][3]
-
Soil Texture (Clay Content): Soils with higher clay content have a greater surface area for potential adsorption, which can decrease the herbicide's mobility and availability compared to sandy soils.[4]
-
Soil pH: Soil pH can alter the surface charge of soil particles and the chemical form of the herbicide, affecting how tightly it binds to the soil.[5][6]
Q2: My experiment shows lower-than-expected herbicidal efficacy in a high-organic-matter soil. Why is this happening?
A: This is a common observation. High organic matter content leads to increased sorption of this compound to the soil colloids.[2][3] This binding process, known as adsorption, removes the herbicide from the soil solution, making it less available for uptake by the target weeds' roots. Consequently, its efficacy is reduced. For PPO inhibitors like saflufenacil (B1680489), a related compound, increased organic matter content has been shown to significantly increase the dose required to achieve a biological effect.[2][3]
Troubleshooting Steps:
-
Quantify the organic carbon content of your soil.
-
Consider conducting a dose-response study in soils with varying organic matter levels to quantify the impact on efficacy.
-
For experimental consistency, use soils with standardized and known organic matter content.
Q3: I am observing significant leaching of this compound in my soil column study. What soil properties could be responsible?
A: Significant leaching suggests weak sorption of the herbicide to the soil. This is most common in soils with:
-
Low Organic Matter: Soils with low organic matter have fewer binding sites for the herbicide, allowing it to remain in the soil solution and move downwards with water.[7][8]
-
Coarse Texture (Sandy Soil): Sandy soils have large particles, low surface area, and rapid water percolation, which facilitates herbicide movement.
Studies on the related herbicide saflufenacil have shown it can leach to depths of 40-50 cm in soils with low organic matter content after a significant rainfall event.[7] This indicates a potential risk of groundwater contamination in such scenarios.[7][8]
Q4: How does soil pH affect the persistence and availability of this compound?
A: Soil pH influences herbicide persistence through two main mechanisms: chemical degradation (hydrolysis) and by affecting sorption, which in turn impacts availability for microbial degradation.[5][6] For many weak acid herbicides, a lower soil pH (more acidic) can lead to a neutral molecular charge, increasing their sorption to organic matter and making them less available in the soil solution.[6] Conversely, higher pH soils can increase the persistence of other herbicide families, like sulfonylureas, by reducing chemical and microbial breakdown.[5] The specific effect on this compound would require experimental determination, but pH is a critical variable to control in your studies.
Q5: My degradation results are inconsistent, even when using the same classified soil type. What could be the cause?
A: Inconsistency in degradation rates, often measured as half-life, can occur even within the same soil classification.[9] The half-life is the time it takes for 50% of the pesticide to degrade and is highly dependent on environmental and soil conditions.[10] Potential causes for inconsistency include:
-
Variable Microbial Populations: Microbial degradation is a key pathway for dissipation. Variations in the microbial community composition and activity between your soil batches can lead to different degradation rates.
-
Moisture and Temperature Fluctuations: Soil moisture and temperature significantly impact microbial activity.[9] For instance, the degradation of saflufenacil was found to be 2-3 times faster in soils at field capacity compared to saturated (flooded) conditions.[11][12] Ensure these parameters are tightly controlled.
-
Small-Scale Heterogeneity: Minor differences in organic matter content or pH within the collected soil can lead to variable results.
Quantitative Data Summary
As specific quantitative data for this compound's soil behavior is limited in public literature, the following tables summarize data for Saflufenacil , a structurally related PPO inhibitor, to illustrate the impact of soil properties.
Table 1: Effect of Soil Type and Moisture on Saflufenacil Half-Life [11]
| Soil Type | Moisture Condition | Half-Life (Days) |
| Nada | Field Capacity | 28.6 |
| Saturated | 58.8 | |
| Crowley | Field Capacity | 15.0 |
| Saturated | 36.9 | |
| Gilbert | Field Capacity | 23.1 |
| Saturated | 79.7 |
Table 2: Influence of Soil Organic Matter on Saflufenacil Leaching in Two Soil Types [7]
| Soil Type | Organic Matter (%) | Max. Leaching Depth (cm) |
| Xanthic Ferralsol (XF) | Low | 50 |
| High | < 5 | |
| Ferralsol (F) | Low | 40 |
| High | < 5 |
Experimental Protocols
Protocol 1: Batch Equilibrium Sorption Study
This method is used to determine the sorption coefficient (Kd) of this compound to soil.
-
Materials:
-
Test soil, air-dried and passed through a 2-mm sieve.
-
This compound analytical standard.
-
0.01 M CaCl₂ solution.
-
Centrifuge tubes (e.g., 50 mL polypropylene).
-
Orbital shaker.
-
High-performance liquid chromatograph (HPLC) or LC-MS/MS.
-
-
Procedure:
-
Prepare a stock solution of this compound in 0.01 M CaCl₂. Create a series of dilutions to cover the desired concentration range.
-
Weigh a specific amount of soil (e.g., 5 g) into each centrifuge tube.
-
Add a defined volume (e.g., 25 mL) of a this compound solution of known concentration to each tube. Include control samples with no soil (to check for adsorption to the tube) and no herbicide (to check for interfering compounds).
-
Place the tubes on an orbital shaker and agitate for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
-
Centrifuge the tubes at high speed (e.g., 4500 rpm for 15 minutes) to separate the soil from the supernatant.[13]
-
Carefully collect an aliquot of the clear supernatant.
-
Analyze the concentration of this compound remaining in the supernatant using HPLC or LC-MS/MS.
-
Calculate the amount of herbicide sorbed to the soil by subtracting the equilibrium solution concentration from the initial concentration.
-
The sorption coefficient (Kd) is calculated as the ratio of the herbicide concentration in the soil to the concentration in the solution at equilibrium.
-
Protocol 2: Soil Column Leaching Analysis
This protocol simulates the movement of this compound through a soil profile.
-
Materials:
-
PVC or glass columns (e.g., 30-60 cm long).
-
Test soil, packed to a uniform bulk density.
-
This compound solution.
-
Simulated rainwater (e.g., deionized water).
-
Collection vessels.
-
Tools for sectioning the soil column.
-
-
Procedure:
-
Pack the columns uniformly with the test soil. Pre-wet the soil column to establish consistent moisture.
-
Apply a known amount of this compound evenly to the soil surface at the top of the column.
-
After a set period (e.g., 12-24 hours), begin the leaching event by applying a known volume of simulated rainwater to the top of the column at a constant rate.[7]
-
Collect the leachate that passes through the bottom of the column in fractions.
-
Once the simulated rainfall is complete, extrude the soil core from the column.
-
Section the core into defined depth increments (e.g., every 5 cm).[7]
-
Analyze the leachate fractions and each soil section for this compound concentration using an appropriate extraction and analytical method (e.g., LC-MS/MS).
-
Visualizations
Caption: Factors influencing this compound's fate in soil.
Caption: Experimental workflow for a soil column leaching study.
References
- 1. kingagroot.com [kingagroot.com]
- 2. Influence of Organic Matter in Sorption of the Saflufenacil in Ferralsols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. extension.okstate.edu [extension.okstate.edu]
- 6. micronaag.com [micronaag.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of soil properties on 14C-Saflufenacil behavior: Sorption and mobility study - Advances in Weed Science [awsjournal.org]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. coffey.k-state.edu [coffey.k-state.edu]
- 11. cdmf.org.br [cdmf.org.br]
- 12. Soil residue analysis and degradation of saflufenacil as affected by moisture content and soil characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Flufenoximacil Rainfastness
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the rainfastness of Flufenoximacil for improved weed control in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during the application and testing of this compound, particularly in relation to rainfall.
| Problem | Potential Cause | Recommended Solution |
| Reduced Weed Control After Rainfall | Herbicide was washed off the leaf surface before adequate absorption. | - Decrease the time between application and rainfall: While specific data for this compound is not yet publicly available, many contact herbicides like PPO inhibitors require a rain-free period to be effective.[1][2] - Incorporate a suitable adjuvant: Adjuvants such as methylated seed oils (MSO) or crop oil concentrates (COC) can improve the spreading and penetration of the herbicide, potentially reducing the required rain-free period.[3] |
| Inconsistent Efficacy in Field Trials | Variable environmental conditions between applications. | - Monitor and record weather conditions: Factors such as humidity, temperature, and rainfall intensity can significantly impact the efficacy of PPO inhibitors.[4][5][6] - Standardize application timing: Apply this compound during periods of high humidity and when there is a low probability of rain in the immediate forecast to promote absorption. |
| Crop Injury Observed After Application and Rain | Heavy rainfall may have splashed the herbicide from the soil onto the crop seedlings, or cool, wet conditions may have slowed the crop's ability to metabolize the herbicide.[1][5][6] | - Ensure proper planting depth and furrow closure: This minimizes the exposure of the crop's growing points to the herbicide. - Avoid application to poorly drained soils, especially under cool and wet conditions, as stated on the labels of many PPO inhibitors.[5][6] |
| Poor Spreading of Spray Droplets on Weed Foliage | High surface tension of the spray solution on waxy leaf surfaces. | - Add a surfactant or oil-based adjuvant: These adjuvants reduce the surface tension of the spray droplets, leading to better coverage of the weed foliage. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a next-generation, non-selective, contact-based herbicide.[7] It is a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor.[7] PPO inhibitors disrupt the cell membranes of susceptible plants, leading to rapid desiccation and necrosis (browning) of the foliage.[1][2]
Q2: How critical is the rain-free period for this compound?
A2: As a contact herbicide, a rain-free period is crucial for this compound to be absorbed by the plant tissue.[2] Rainfall shortly after application can wash the product off the leaves, leading to reduced efficacy. While the exact rainfast period for this compound is not publicly documented, studies on other PPO inhibitors demonstrate that efficacy is reduced when rainfall occurs too soon after application.
Q3: Which adjuvants are recommended for use with this compound?
A3: While specific adjuvant recommendations for this compound are not yet widely available, research on other PPO inhibitors suggests that oil-based adjuvants can be effective. A study on fomesafen, another PPO inhibitor, found that a crop oil concentrate (COC) provided better control than a nonionic surfactant (NIS) when rainfall occurred after application. Methylated seed oils (MSO) have also been shown to enhance the efficacy of some herbicides under various temperature conditions.[3]
Q4: What environmental factors can influence the efficacy of this compound?
A4: The performance of PPO inhibitors like this compound can be affected by several environmental factors. High humidity and warmer temperatures can enhance herbicide activity.[4] Conversely, rainfall shortly after application can reduce effectiveness.[1][5]
Q5: Are there any visual indicators of this compound's activity?
A5: Yes, as a PPO inhibitor, this compound causes rapid symptoms. Affected plants will typically show water-soaked lesions on the foliage within hours, followed by browning and necrosis of the tissue within one to three days.[2]
Experimental Protocols
Protocol for Evaluating this compound Rainfastness
This protocol outlines a method for assessing the impact of simulated rainfall on the efficacy of this compound, with and without the addition of adjuvants.
1. Plant Material:
-
Grow target weed species in pots under controlled greenhouse conditions until they reach the 2-4 leaf stage.
2. Herbicide and Adjuvant Preparation:
-
Prepare a stock solution of this compound at the desired concentration.
-
Prepare separate treatment solutions:
-
This compound alone.
-
This compound mixed with a selected adjuvant (e.g., MSO or COC) at the recommended rate.
-
-
Include a control group that is not treated with the herbicide.
3. Herbicide Application:
-
Apply the herbicide solutions to the weed species using a calibrated sprayer to ensure uniform coverage.
4. Simulated Rainfall:
-
At predetermined intervals after herbicide application (e.g., 30, 60, 120, and 240 minutes), subject the treated plants to simulated rainfall of a specified intensity and duration (e.g., 10 mm/hour for 30 minutes).
-
Include a no-rain control for each herbicide treatment.
5. Data Collection:
-
At 7, 14, and 21 days after treatment, visually assess the percentage of weed control (0% = no effect, 100% = complete death).
-
Measure the fresh and dry weight of the above-ground biomass at the end of the experiment.
6. Data Analysis:
-
Analyze the data using appropriate statistical methods to determine the effect of the rain-free period and the addition of adjuvants on the efficacy of this compound.
Visualizations
Caption: Workflow for a this compound rainfastness experiment.
References
- 1. Crop Protection Network [cropprotectionnetwork.org]
- 2. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Frontiers | Early evaluation of adjuvant effects on topramezone efficacy under different temperature conditions using chlorophyll fluorescence tests [frontiersin.org]
- 4. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 5. PPO-Inhibiting Herbicides and Soybean Seedling Injuries | CropWatch | Nebraska [cropwatch.unl.edu]
- 6. Diagnosing PPO Damage | ILSoyAdvisor [legacy.ilsoyadvisor.com]
- 7. kingagroot.com [kingagroot.com]
Technical Support Center: Optimizing Flufenoximacil Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flufenoximacil. The information is designed to help optimize experimental outcomes by adjusting application timing and other critical factors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide.[1][2] It functions as a contact-based, non-selective herbicide.[2] The inhibition of the PPO enzyme disrupts the synthesis of chlorophyll (B73375) and heme.[1][3][4] This leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage and tissue necrosis.[1]
Q2: How quickly can I expect to see the effects of this compound application?
A2: this compound is a fast-acting herbicide.[5] Visible effects, such as water-soaked foliage followed by browning (necrosis), can appear within one to two hours after application, especially under bright, sunny conditions.[1][6] Complete desiccation and necrosis of susceptible plants typically occur within a few days.[7]
Q3: What is the optimal growth stage of weeds for this compound application?
A3: For post-emergence herbicides like this compound, application is generally most effective on young, actively growing weeds. While specific data for this compound is limited, a general guideline for many herbicides is to target weeds that are between 3 and 6 inches tall for maximum control. Larger, more mature weeds may be harder to control and could require higher application rates.
Q4: Are adjuvants necessary for this compound application?
A4: Yes, the use of adjuvants is often critical for optimizing the efficacy of PPO-inhibiting herbicides.[7] Adjuvants such as methylated seed oil (MSO) or crop oil concentrate (COC) can improve the coverage and absorption of the herbicide on the weed's foliage, leading to better performance. Always consult the product's technical data sheet for specific adjuvant recommendations.
Troubleshooting Guide: Poor Efficacy of this compound
If you are experiencing suboptimal results with this compound, consult the following table and the troubleshooting workflow diagram to identify and resolve potential issues.
| Potential Issue | Possible Causes & Explanation | Recommended Solutions |
| Suboptimal Weed Control | Weed Growth Stage: Applying to mature, hardened-off, or stressed weeds can reduce uptake and efficacy. | Apply this compound to young, actively growing weeds. Avoid application to weeds under stress from drought, heat, or cold. |
| Environmental Conditions: Efficacy of PPO inhibitors is influenced by weather. Low light, low humidity, or low temperatures can decrease herbicide activity.[8] Rain shortly after application can wash the product off the foliage. | Apply during bright, sunny, and warm conditions with high humidity.[7][8] Ensure a rain-free period after application as specified by the manufacturer. | |
| Application Coverage: As a contact herbicide, thorough coverage of the target weed foliage is essential for good control. | Use appropriate spray nozzles and pressure to ensure a fine, even mist that covers the entire plant. Consider increasing the spray volume. | |
| Incorrect Dosing: Using a dose that is too low will result in poor control. | Ensure accurate calculation and measurement of the herbicide concentration. Refer to the product label for recommended rates for your target species. | |
| Water Quality: Hard water containing high levels of cations like calcium and magnesium can sometimes reduce the effectiveness of certain herbicides. | Use clean water for your spray solution. If hard water is suspected, a water conditioner or ammonium (B1175870) sulfate (B86663) (AMS) may be beneficial, though specific recommendations for this compound should be verified. | |
| Inconsistent Results Across Replicates | Variable Environmental Conditions: Fluctuations in light, temperature, or humidity between applications can lead to variability. | If possible, conduct experiments in a controlled environment (growth chamber or greenhouse) to maintain consistent conditions.[8] Record environmental data for each application. |
| Inconsistent Plant Material: Using plants of different sizes or growth stages will lead to variable responses. | Select uniform and healthy plants at the same growth stage for your experiments. | |
| Application Inaccuracy: Non-calibrated spray equipment or inconsistent application technique can cause variation in the applied dose. | Calibrate all spray equipment before use to ensure a consistent and accurate application volume. |
Visualizing Key Processes
Signaling Pathway of this compound (PPO Inhibition)
Caption: Mechanism of action of this compound via PPO inhibition.
Troubleshooting Workflow for Poor this compound Efficacy
Caption: A logical workflow for troubleshooting poor this compound efficacy.
Experimental Protocol: Evaluating Optimal Application Timing of this compound
As specific quantitative data for this compound application timing is not widely available, this generalized protocol provides a framework for determining its optimal use in your experimental setting.
Objective: To determine the effect of application timing (weed growth stage and time of day) on the efficacy of this compound.
Materials:
-
This compound (technical grade or formulated product)
-
Target weed species (e.g., Amaranthus retroflexus, Eleusine indica) grown in uniform pots.
-
Controlled environment growth chamber or greenhouse with consistent temperature, humidity, and photoperiod.
-
Calibrated laboratory spray chamber or cabinet sprayer.
-
Recommended adjuvant (e.g., Methylated Seed Oil).
-
Deionized or distilled water.
-
Personal Protective Equipment (PPE).
Methodology:
-
Plant Propagation:
-
Sow seeds of the target weed species in pots containing a standardized soil mix.
-
Grow plants in a controlled environment to ensure uniformity.
-
Thin seedlings to one plant per pot after emergence.
-
-
Experimental Design:
-
Use a randomized complete block design with at least four replications.
-
Factor 1: Weed Growth Stage. Treat plants at different growth stages (e.g., 2-4 leaf, 6-8 leaf, and early flowering stages).
-
Factor 2: Time of Day. For a selected growth stage, apply treatments at different times (e.g., early morning, midday, late afternoon, and after dark) to assess diurnal effects.
-
Include an untreated control and a vehicle (adjuvant only) control for each application timing.
-
-
Herbicide Preparation and Application:
-
Prepare a stock solution of this compound in an appropriate solvent if using technical grade, or directly with water for formulated products.
-
Prepare the final spray solution to the desired concentration, including the recommended adjuvant at the specified rate.
-
Calibrate the sprayer to deliver a consistent volume (e.g., 150-200 L/ha).
-
Apply the treatments to the respective plant groups according to the experimental design.
-
-
Data Collection:
-
Visual Injury Assessment: Rate phytotoxicity at 1, 3, 7, and 14 days after treatment (DAT) using a scale of 0% (no injury) to 100% (complete plant death).
-
Biomass Reduction: At 14 or 21 DAT, harvest the above-ground biomass of each plant. Dry the biomass in an oven at 60-70°C until a constant weight is achieved. Record the dry weight.
-
-
Data Analysis:
-
Analyze the visual injury ratings and biomass data using Analysis of Variance (ANOVA).
-
If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
For dose-response relationships, non-linear regression analysis can be used to determine the GR₅₀ (the dose required for 50% growth reduction).
-
This protocol can be adapted to include other factors such as different adjuvants, tank-mix partners, or environmental conditions to further refine the optimal application parameters for this compound in your research.
References
- 1. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. kingagroot.com [kingagroot.com]
- 3. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. This compound (Ref: QYNS101) [sitem.herts.ac.uk]
- 6. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 7. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Glyphosate and Flumioxazin on Resistant Weed Populations
Introduction
The escalating prevalence of herbicide-resistant weeds poses a significant challenge to global agricultural productivity. Glyphosate (B1671968), once a cornerstone of broad-spectrum weed control, has seen its efficacy diminish due to the evolution of resistance in numerous weed species. This has necessitated the adoption of alternative weed management strategies, including the use of herbicides with different modes of action. This guide provides a comparative analysis of glyphosate and flumioxazin (B1672886), a protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicide, for the management of resistant weed populations, supported by experimental data and detailed methodologies.
Mechanism of Action
Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a key component of the shikimate pathway. This pathway is essential for the synthesis of aromatic amino acids in plants. Inhibition of this pathway leads to a systemic shutdown of protein synthesis and ultimately, plant death.
Flumioxazin, conversely, inhibits the PPO enzyme, which is critical for chlorophyll (B73375) and heme biosynthesis. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the rapid generation of reactive oxygen species. These species cause severe oxidative damage to cell membranes, leading to rapid cell death and necrosis of plant tissues.
Comparative Efficacy Data
The following tables summarize the efficacy of glyphosate and flumioxazin on various glyphosate-resistant weed species based on published research findings.
Table 1: Efficacy of Glyphosate and Flumioxazin on Glyphosate-Resistant Palmer Amaranth (Amaranthus palmeri)
| Herbicide | Application Rate (g a.i./ha) | Weed Stage | Control (%) at 21 DAT¹ | Reference |
| Glyphosate | 840 | 10-15 cm | 15-30 | |
| Flumioxazin | 71 | Pre-emergence | 90-98 | |
| Flumioxazin | 105 | Pre-emergence | 95-100 |
¹Days After Treatment
Table 2: Efficacy of Glyphosate and Flumioxazin on Glyphosate-Resistant Kochia (Kochia scoparia)
| Herbicide | Application Rate (g a.i./ha) | Weed Stage | Control (%) at 28 DAT¹ | Reference |
| Glyphosate | 870 | 5-10 cm | 20-45 | |
| Flumioxazin | 71 | Pre-emergence | 85-95 | |
| Flumioxazin + Glyphosate | 71 + 870 | 5-10 cm (Post) | 70-85 |
¹Days After Treatment
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for Herbicide Efficacy
This protocol is used to determine the level of resistance in a weed population and to evaluate the efficacy of different herbicides.
-
Plant Material: Seeds from suspected resistant and susceptible weed populations are collected and germinated in a greenhouse.
-
Plant Growth: Seedlings are transplanted into individual pots at the two- to three-leaf stage and grown under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Herbicides are applied at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, where x is the recommended field rate) to plants at the four- to six-leaf stage using a calibrated cabinet sprayer.
-
Data Collection: Plant survival and biomass are recorded 21 days after treatment. The lethal dose required to kill 50% of the population (LD₅₀) or the dose required to reduce biomass by 50% (GR₅₀) is calculated.
-
Resistance Index (RI): The RI is calculated as the ratio of the LD₅₀ or GR₅₀ of the resistant population to that of the susceptible population.
Protocol 2: PPO Enzyme Activity Assay for Flumioxazin Mechanism of Action
This assay is used to confirm the inhibition of the PPO enzyme by flumioxazin.
-
Enzyme Extraction: Fresh leaf tissue is homogenized in an extraction buffer, and the homogenate is centrifuged to isolate the plastid fraction containing the PPO enzyme.
-
Enzyme Assay: The PPO activity is measured spectrophotometrically by monitoring the oxidation of protoporphyrinogen IX to protoporphyrin IX.
-
Inhibition Assay: The assay is performed in the presence and absence of various concentrations of flumioxazin to determine the concentration required for 50% inhibition of enzyme activity (I₅₀).
Visualizations
Caption: Simplified signaling pathway of glyphosate's mode of action.
Caption: Simplified signaling pathway of flumioxazin's mode of action.
A Comparative Analysis of Flufenoximacil and Glufosinate for Broadleaf Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal efficacy of Flufenoximacil and glufosinate (B12851) on broadleaf weeds. The information is compiled from publicly available experimental data and technical specifications to assist researchers and professionals in understanding the characteristics and potential applications of these two active ingredients.
Overview and Mechanism of Action
This compound is a new-generation, non-selective contact herbicide belonging to the protoporphyrinogen (B1215707) oxidase (PPO) inhibitor class of chemistry.[1][2] Developed by KingAgroot, it has recently been registered for use in China.[2][3] this compound offers a novel mode of action for post-emergence weed control and is positioned as an effective tool for managing weeds resistant to other herbicides, such as glyphosate (B1671968) and glufosinate.[1]
Glufosinate-ammonium is a well-established, broad-spectrum, non-selective, post-emergence herbicide.[4] It acts by inhibiting the enzyme glutamine synthetase, which is crucial for ammonia (B1221849) detoxification and amino acid synthesis in plants.[5][6] This inhibition leads to a rapid accumulation of ammonia, resulting in the cessation of photosynthesis and eventual plant death.[7]
Signaling Pathway Diagrams
Efficacy on Broadleaf Weeds
Direct comparative studies with quantitative data for this compound versus glufosinate are not yet widely available in peer-reviewed literature, primarily due to the recent introduction of this compound. However, based on manufacturer information and available research, a qualitative and quantitative comparison can be drawn.
This compound Efficacy
This compound is reported to have a broad spectrum of activity against over 170 weed species, including many challenging broadleaf weeds.[1] It is highlighted for its effectiveness against weeds that have developed resistance to other herbicides.[1] Visual effects are reported to be rapid, appearing within one day of application.[1]
Table 1: Susceptible Broadleaf Weeds to this compound (Qualitative Data)
| Common Name | Scientific Name |
| Velvetleaf | Abutilon theophrasti |
| Chinese mugwort | Artemisia argyi |
| Copperleaf | Acalypha australis |
| Beggarticks | Bidens pilosa |
| Joint vetch | Aeschynomene indica |
| Shepherd's purse | Capsella bursa-pastoris |
| Billygoat weed | Ageratum conyzoides |
| Feather cockscomb | Celosia argentea |
| Lamb's quarters | Chenopodium album |
| Siam weed | Chromolaena odorata |
| Canada thistle | Cirsium arvense |
| Asian spiderflower | Cleome viscosa |
| Dayflower | Commelina communis |
| Flixweed | Descurainia sophia |
| False daisy | Eclipta prostrata |
| Horseweed | Erigeron canadensis |
| Wild poinsettia | Euphorbia cyathophora |
| Sun spurge | Euphorbia helioscopia |
| Hairy spurge | Euphorbia hirta |
| Cleavers | Galium aparine |
| Fog's hemistepta | Hemistepta lyrata |
| Corn gromwell | Lithospermum arvense |
| Black nightshade | Solanum nigrum |
| Canadian goldenrod | Solidago canadensis |
| Field sowthistle | Sonchus arvensis |
| Veronica | Veronica didyma |
| Source: KingAgroot Product Information[1] |
Glufosinate Efficacy
The efficacy of glufosinate on broadleaf weeds is well-documented and is influenced by factors such as weed species, growth stage (size), application rate, and the use of adjuvants like ammonium (B1175870) sulfate (B86663) (AMS).
Table 2: Efficacy of Glufosinate on Selected Broadleaf Weeds at 4 Weeks After Application (WAA)
| Weed Species | Weed Height (cm) | Glufosinate Rate (g a.i./ha) | Adjuvant (AMS) | Weed Control (%) |
| Common Ragweed (Ambrosia artemisiifolia) | 5 | 300 | No | >98 |
| 5 | 300 | Yes | >98 | |
| 10 | 500 | No | >98 | |
| 15 | 500 | Yes | >98 | |
| Common Lambsquarters (Chenopodium album) | 5 | 300 | No | 85-95 |
| 5 | 300 | Yes | 90-98 | |
| 10 | 500 | No | 80-90 | |
| 15 | 500 | Yes | 85-95 | |
| Velvetleaf (Abutilon theophrasti) | 5 | 300 | No | 80-90 |
| 5 | 300 | Yes | 85-95 | |
| 10 | 500 | No | 75-85 | |
| 15 | 500 | Yes | 80-90 | |
| Redroot Pigweed (Amaranthus retroflexus) | 5 | 300 | No | 88-96 |
| 5 | 300 | Yes | 92-98 | |
| 10 | 500 | No | 82-90 | |
| 15 | 500 | Yes | 88-95 | |
| Source: Adapted from Duenk et al., 2023[5][6] |
As the data indicates, glufosinate's efficacy can decrease when applied to larger weeds.[5][6] The addition of AMS and increasing the application rate can improve control of more tolerant species.[5][6]
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment of herbicide efficacy. The following outlines a general methodology for a field trial, based on common practices described in the literature.[5][6]
General Field Trial Protocol for Herbicide Efficacy
References
- 1. kingagroot.com [kingagroot.com]
- 2. KingAgroot [kingagroot.com]
- 3. æ¸ ååå _æ¸ åéå¢ [kingagroot.com]
- 4. Using Glufosinate for Weed Control in the Delta | Crop Science US [cropscience.bayer.us]
- 5. Influence of Glufosinate Rate, Ammonium Sulfate, and Weed Height on Annual Broadleaf Weed Control | Duenk | Journal of Agricultural Science | CCSE [ccsenet.org]
- 6. data.ms4sub.com [data.ms4sub.com]
- 7. grdc.com.au [grdc.com.au]
A Comparative Guide to Cross-Resistance of PPO-Inhibiting Herbicides with an Evaluation of Flufenoximacil
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of herbicide resistance in agricultural weeds necessitates a thorough understanding of cross-resistance patterns among different chemical classes. Protoporphyrinogen oxidase (PPO)-inhibiting herbicides (WSSA Group 14) are a critical tool for managing weeds resistant to other modes of action, such as glyphosate (B1671968). However, resistance to PPO inhibitors has also become widespread, primarily in species like Palmer amaranth (B1665344) (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus). This guide provides a comparative analysis of cross-resistance among various PPO inhibitors and evaluates the potential of Flufenoximacil, a next-generation PPO inhibitor, in this context.
Overview of PPO-Inhibitor Resistance
Resistance to PPO-inhibiting herbicides in weeds is predominantly conferred by target-site mutations in the PPX2 gene, which encodes the PPO enzyme. The most common mutation is a glycine (B1666218) deletion at position 210 (ΔG210), which has been shown to provide broad cross-resistance to many PPO inhibitor chemical families.[1][2] Other mutations, such as an arginine-to-glycine substitution at position 128 (R128G), also contribute to resistance.[2][3] Non-target-site resistance, mediated by enhanced herbicide metabolism, can also confer cross-resistance among PPO inhibitors.[4]
This compound: A Next-Generation PPO Inhibitor
This compound (FFO) is a novel PPO inhibitor developed by KingAgroot.[5] It is positioned as a contact-based, non-selective herbicide with high efficacy at low use rates.[5] According to the manufacturer, this compound exhibits no cross-resistance with existing mainstream herbicides and is effective against weeds resistant to glyphosate and glufosinate.[5][6] Having received registration in China in 2024 and currently under development for the Australian market, public, peer-reviewed data on its cross-resistance profile with other PPO inhibitors is not yet available.[7][8]
Quantitative Comparison of PPO Inhibitor Efficacy in Resistant Weeds
The following tables summarize experimental data on the cross-resistance of various PPO inhibitors in PPO-resistant weed biotypes. The data is primarily from studies on Amaranthus species harboring the common ΔG210 target-site mutation. Resistance is typically expressed as a Resistance Ratio (RR) or R/S ratio, which is the ratio of the herbicide concentration required to cause 50% growth reduction (GR₅₀) or inhibition (I₅₀) in the resistant population compared to a susceptible population.
Table 1: Whole-Plant Dose-Response to Various PPO Inhibitors in PPO-Resistant Amaranthus Species
| Herbicide | Chemical Class | Weed Species | Resistance Mutation | R/S Ratio (GR₅₀) | Reference(s) |
| Fomesafen (B1673529) | Diphenyl ether | A. palmeri | ΔG210 | 8.0 - 15.0 | [2] |
| Fomesafen | Diphenyl ether | A. tuberculatus | ΔG210 | 3.0 - 9.2 | [9] |
| Saflufenacil | Pyrimidinedione | A. palmeri | ΔG210 | 2.0 - 2.8 | [9] |
| Saflufenacil | Pyrimidinedione | A. tuberculatus | ΔG210 | 2.0 - 2.8 | [9] |
| Lactofen | Diphenyl ether | A. tuberculatus | ΔG210 | >10 | [2] |
| Acifluorfen | Diphenyl ether | A. tuberculatus | ΔG210 | >10 | [2] |
| Flumioxazin | N-phenylphthalimide | A. tuberculatus | ΔG210 | >5 | [2] |
| Trifludimoxazin (B1651332) | Pyrimidinedione | A. palmeri | ΔG210 | No cross-resistance | [4][10] |
| Trifludimoxazin | Pyrimidinedione | A. tuberculatus | ΔG210 | No cross-resistance | [4][10] |
Note: A higher R/S ratio indicates a higher level of resistance.
Table 2: Efficacy of Newer PPO Inhibitors on PPO-Resistant Waterhemp (A. tuberculatus) with the ΔG210 Mutation
| Herbicide Treatment | Application Rate (g ai/ha) | Average Mortality (%) | Reference |
| Epyrifenacil (B8306211) | 20 | 85 | [11] |
| Saflufenacil | 25 | 52 | [11] |
| Saflufenacil + Trifludimoxazin | 37.5 | 69 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the valid comparison of herbicide efficacy. The data presented in this guide are primarily derived from whole-plant dose-response assays and enzyme activity assays.
Whole-Plant Dose-Response Assay
This assay evaluates the in-planta effect of a herbicide on resistant and susceptible weed biotypes.
-
Plant Growth: Seeds from resistant and susceptible weed populations are germinated and grown in a greenhouse to a specific growth stage (e.g., 7-10 cm in height).
-
Herbicide Application: A range of herbicide doses, including a non-treated control, are applied to the plants. Applications are typically made using a calibrated spray chamber to ensure uniform coverage.
-
Evaluation: Plant injury is visually assessed at specific time points after treatment (e.g., 21 days). Plant biomass (shoot dry weight) is also measured.
-
Data Analysis: The herbicide dose that causes a 50% reduction in growth (GR₅₀) compared to the non-treated control is calculated for both resistant and susceptible populations using non-linear regression analysis. The Resistance Ratio (RR) is then calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).[12]
PPO Enzyme Activity Assay
This in vitro assay directly measures the inhibitory effect of a herbicide on the PPO enzyme.
-
Enzyme Extraction: PPO enzyme is extracted from fresh leaf tissue of both resistant and susceptible plants.
-
Inhibition Assay: The activity of the extracted enzyme is measured in the presence of its substrate (protoporphyrinogen IX) and varying concentrations of the PPO-inhibiting herbicide.
-
Data Analysis: The herbicide concentration that inhibits 50% of the enzyme's activity (I₅₀) is determined for both resistant and susceptible enzyme extracts. The level of target-site resistance is indicated by the ratio of I₅₀ values (Resistant / Susceptible).[1]
Visualizing PPO Resistance and Cross-Resistance
The following diagrams illustrate the mechanism of PPO inhibition and the concept of target-site resistance leading to cross-resistance.
Conclusion and Future Outlook
The prevalence of the ΔG210 mutation in PPO-resistant weed populations has led to broad cross-resistance against many widely used PPO inhibitors, particularly those in the diphenyl ether chemical class. However, newer pyrimidinedione herbicides like trifludimoxazin and epyrifenacil have demonstrated efficacy against these resistant biotypes, indicating that the binding characteristics of PPO inhibitors can be modified to overcome common resistance mechanisms.
While this compound is being marketed as a solution for managing herbicide-resistant weeds with no cross-resistance, independent and peer-reviewed experimental data are needed to substantiate these claims within the context of PPO-inhibitor resistance. Future research should focus on conducting whole-plant and enzyme-level assays to determine the R/S ratios of this compound against weed populations with known PPO-resistance mutations (e.g., ΔG210, R128G). Such data will be critical for integrating this compound into sustainable weed management programs and for providing researchers with a clear understanding of its utility in combating the evolution of herbicide resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. roadsideweeds.com [roadsideweeds.com]
- 3. Investigating target-site resistance mechanism to the PPO-inhibiting herbicide fomesafen in waterhemp and interspecific hybridization of Amaranthus species using next generation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to trifludimoxazin | Weed Science | Cambridge Core [resolve.cambridge.org]
- 5. kingagroot.com [kingagroot.com]
- 6. Buy this compound [smolecule.com]
- 7. nufarm.com [nufarm.com]
- 8. Nufarm and KingAgroot partner on new herbicide [rbmagazine.com.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Distribution of target site PPO-inhibiting herbicide resistance mutations in waterhemp and Palmer amaranth and association of epyrifenacil efficacy with PPX2 target site variants | Weed Technology | Cambridge Core [resolve.cambridge.org]
- 12. scispace.com [scispace.com]
Validating Flufenoximacil's Efficacy: A Guide to Assessing Cross-Resistance with Other Herbicide Modes of Action
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Flufenoximacil, a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide, has been introduced as a promising tool for managing a wide spectrum of weeds, notably those that have developed resistance to other herbicide modes of action such as glyphosate (B1671968) and glufosinate.[1][2] Developed by KingAgroot, this contact-based, non-selective herbicide is purported to exhibit no cross-resistance, making it a potentially valuable component in integrated weed management strategies.[1][2] This guide provides an objective framework for validating the claim of no cross-resistance, offering detailed experimental protocols and data presentation formats to aid researchers in their evaluation of this compound against other herbicide alternatives.
Understanding Herbicide Modes of Action and the Threat of Cross-Resistance
Herbicides are classified based on their mode of action (MoA), which is the specific biochemical process in a plant that the herbicide disrupts.[3][4][5] The primary MoAs include inhibition of amino acid synthesis, seedling growth, photosynthesis, and lipid synthesis, as well as growth regulation and cell membrane disruption.[6][7] this compound belongs to the PPO inhibitor class (WSSA Group 14), which acts by disrupting cell membranes.[8][9]
Herbicide resistance, the inherited ability of a plant to survive and reproduce following exposure to a dose of herbicide normally lethal to the wild type, is a growing threat to agricultural productivity.[10][11] Cross-resistance occurs when a weed population develops resistance to a particular herbicide and, due to the same resistance mechanism, also becomes resistant to other herbicides with the same or even different modes of action.[12][13] Understanding the potential for cross-resistance is crucial for developing sustainable weed management programs.
Evaluating this compound: A Call for Independent Verification
KingAgroot has positioned this compound as an effective solution for controlling resistant weeds with no cross-resistance.[2] While the manufacturer's data suggests high efficacy against over 170 weed species, including those resistant to glyphosate and glufosinate, at application rates of 30-120 grams of active ingredient per hectare, independent, peer-reviewed data is essential for robust validation.[2][8] To date, publicly accessible, peer-reviewed studies detailing the cross-resistance profile of this compound are limited. The following sections provide a methodology for conducting such validation.
Experimental Protocol for Assessing Herbicide Cross-Resistance
A whole-plant bioassay is a reliable method for determining herbicide resistance and cross-resistance.[14][15] This protocol is adapted from established methodologies for robust herbicide resistance testing.[14][15][16][17][18]
1. Seed Collection and Plant Propagation:
-
Collect mature seeds from putative herbicide-resistant weed populations and a known susceptible population of the same species.[14]
-
Germinate seeds in a controlled environment (e.g., petri dishes with agar (B569324) medium) and transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into pots containing a standardized growing medium.[16]
2. Herbicide Application:
-
Prepare stock solutions of this compound and a panel of herbicides representing different modes of action (see Table 1 for examples).
-
Apply herbicides at a range of doses, including the recommended field rate, as well as fractions and multiples of this rate, to determine the dose-response relationship.[19][20][21][22][23] A precision bench sprayer should be used to ensure uniform application.[16]
-
Include an untreated control for each population.
3. Data Collection and Analysis:
-
Assess plant mortality and biomass reduction at a set time point after treatment (e.g., 21 days).[14]
-
Calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for each herbicide and population using a log-logistic dose-response model.[19][20]
-
The Resistance Index (RI) is calculated by dividing the LD50 or GR50 of the resistant population by that of the susceptible population. An RI greater than 1 indicates resistance.
Table 1: Example Herbicide Panel for Cross-Resistance Testing
| Herbicide Class (WSSA Group) | Mode of Action | Example Active Ingredient |
| PPO Inhibitor (14) | Protoporphyrinogen Oxidase Inhibition | This compound |
| ALS Inhibitor (2) | Acetolactate Synthase Inhibition | Imazethapyr |
| EPSPS Inhibitor (9) | 5-enolpyruvylshikimate-3-phosphate Synthase Inhibition | Glyphosate |
| Photosystem II Inhibitor (5) | Photosynthesis Inhibition | Atrazine |
| ACCase Inhibitor (1) | Acetyl-CoA Carboxylase Inhibition | Clethodim |
| Synthetic Auxin (4) | Auxin Mimicry | 2,4-D |
| Glufosinate (10) | Glutamine Synthetase Inhibition | Glufosinate |
Data Presentation: Summarizing Cross-Resistance Data
The results of the dose-response studies should be summarized in a clear and comparative table. Table 2 provides a template for presenting such data, which would be populated with the experimentally determined GR50 values and Resistance Indices.
Table 2: Hypothetical Dose-Response Data for a Glyphosate-Resistant Eleusine indica Population
| Herbicide | Mode of Action (WSSA Group) | Susceptible Population GR50 (g a.i./ha) | Resistant Population GR50 (g a.i./ha) | Resistance Index (RI) |
| This compound | PPO Inhibitor (14) | 15 | 18 | 1.2 |
| Glyphosate | EPSPS Inhibitor (9) | 450 | 4500 | 10.0 |
| Imazethapyr | ALS Inhibitor (2) | 50 | 55 | 1.1 |
| Atrazine | PSII Inhibitor (5) | 250 | 260 | 1.0 |
| Clethodim | ACCase Inhibitor (1) | 30 | 32 | 1.1 |
| 2,4-D | Synthetic Auxin (4) | 500 | 510 | 1.0 |
| Glufosinate | Glutamine Synthetase Inhibitor (10) | 200 | 220 | 1.1 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined through experimentation.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex processes. The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for testing herbicide cross-resistance and the signaling pathway of PPO-inhibiting herbicides.
Caption: Experimental workflow for herbicide cross-resistance testing.
Caption: Simplified signaling pathway of PPO-inhibiting herbicides like this compound.
Conclusion
This compound holds potential as a valuable tool for managing herbicide-resistant weeds. However, the claim of a lack of cross-resistance with other herbicide modes of action requires thorough and independent scientific validation. The experimental protocols and data presentation formats outlined in this guide provide a framework for researchers to conduct these crucial assessments. Such independent verification is paramount for the development of effective and sustainable long-term weed management strategies in the face of evolving herbicide resistance.
References
- 1. æ¸ ååå _æ¸ åéå¢ [kingagroot.com]
- 2. kingagroot.com [kingagroot.com]
- 3. Understanding resistance mechanism of protoporphyrinogen oxidase-inhibiting herbicides: insights from computational mutation scanning and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]
- 5. A codon deletion confers resistance to herbicides inhibiting protoporphyrinogen oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Resistance to Protoporphyrinogen Oxidase-Inhibitor Herbicides in a Palmer amaranth Population from Kansas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound [smolecule.com]
- 9. Target Site Resistance Mechanism of Protoporphyrinogen Oxidase Inhibiting Herbicides in Eleusine indica [etd.auburn.edu]
- 10. Predicting the unpredictable: the regulatory nature and promiscuity of herbicide cross resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hracglobal.com [hracglobal.com]
- 13. hracglobal.com [hracglobal.com]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. hracglobal.com [hracglobal.com]
- 18. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 19. mdpi.com [mdpi.com]
- 20. scielo.br [scielo.br]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. researchgate.net [researchgate.net]
- 23. isws.org.in [isws.org.in]
A Comparative Guide to Flufenoximacil and Saflufenacil: Performance and Protocols for PPO Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two key protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides: flufenoximacil and saflufenacil (B1680489). This document synthesizes available experimental data to contrast their efficacy, spectrum of activity, and use under various conditions. Detailed methodologies for key experiments are also provided to support further research and evaluation.
Executive Summary
Both this compound and saflufenacil are potent inhibitors of the PPO enzyme, a critical component in the chlorophyll (B73375) and heme biosynthesis pathway in plants.[1] Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and necrosis.[1] While both herbicides share the same mode of action, their performance characteristics, weed control spectrum, and application parameters exhibit notable differences.
This compound , a next-generation PPO inhibitor, is characterized by its broad-spectrum efficacy against a wide range of weeds, including those resistant to other herbicide classes like glyphosate (B1671968) and glufosinate.[2] It is a contact-based, non-selective herbicide with rapid action, showing visible effects within a day of application.[2]
Saflufenacil , belonging to the pyrimidinedione chemical class, is a well-established PPO inhibitor used for both pre-plant burndown and pre-emergence control of numerous broadleaf weeds.[1][3] Its efficacy can be significantly enhanced with the use of adjuvants and it is often used in tank mixtures with other herbicides to broaden the spectrum of control.[4][5]
Performance Comparison: this compound vs. Saflufenacil
While direct head-to-head field trial data from a single study is limited in the public domain, a comparative analysis can be drawn from existing research on their individual performance.
Efficacy and Spectrum of Weed Control
This compound is reported to be effective against over 170 weed species, with a notable strength in controlling both broadleaf and grass weeds.[2] This represents an expansion of the typical grass weed control spectrum for PPO inhibitors.[2] It has demonstrated high efficacy against problematic weeds such as Eleusine indica (goosegrass) and Lolium multiflorum (Italian ryegrass), including populations resistant to other herbicides.[2]
Saflufenacil has been extensively studied and shows excellent control of a wide array of broadleaf weeds.[6][7] However, its activity on grass weeds is limited when used alone.[6] Field trials have demonstrated its effectiveness against atrazine- and dicamba-resistant fathen (Chenopodium album).[6] In a comparative study on fomesafen-resistant Palmer amaranth (B1665344) (Amaranthus palmeri), saflufenacil was ranked as the most effective among several foliar PPO herbicides.
Application Rates and Speed of Action
This compound is characterized by its high activity at lower doses, with recommended application rates ranging from 30 to 120 grams of active ingredient per hectare (g a.i./ha).[2] It is also noted for its rapid action, with herbicidal effects visible within 24 hours.[2]
Saflufenacil application rates in studies have varied, with effective control of broadleaf weeds observed at rates of 70 to 105 g a.i./ha when used alone.[6] Dose-response studies have shown that for some weeds, 90% biomass reduction can be achieved at rates as low as 6-9 g/ha, particularly when applied post-emergence with adjuvants.[7] The herbicidal symptoms of saflufenacil, like other PPO inhibitors, appear rapidly, typically within hours to a few days.[3]
Quantitative Data Summary
The following tables summarize key performance data for this compound and saflufenacil based on available literature.
Table 1: this compound Performance Data
| Target Weed Species | Efficacy | Application Rate (g a.i./ha) | Notes |
| Eleusine indica (glyphosate-resistant) | >95% control | 60-120 | Visible effects within hours, complete death in 3 days.[8] |
| Lolium multiflorum | High efficacy | 30-120 | Effective as a standalone knockdown herbicide.[8] |
| Over 170 weed species | High efficacy | 30-120 | Broad-spectrum control of grasses and broadleaf weeds.[2] |
Table 2: Saflufenacil Performance Data (Selected Weeds)
| Target Weed Species | Efficacy (Control %) | Application Rate (g a.i./ha) | Application Timing | Adjuvant |
| Chenopodium album (fathen) | Effective | 70, 105 | Pre-emergence | Not specified |
| Amaranthus palmeri | >92% biomass reduction | 6-30 | POST | Not specified |
| Conyza canadensis (glyphosate-resistant) | >95% control | 25 (with glyphosate) | Not specified | Not specified |
| Field Bindweed | 90% control (ED90) | 7 | POST | Methylated Seed Oil (MSO) |
| Prickly Lettuce | 90% control (ED90) | 11 | POST | Methylated Seed Oil (MSO) |
| Henbit | 90% control (ED90) | 35 | POST | Methylated Seed Oil (MSO) |
| Dandelion (seedling) | 90% control (ED90) | 2 | POST | Methylated Seed Oil (MSO) |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of herbicide performance.
Protocol 1: PPO Enzyme Inhibition Assay
This in vitro assay determines the herbicide concentration required to inhibit 50% of PPO enzyme activity (IC50).
1. Enzyme Extraction:
-
Homogenize fresh leaf tissue from the target weed species in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.8, 1 mM EDTA, 10% glycerol, 1 mM DTT).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
2. Assay Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM EDTA, 5 mM DTT), the substrate protoporphyrinogen IX, and varying concentrations of the PPO inhibitor (this compound or saflufenacil).
-
Initiate the reaction by adding the crude enzyme extract.
-
Monitor the increase in fluorescence or absorbance at a specific wavelength (e.g., excitation at 405 nm and emission at 630 nm for protoporphyrin IX) over time using a spectrophotometer or plate reader.
3. Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Whole-Plant Greenhouse Bioassay
This assay evaluates the herbicidal efficacy on whole plants under controlled conditions.
1. Plant Preparation:
-
Grow the target weed species from seed in pots containing a standardized soil mix in a greenhouse with controlled temperature, light, and humidity.
-
Thin seedlings to a uniform number per pot.
2. Herbicide Application:
-
Apply the herbicide at various doses to plants at a specific growth stage (e.g., 3-4 leaf stage).
-
Use a calibrated laboratory sprayer to ensure uniform application.
-
Include an untreated control for comparison.
3. Data Collection:
-
Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = plant death).
-
At the end of the experiment, harvest the above-ground biomass, dry it to a constant weight, and record the dry weight.
4. Data Analysis:
-
Calculate the dose required to cause 50% growth reduction (GR50) or 50% visual injury (I50) by fitting the data to a log-logistic dose-response model.
Protocol 3: Field Efficacy and Crop Phytotoxicity Trial
This protocol outlines the procedure for evaluating herbicide performance under real-world agricultural conditions.
1. Experimental Design:
-
Select a field with a uniform infestation of the target weed species.
-
Use a randomized complete block design with at least three to four replications.
-
Include an untreated weedy check and a weed-free control (e.g., hand-weeded) in each replication.
2. Treatments:
-
Apply different rates of the herbicides, both alone and in relevant tank mixtures.
-
Include treatments with and without adjuvants to assess their impact on efficacy.
3. Data Collection:
-
Weed Control: Visually assess the percentage of weed control for each species at regular intervals after application.
-
Crop Phytotoxicity: Visually rate any crop injury (e.g., stunting, discoloration) on a 0-100% scale.[9]
-
Weed Density and Biomass: At a specified time point, count the number of weeds per unit area and collect the above-ground biomass for dry weight determination.
-
Crop Yield: At the end of the growing season, harvest the crop from the center of each plot to determine the yield.
4. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the PPO inhibition pathway and a typical experimental workflow for herbicide evaluation.
Caption: Mechanism of action of PPO-inhibiting herbicides.
Caption: General workflow for herbicide performance evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. kingagroot.com [kingagroot.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. hort [journals.ashs.org]
- 6. researchgate.net [researchgate.net]
- 7. Dose Responses of Five Broadleaf Weeds to Saflufenacil | Weed Technology | Cambridge Core [cambridge.org]
- 8. Buy this compound [smolecule.com]
- 9. pp1.eppo.int [pp1.eppo.int]
Synergistic and Antagonistic Effects of Flufenoximacil Tank-Mixes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Flufenoximacil, a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, is a contact-based, non-selective herbicide engineered for broad-spectrum weed control. Its efficacy against weeds resistant to other common herbicides, such as glyphosate (B1671968) and glufosinate, makes it a valuable tool in modern agriculture. Tank-mixing this compound with other pesticides, including herbicides, insecticides, and fungicides, can broaden the spectrum of pest control, enhance efficacy, and manage the development of resistance. However, these combinations can also lead to antagonistic effects, reducing the overall performance of the applied products. This guide provides a comprehensive comparison of the potential synergistic and antagonistic effects of this compound tank-mixes, supported by experimental data from related compounds and detailed experimental protocols.
Data Presentation: Efficacy of PPO Inhibitor Tank-Mixes
While specific quantitative data from field trials on this compound tank-mixes are not yet widely available in peer-reviewed literature, studies on other PPO-inhibiting herbicides provide valuable insights into potential interactions. The following tables summarize the efficacy of various PPO inhibitor tank-mixes as a proxy for this compound's performance.
Table 1: Efficacy of PPO Inhibitor + Herbicide Tank-Mixes on Weed Control
| PPO Inhibitor & Tank-Mix Partner | Target Weed(s) | Application Rate (g a.i./ha) | Weed Control (%) | Interaction | Reference |
| Saflufenacil + Glyphosate | Horseweed (Conyza canadensis) | Saflufenacil: 25, Glyphosate: 840 | >90 | Additive/Synergistic | (Steckel et al., 2010) |
| Fomesafen + Glyphosate | Common waterhemp (Amaranthus tuberculatus) | Fomesafen: 165-330, Glyphosate: 860 | <90 (for resistant populations) | Additive | [1] |
| Lactofen + Glyphosate | Common waterhemp (Amaranthus tuberculatus) | Lactofen: 105-210, Glyphosate: 860 | <90 (for resistant populations) | Additive | [1] |
| Saflufenacil + Glufosinate | Various broadleaf weeds | Not specified | Additive effect on broadleaf weeds | Additive | [2] |
| PPO Inhibitor + ACCase Inhibitor | Grass weeds | Not specified | Reduced grass control | Antagonistic | General observation |
Table 2: Efficacy of Herbicide + Insecticide/Fungicide Tank-Mixes
| Herbicide & Tank-Mix Partner | Crop | Pest/Disease | Efficacy | Interaction | Reference |
| Chlorpyrifos + Cyhalothrin (Insecticides) | Cotton | Cotton bollworms | Increased toxicity and persistence | Synergistic | [3] |
| Flubendiamide (Insecticide) + Trifloxystrobin + Tebuconazole (Fungicides) | Paddy | Sheath blight, Stem borer, Leaf folder, Brown plant hopper | Reduced disease and pest incidence | Compatible | [4] |
| Chlorpyrifos (Insecticide) + Propiconazole (Fungicide) | Paddy | Sheath blight, Leaf folder | Reduced disease and pest incidence | Compatible | [4] |
Experimental Protocols
The following protocols outline standardized methodologies for conducting field trials to evaluate the synergistic and antagonistic effects of this compound tank-mixes.
Field Trial Design for Herbicide Efficacy
A randomized complete block design is the standard for such trials.[5]
-
Objective: To assess the weed control efficacy and crop tolerance of this compound tank-mixed with other herbicides.
-
Experimental Units: Plots of a standardized size (e.g., 10 m x 2 m) with a sufficient number of replicates (minimum of four) for statistical validity.[4]
-
Treatments:
-
Untreated control (weedy check).
-
This compound applied alone at various rates.
-
Tank-mix partner herbicide applied alone at various rates.
-
This compound tank-mixed with the partner herbicide at various rate combinations.
-
A commercial standard herbicide for comparison.
-
-
Application: Herbicides should be applied using a calibrated sprayer to ensure uniform coverage.[4] Application timing should correspond to the target weed growth stage.
-
Data Collection:
-
Weed Control: Visual assessment of percent weed control at set intervals (e.g., 7, 14, 28, and 56 days after treatment - DAT) using a 0% (no control) to 100% (complete control) scale.[6]
-
Crop Injury: Visual assessment of crop injury (phytotoxicity) at the same intervals, noting symptoms such as stunting, chlorosis, and necrosis.[6]
-
Weed Density and Biomass: Counting the number of weeds per unit area and measuring the dry weight of weed biomass.
-
Crop Yield: Harvesting the crop from a central area of each plot to determine yield.[7]
-
Assessment of Synergy and Antagonism
Colby's method is a widely accepted formula for determining synergistic, antagonistic, and additive effects of herbicide combinations.[8]
The expected response (E) of a herbicide mixture is calculated as follows:
E = X + Y - (XY / 100)
Where:
-
X = Percent control with herbicide A alone
-
Y = Percent control with herbicide B alone
The observed response from the tank-mix treatment is then compared to the expected response:
-
Observed > Expected: Synergism
-
Observed < Expected: Antagonism
-
Observed = Expected: Additive effect
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the signaling pathways of this compound (a PPO inhibitor) and potential tank-mix partners.
Conclusion
This compound holds significant promise for effective weed management, particularly in scenarios involving herbicide-resistant species. While comprehensive public data on its tank-mix performance is still emerging, the principles of herbicide interactions and the data from other PPO inhibitors provide a strong foundation for informed decision-making. Synergistic combinations, such as with glufosinate, can enhance efficacy, while antagonistic interactions, potentially with some graminicides, require careful consideration. As with any pesticide application, it is crucial to consult product labels and conduct small-scale "jar tests" to ensure physical compatibility before large-scale tank-mixing.[3] Further research and field trials will be invaluable in fully elucidating the synergistic and antagonistic potential of this compound tank-mixes, ultimately leading to more effective and sustainable pest management strategies.
References
- 1. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 2. nufarm.com [nufarm.com]
- 3. Use of Tank-mix Adjuvants to Improve Effectiveness and Persistence of Chlorpyrifos and Cyhalothrin Formulations [jast.modares.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. pp1.eppo.int [pp1.eppo.int]
- 6. extension.sdstate.edu [extension.sdstate.edu]
- 7. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 8. apsnet.org [apsnet.org]
Field Validation of Flufenoximacil's Crop Safety in Rotational Crops: A Comparative Guide and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Flufenoximacil is a novel, next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide, offering a new tool for weed management. As a recently introduced active ingredient, comprehensive public data on its field performance, particularly concerning the safety of rotational crops, is still emerging. This guide provides a comparative overview of established PPO inhibitors, outlines a detailed protocol for the field validation of new herbicides like this compound, and presents key factors influencing herbicide carryover to support robust research and development in this area.
Comparative Analysis of PPO Inhibitor Herbicides in Rotational Systems
To establish a baseline for evaluating this compound, this section compares the rotational crop restrictions of three widely used PPO inhibitor herbicides: Fomesafen, Sulfentrazone, and Saflufenacil. The following table summarizes their plant-back intervals for various crops, providing a benchmark for future studies on this compound. It is important to note that these intervals can vary based on application rate, soil type, and environmental conditions.[1][2]
| Herbicide | Mode of Action | Typical Rotational Crops | Minimum Plant-Back Interval (Months) | Key Considerations |
| Fomesafen | PPO Inhibitor | Soybeans, Cotton, Dry Beans, Snap Beans, Potatoes | 0 | Small grains (wheat, barley, rye) can be planted after 4 months. Corn has a 10-month interval, which can be longer in certain regions and at higher application rates.[3][4] |
| Corn | 10 | The rotational interval for popcorn can be up to 12 months in specific states.[3] Sweet corn may require an 18-month interval in some regions.[3] | ||
| Small Grains | 4 | |||
| Sulfentrazone | PPO Inhibitor | Soybeans, Tobacco | 10 (Corn) | Rotational intervals are highly dependent on the crop, with cotton having an 18-month restriction.[5] |
| 4 (Wheat) | Soil pH can influence persistence; it dissipates faster in high pH soils.[6] | |||
| 12 (Vegetable Crops) | Studies have shown that many vegetable crops can be safely planted 12 months after application.[5] | |||
| Saflufenacil | PPO Inhibitor | Corn, Soybeans | 0-9 (depending on rate and crop) | Certain sensitive crops like cabbage, carrot, cucumber, onion, pepper, and sugar beet are not recommended for planting the year after application at rates up to 200 g/ha.[7][8] |
| 3-5 (depending on rate and crop) | Pea and potato can be safely planted the year following application.[7][8] |
Factors Influencing Herbicide Carryover and Crop Safety
The risk of herbicide carryover and subsequent injury to rotational crops is influenced by a complex interplay of factors related to the herbicide's chemistry, soil properties, and environmental conditions.[6][9] Understanding these factors is crucial for designing and interpreting field validation studies.
| Factor | Influence on Herbicide Persistence and Carryover Potential |
| Soil Properties | Texture: Coarse-textured soils with low clay content have reduced herbicide adsorption, increasing the potential for uptake by sensitive plants.[6] Organic Matter: Higher organic matter content increases herbicide binding, reducing its availability for plant uptake and microbial degradation.[9] pH: Soil pH affects the chemical hydrolysis and microbial degradation of herbicides. For instance, sulfonylureas persist longer in high pH soils, while imidazolinones are more persistent in acidic soils.[6] |
| Climatic Conditions | Rainfall: Adequate rainfall is essential for the microbial and chemical degradation of herbicides. Dry conditions following application can significantly increase the risk of carryover.[9] Temperature: Microbial activity, a primary driver of herbicide breakdown, increases with warmer soil temperatures (up to a certain point).[9] |
| Herbicide Properties | Chemical Structure: The inherent chemical stability of the herbicide molecule determines its susceptibility to degradation. Application Rate: Higher application rates can lead to a greater amount of herbicide remaining in the soil at the end of the growing season.[2] |
Experimental Protocol for Field Validation of Rotational Crop Safety
The following is a detailed methodology for conducting a field validation study to assess the safety of a new herbicide, such as this compound, on rotational crops. This protocol is designed to generate robust data for regulatory submission and to inform agricultural best practices.
1. Experimental Design and Site Selection:
-
Site Characteristics: Select a representative field with uniform soil type, pH, and organic matter content. Document these baseline soil characteristics through laboratory analysis.
-
Plot Layout: Utilize a randomized complete block design with a minimum of four replications. Plot sizes should be adequate to minimize edge effects and allow for representative sampling (e.g., 3m x 10m).
-
Treatments:
-
Untreated Control.
-
Proposed use rate of the test herbicide (e.g., this compound).
-
2x the proposed use rate of the test herbicide (to simulate overlap).
-
A comparative standard herbicide with a known rotational profile (e.g., another PPO inhibitor).
-
2. Herbicide Application and Primary Crop Management:
-
Application: Apply herbicides at the appropriate timing for the primary crop using a calibrated plot sprayer to ensure uniform coverage. Record all application details, including date, time, weather conditions, and equipment settings.
-
Primary Crop: Grow a labeled primary crop to maturity following standard agronomic practices for the region.
3. Rotational Crop Planting and Management:
-
Plant-Back Intervals: At pre-defined intervals following the primary crop harvest (e.g., 4, 6, 9, 12, and 18 months), plant a selection of representative rotational crops. The choice of rotational crops should reflect typical agricultural practices in the target market and include species known to be sensitive to soil-applied herbicides.
-
Tillage: Conduct tillage operations consistent with local practices. Note that tillage can influence the distribution of herbicide residues in the soil profile.[2]
-
Crop Management: Maintain the rotational crops according to standard agronomic practices, ensuring that any observed effects are attributable to the herbicide treatments.
4. Data Collection and Analysis:
-
Crop Injury Assessment: Visually assess crop injury at regular intervals after emergence (e.g., 7, 14, 28, and 56 days after emergence) using a 0-100% scale (0 = no injury, 100 = crop death). Symptoms to note include stunting, chlorosis, necrosis, and stand reduction.[5]
-
Plant Height and Biomass: Measure plant height and collect above-ground biomass from a defined area within each plot at key growth stages.
-
Yield: Harvest the rotational crop from a designated area within each plot and determine the yield.
-
Soil Residue Analysis: Collect soil samples from each plot at the time of rotational crop planting to quantify the concentration of the test herbicide. This provides a direct link between residue levels and crop response.[9]
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of the herbicide treatments on the rotational crops.
Visualizing Experimental Workflows and Influencing Factors
To further clarify the experimental process and the complex interactions affecting herbicide carryover, the following diagrams are provided.
Caption: Experimental workflow for rotational crop safety validation.
Caption: Key factors influencing herbicide carryover potential in soil.
References
- 1. mafes.msstate.edu [mafes.msstate.edu]
- 2. Herbicide Carryover and Crop Rotation to Soybeans - Roundup Ready Xtend® Technology [roundupreadyxtend.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. borchersagsupply.com [borchersagsupply.com]
- 5. bioone.org [bioone.org]
- 6. sbreb.org [sbreb.org]
- 7. Saflufenacil Carryover Injury Varies among Rotational Crops | Weed Technology | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. saskpulse.com [saskpulse.com]
A Comparative Analysis of Herbicide Impacts on Soil Microbial Communities: Flufenoximacil in Context
For researchers, scientists, and drug development professionals, understanding the off-target effects of agricultural chemicals is paramount. This guide provides a comparative overview of the impact of Flufenoximacil and other classes of herbicides on the intricate ecosystem of soil microbial communities. While specific data on this compound remains nascent, this analysis draws upon available information for Protoporphyrinogen Oxidase (PPO) inhibitors as a class, contrasted with the well-documented effects of other herbicides like atrazine (B1667683).
Herbicides are indispensable tools in modern agriculture, yet their influence extends beyond weed control, potentially altering the structure and function of soil microbial communities. These communities are vital for nutrient cycling, soil health, and overall ecosystem stability. This guide synthesizes experimental data to offer a comparative perspective on how different herbicides, including the next-generation PPO inhibitor this compound, may impact this critical subterranean world.
Quantitative Data Summary: Herbicide Effects on Soil Microbes
Direct comparative studies detailing the impact of this compound on soil microbial communities are not yet prevalent in publicly accessible research. However, extensive data exists for other herbicides, such as atrazine. The following table summarizes the documented effects of atrazine on key soil microbial parameters. This serves as a baseline for understanding potential impacts of other herbicide classes.
| Herbicide | Dosage | Soil Type | Microbial Parameter | Observed Effect | Citation |
| Atrazine | 3.15 kg/ha | Black soil (cornfield) | Soil Urease Activity | Significant inhibition, with recovery to initial levels after 150 days. | [1] |
| Soil Cellulase Activity | Significant inhibition, with recovery time being shorter in the second year of application. | [1] | |||
| Culturable Bacterial Biomass | Significant effect, with an initial increase in the first year. | [1] | |||
| Total Microbial Biomass (PLFA) | Significant increase in the first year of application, returning to control levels in the second year. | [1] | |||
| Gram-positive/Gram-negative (G+/G-) Ratio | Significant decrease, indicating a shift in the bacterial community structure. | [1] | |||
| Fungal/Bacterial (Fun/Bac) Ratio | Overall trend of decreasing and then increasing, returning to control levels after 150 days in the first year. | [1] | |||
| Microbial Diversity (Shannon Index) | Significantly higher than the control group for most of the observation period. | [1] |
Comparative Insights: this compound and Other Herbicides
This compound (PPO Inhibitor): As a member of the Protoporphyrinogen Oxidase (PPO) inhibiting herbicide class, this compound's primary mode of action is the disruption of chlorophyll (B73375) and heme synthesis in plants.[2] While specific studies on its soil microbial impact are limited, research on other PPO inhibitors like oxyfluorfen (B1678082) and sulfentrazone (B1681188) offers some insights. Studies on oxyfluorfen have shown a dose-dependent inhibitory effect on soil enzymes such as dehydrogenase, phosphatase, protease, and urease, with recovery observed over time.[3] The impact on microbial populations can be variable, with some studies reporting an initial increase in bacteria and molds, followed by a decrease at higher concentrations.[3] Research on sulfentrazone has indicated a reduction in soil microbial activity, as measured by respiration rates.[4][5] It is plausible that this compound could exert similar transient and dose-dependent effects on soil microbial communities.
Atrazine (Triazine): Atrazine, a widely studied triazine herbicide, has been shown to have significant and varied impacts on soil microbial communities. As detailed in the table above, atrazine can inhibit key soil enzymes involved in nutrient cycling, such as urease and cellulase.[1] It can also alter the overall microbial biomass and community structure, favoring the proliferation of certain bacterial groups while inhibiting others.[1] Interestingly, some studies have reported an increase in microbial diversity following atrazine application, suggesting that the herbicide may create new ecological niches for certain microorganisms.[1] The degradation of atrazine in soil is also linked to microbial activity, with repeated applications sometimes leading to an enhanced degradation rate due to the adaptation of the soil microbiome.[1]
Glyphosate (B1671968) (Glycine derivative): Glyphosate, one of the most widely used herbicides globally, has been the subject of numerous studies regarding its environmental impact. The consensus from a meta-analysis of 36 studies is that at standard field application rates, glyphosate has no significant effect on soil microbial respiration or biomass.[6] Some studies have even observed a stimulation of microbial activity rather than inhibition.[6][7] However, other research suggests that glyphosate can alter microbial diversity and increase the population of certain phytopathogenic fungi.[8]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial. The following protocols are summarized from a study on the impact of atrazine on soil microbial communities[1]:
Atrazine Residue Analysis
-
Extraction: Soil samples are air-dried and sieved. A subsample is mixed with diatomite and extracted with a 1:1 (v/v) n-hexane/acetone solvent using ultrasonication, followed by centrifugation.
-
Analysis: The supernatant is dried under nitrogen, redissolved in methanol, and filtered. Atrazine concentrations are determined using High-Performance Liquid Chromatography (HPLC) with detection at 220 nm.
Soil Enzyme Activity Assays
-
Urease Activity: Determined via indigophenol blue colorimetry.
-
Saccharase and Cellulase Activities: Measured via 3, 5-dinitrosalicylic acid colorimetry.
-
General Procedure: All assays are performed in triplicate, and the average value is reported as the enzyme activity.
Phospholipid Fatty Acid (PLFA) Analysis for Microbial Community Structure
-
Extraction: Lipids are extracted from freeze-dried soil samples using a chloroform-methanol-phosphate buffer mixture.
-
Separation and Identification: Phospholipids are separated using a silica (B1680970) column. The fatty acids are then identified and quantified using gas chromatography (GC) with a flame ionization detector.
-
Biomarker Analysis: Specific PLFAs are used as biomarkers for different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi) to determine their abundance and calculate ratios like G+/G- and Fun/Bac. The Shannon diversity index is also calculated from the PLFA profiles.
Visualizing the Research Workflow
To provide a clearer understanding of the process involved in assessing the impact of herbicides on soil microbial communities, the following workflow diagram is presented.
Caption: Experimental workflow for assessing herbicide impact.
Signaling Pathways and Logical Relationships
The interaction between herbicides and soil microbial communities involves a complex interplay of direct and indirect effects. The following diagram illustrates a simplified logical relationship of these interactions.
Caption: Herbicide-microbe interaction pathways.
References
- 1. bioone.org [bioone.org]
- 2. Protoporphyrinogen oxidase inhibitor herbicide effects on pythium root rot of sugarcane, pythium species, and the soil microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Residual activity of sulfentrazone and its impacts on microbial activity and biomass of Brazilian Savanna soils [redalyc.org]
- 5. Residual activity of sulfentrazone and its impacts on microbial activity and biomass of Brazilian Savanna soils [redalyc.org]
- 6. peroxidizing herbicide fomesafen: Topics by Science.gov [science.gov]
- 7. deq.mt.gov [deq.mt.gov]
- 8. academicjournals.org [academicjournals.org]
Validating the effectiveness of Flufenoximacil on newly emerging resistant weed species
A comparative analysis of Flufenoximacil's effectiveness against newly emerging resistant weed species, offering researchers and drug development professionals a guide to its potential and limitations.
The relentless evolution of herbicide resistance in weed populations poses a significant threat to global food security and agricultural sustainability. The emergence of weed species resistant to multiple herbicide modes of action necessitates the development and validation of novel herbicidal compounds. This compound, a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibitor developed by KingAgroot, has been introduced as a promising tool for managing problematic weeds, including those resistant to glyphosate (B1671968) and glufosinate. This guide provides a comprehensive comparison of this compound with other alternatives, supported by available data and detailed experimental protocols to aid in its evaluation.
Introduction to this compound
This compound is a non-selective, contact herbicide belonging to the phenyluracil chemical class.[1] Its mode of action is the inhibition of the PPO enzyme, a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants.[2][3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[2][4] KingAgroot claims that this compound offers high efficacy, a broad spectrum of weed control, and, crucially, no cross-resistance with other herbicide modes of action.[5][6]
The Challenge of Newly Emerging Resistant Weeds
The widespread use of herbicides has led to the selection of resistant biotypes in several weed species. Among the most challenging are:
-
Palmer Amaranth (B1665344) (Amaranthus palmeri) : A highly competitive and prolific weed that has developed resistance to multiple herbicide modes of action, including glyphosate and PPO inhibitors.[7]
-
Waterhemp (Amaranthus tuberculatus) : Similar to Palmer amaranth, waterhemp exhibits widespread resistance to various herbicides, making its control difficult.[8][9] The primary mechanism of resistance to PPO inhibitors in both Palmer amaranth and waterhemp is a target-site mutation, specifically a deletion of the glycine (B1666218) 210 codon (ΔG210) in the PPX2 gene.[10][11]
-
Goosegrass (Eleusine indica) : This grass weed has developed resistance to glyphosate and other herbicides in various parts of the world.[1][12][13][14]
Comparative Performance of this compound: An Overview
While independent, peer-reviewed quantitative data on the performance of this compound is still emerging, information from the manufacturer, KingAgroot, suggests its effectiveness against a range of resistant weeds.[5][15] Nufarm, a partner in the development and registration of this compound in Australia, has also indicated promising results in field trials.[16]
Table 1: Claimed Performance Characteristics of this compound Against Key Resistant Weed Species
| Resistant Weed Species | Claimed Efficacy of this compound | Comparison with Alternatives (General) |
| Glyphosate-Resistant Goosegrass (Eleusine indica) | Effective control[5] | Offers an alternative mode of action where glyphosate has failed. |
| PPO-Resistant Palmer Amaranth (Amaranthus palmeri) | No specific data available; however, its novel chemistry may offer advantages against certain PPO-resistant biotypes. | Other PPO inhibitors like saflufenacil (B1680489) and fomesafen (B1673529) have shown variable efficacy on PPO-resistant Palmer amaranth, often depending on the specific resistance mechanism.[17][18] |
| PPO-Resistant Waterhemp (Amaranthus tuberculatus) | No specific data available; claimed to be a broad-spectrum herbicide.[5] | Control with other PPO inhibitors is compromised by the ΔG210 mutation.[9] Tank mixes and alternative modes of action are often required.[19][20][21] |
Note: The information in this table is primarily based on manufacturer claims and requires independent scientific validation.
Experimental Protocols for Efficacy Validation
To objectively assess the effectiveness of this compound, standardized experimental protocols are essential. The following methodologies are based on established practices for herbicide evaluation.
Dose-Response Assay for Herbicide Resistance Quantification
Objective: To determine the concentration of this compound required to cause a 50% reduction in growth (GR₅₀) of a target weed population compared to a susceptible population.
Methodology:
-
Seed Collection and Germination: Collect mature seeds from both the suspected resistant weed population and a known susceptible population. Germinate seeds in a controlled environment (e.g., petri dishes with moistened filter paper or germination trays with a suitable substrate).
-
Seedling Propagation: Once seedlings reach the 2-3 leaf stage, transplant them into individual pots filled with a standardized potting mix.
-
Herbicide Application: Apply this compound at a range of doses (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate) using a precision bench sprayer. Include a non-treated control for comparison. Also, include other relevant herbicides (e.g., glyphosate, fomesafen, saflufenacil) for a comparative analysis.
-
Data Collection: At 21 days after treatment (DAT), visually assess plant mortality and measure the above-ground biomass (fresh or dry weight).
-
Data Analysis: Use a statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the GR₅₀ for each population and herbicide. The resistance factor (RF) can be calculated as the ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population.
Field Efficacy Trial
Objective: To evaluate the performance of this compound under field conditions against a natural infestation of the target resistant weed species.
Methodology:
-
Site Selection: Choose a field with a confirmed and uniform infestation of the target resistant weed species.
-
Experimental Design: Use a randomized complete block design (RCBD) with at least four replications.
-
Treatments: Include this compound at the recommended field rate, as well as lower and higher rates. Include standard herbicide treatments used for controlling the target weed as positive controls, and a non-treated plot as a negative control.
-
Application: Apply the herbicides at the appropriate weed growth stage (e.g., 5-10 cm height) using a calibrated backpack or tractor-mounted sprayer.
-
Data Collection: Assess weed control visually at 7, 14, 28, and 56 DAT using a scale of 0% (no control) to 100% (complete control). Measure weed density (plants per square meter) and biomass at key time points.
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Signaling Pathways and Resistance Mechanisms
Signaling Pathway of PPO Inhibitors
The mode of action of PPO inhibitors like this compound involves the disruption of the tetrapyrrole biosynthesis pathway, leading to phytotoxicity.
Caption: Signaling pathway of PPO-inhibiting herbicides like this compound.
Experimental Workflow for Resistance Mechanism Identification
Identifying the mechanism of resistance is crucial for developing effective management strategies.
Caption: Experimental workflow for identifying herbicide resistance mechanisms.
Conclusion and Future Directions
This compound represents a potentially valuable addition to the weed management toolbox, particularly in the face of widespread resistance to other herbicide modes of action. Its novel chemistry as a next-generation PPO inhibitor may provide efficacy against certain resistant weed biotypes. However, the current lack of independent, peer-reviewed data necessitates a cautious approach.
Researchers and drug development professionals are encouraged to conduct independent evaluations using the standardized protocols outlined in this guide to generate robust, comparative data. Such studies are critical for validating the effectiveness of this compound, understanding its spectrum of activity on newly emerging resistant weed species, and developing sustainable weed management programs that incorporate this new technology responsibly. The long-term utility of this compound will depend on its judicious use in integrated weed management systems that combine diverse chemical and non-chemical control tactics to mitigate the evolution of further resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. kingagroot.com [kingagroot.com]
- 6. KingAgroot [kingagroot.com]
- 7. Resistance to PPO‐inhibiting herbicide in Palmer amaranth from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevalence of a Novel Resistance Mechanism to PPO-Inhibiting Herbicides in Waterhemp (Amaranthus tuberculatus) | Weed Science | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. A codon deletion confers resistance to herbicides inhibiting protoporphyrinogen oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genotypingcenter.com [genotypingcenter.com]
- 12. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 13. Low level resistance of goosegrass (Eleusine indica) to glyphosate in Rio Grande do Sul-Brazil - Advances in Weed Science [awsjournal.org]
- 14. mdpi.com [mdpi.com]
- 15. KingAgroot [kingagroot.com]
- 16. nufarm.com [nufarm.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. scholarworks.uark.edu [scholarworks.uark.edu]
- 19. wiscweeds.info [wiscweeds.info]
- 20. Publications at this Location : USDA ARS [ars.usda.gov]
- 21. researchgate.net [researchgate.net]
Benchmarking Flufenoximacil's Environmental Safety Profile Against Older Herbicides
A Comparative Analysis for Researchers and Drug Development Professionals
The development of new herbicides is increasingly focused on enhancing environmental safety while maintaining or improving efficacy. Flufenoximacil, a next-generation protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, represents a significant advancement in this area.[1] This guide provides an objective comparison of this compound's environmental safety profile with that of older PPO-inhibiting herbicides, namely Acifluorfen, Fomesafen, and Oxyfluorfen.[2] The information is intended for researchers, scientists, and professionals involved in drug development to facilitate informed decisions and further research.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound and the compared older herbicides share a common mechanism of action: the inhibition of the PPO enzyme.[2][3] This enzyme is crucial for the synthesis of both chlorophyll (B73375) and heme.[2][4][5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of singlet oxygen radicals.[4][6] These highly reactive molecules cause lipid peroxidation, leading to the rapid disruption and destruction of cell membranes, ultimately causing plant death.[2][4][5][6] This mode of action is characterized by rapid, contact-based herbicidal activity, with symptoms such as chlorosis and necrosis appearing within hours to days of application.[2][3]
Quantitative Comparison of Environmental Safety Parameters
The following table summarizes key environmental safety data for this compound and the selected older PPO-inhibiting herbicides. This data is crucial for assessing their potential environmental impact.
| Parameter | This compound | Acifluorfen | Fomesafen | Oxyfluorfen | References |
| Soil Half-Life (DT50) | Data not publicly available | Moderately persistent | Persistent (63-527 days) | Moderately persistent (30-40 days) | [7][8][9][10][11] |
| Aquatic Toxicity - Fish (96h LC50) | Data not publicly available | Slightly toxic (31-54 mg/L) | Low toxicity | Very toxic (0.2-0.41 mg/L) | [10][12][13][14][15] |
| Aquatic Toxicity - Daphnia (48h EC50) | Data not publicly available | Slightly toxic | Moderately toxic | Very toxic (0.072-1.5 mg/L) | [7][11][14][15] |
| Toxicity to Birds (Acute Oral LD50) | Data not publicly available | Moderately to practically non-toxic (325-2821 mg/kg) | Not toxic | Non-toxic (>2150 mg/kg) | [9][12][13][15] |
| Toxicity to Bees (Contact LD50) | Data not publicly available | Moderately toxic | Moderately toxic | Non-toxic | [7][9][11] |
| Groundwater Leaching Potential | Data not publicly available | High potential | High potential | Low potential | [7][10][11][12][16][17] |
Note: The environmental safety data for this compound is not yet widely available in the public domain as it is a newer compound. The provided data for the older herbicides is based on publicly available information from regulatory agencies and scientific literature.
Experimental Protocols for Environmental Safety Assessment
The data presented in the comparison table is typically generated using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data is reliable and comparable across different studies and compounds.
Key OECD Test Guidelines:
-
Soil Persistence:
-
OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline is used to determine the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions. It provides the soil half-life (DT50) value, a critical parameter for assessing persistence.
-
-
Aquatic Toxicity:
-
OECD 203: Fish, Acute Toxicity Test: This test evaluates the acute toxicity of a substance to fish over a 96-hour period, determining the LC50 (the concentration that is lethal to 50% of the test population).[18]
-
OECD 202: Daphnia sp., Acute Immobilisation Test: This guideline assesses the acute toxicity to Daphnia magna, a key aquatic invertebrate, over a 48-hour period to determine the EC50 (the concentration that immobilizes 50% of the daphnids).
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test measures the effect of a substance on the growth of freshwater algae, providing an EC50 value for growth inhibition.
-
-
Toxicity to Non-Target Organisms:
-
OECD 213 & 214: Honeybees, Acute Oral and Contact Toxicity Test: These tests determine the acute oral and contact toxicity of a substance to honeybees, providing LD50 values.
-
OECD 222: Earthworm, Acute Toxicity Test: This guideline evaluates the acute toxicity of a substance to earthworms in an artificial soil.
-
OECD 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test: This test assesses the potential toxicity of herbicides to non-target terrestrial plants.[19]
-
These are just a few examples of the comprehensive suite of tests required for the environmental risk assessment of a new herbicide.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the PPO inhibition pathway, a typical experimental workflow for ecotoxicity testing, and the logical flow of an environmental risk assessment.
Caption: PPO inhibition pathway leading to cell death.
Caption: Experimental workflow for an acute ecotoxicity test.
References
- 1. kingagroot.com [kingagroot.com]
- 2. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 7. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. genfarm.com.au [genfarm.com.au]
- 10. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 11. Acifluorfen-sodium (Ref: RH 6201 ) [sitem.herts.ac.uk]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. EXTOXNET PIP - ACIFLUORFEN [extoxnet.orst.edu]
- 14. corteva.in [corteva.in]
- 15. gadotagro.com [gadotagro.com]
- 16. Acifluorfen (Ref: RH 5781) [sitem.herts.ac.uk]
- 17. chemicalbook.com [chemicalbook.com]
- 18. oecd.org [oecd.org]
- 19. testinglab.com [testinglab.com]
Independent Verification of Flufenoximacil: A Comparative Analysis of Performance Claims
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance claims for KingAgroot's new non-selective herbicide, Flufenoximacil, against established alternative herbicides. Due to its recent registration in China (September 2024) and ongoing trials for registration in other regions, independently verified, peer-reviewed data on this compound's efficacy is not yet publicly available.[1][2][3][4] The information presented here for this compound is based on manufacturer's claims.[5] In contrast, the performance data for alternative herbicides—other Protoporphyrinogen Oxidase (PPO) inhibitors (Saflufenacil, Butafenacil) and broad-spectrum non-selective herbicides (Glyphosate, Glufosinate, Paraquat)—are supported by independent research.
Overview of Herbicides
This compound is a next-generation PPO inhibitor designed for broad-spectrum weed control.[5] PPO inhibitors act by disrupting the chlorophyll (B73375) biosynthesis pathway in plants, leading to rapid cell membrane damage and necrosis.[6][7][8][9] This class of herbicides is known for its fast-acting, contact-based activity.[9] For comparison, this guide includes data on other PPO inhibitors and commonly used non-selective herbicides with different modes of action.
Comparative Performance Claims and Data
The following tables summarize the performance claims for this compound and independently verified data for alternative herbicides.
Table 1: Herbicide Performance Characteristics
| Characteristic | This compound (Manufacturer's Claims) | Saflufenacil (B1680489) (Independent Data) | Butafenacil (B1668078) (Independent Data) | Glyphosate (Independent Data) | Glufosinate (Independent Data) | Paraquat (B189505) (Independent Data) |
| Mode of Action | PPO Inhibitor[5] | PPO Inhibitor[6] | PPO Inhibitor[10] | EPSP Synthase Inhibitor[11] | Glutamine Synthetase Inhibitor[12] | Photosystem I Electron Diverter[13] |
| Activity | Contact, non-selective[5] | Contact and limited systemic[6] | Contact[10][14] | Systemic, non-selective[11] | Contact, non-selective[15] | Contact, non-selective[13] |
| Speed of Action | Effects visible within 1 day[5] | Symptoms within hours to days[9] | Symptoms within hours to days[9][14] | Slower, days to weeks[12] | Rapid, symptoms in hours[12] | Very rapid, hours to a day[16] |
| Efficacy Claim/Data | Effective on >170 weed species, including glyphosate- and glufosinate-resistant weeds[5] | Highly effective on various broadleaf weeds, including glyphosate-resistant horseweed[17][18] | Effective against a wide spectrum of annual and perennial broadleaf weeds[10][14] | Broad-spectrum, but resistance is widespread for many weed species[11][19] | Broad-spectrum, but efficacy can be influenced by weed size and environmental conditions[12][20][21] | Broad-spectrum, fast-acting burndown of grass and broadleaf weeds[13][16] |
| Application Rate | 30-120 g a.i./ha[5] | 25-105 g a.i./ha (depending on target weed and conditions)[18][22] | 12-80 mL/ha of a 200 g/L EC formulation + glyphosate[10][23] | Varies widely by formulation and target weed (e.g., 4.7 L/ha of a 490 g/L formulation)[24] | 140-560 g a.i./ha[20] | 0.25-1.0 lb a.i./A (approx. 280-1120 g a.i./ha)[25] |
| Cross-Resistance | No cross-resistance reported[5] | Effective on weeds resistant to other herbicide modes of action[17] | Used in tank mixes to manage resistance[10] | Widespread resistance globally[11] | Resistance is less common than with glyphosate, but has been reported. | Some cases of resistance have been reported. |
Table 2: Efficacy Data on Specific Weeds (% Control)
| Weed Species | This compound (Manufacturer's Claim) | Saflufenacil + Glyphosate (Independent Data) | Butafenacil + Glyphosate (Independent Data) | Glyphosate Alone (Independent Data) | Glufosinate Alone (Independent Data) | Paraquat Alone (Independent Data) |
| Eleusine indica (Goosegrass) | >95% control of glyphosate-resistant populations at 60-120 g a.i./ha[26] | - | - | Declining efficacy on resistant populations[19] | - | - |
| Conyza canadensis (Horseweed) | Susceptible[5] | 92-96% control of glyphosate-resistant populations (2 WAA)[18] | - | Declining efficacy on resistant populations[19] | - | - |
| Chenopodium album (Common Lambsquarters) | Susceptible[5] | >90% control with saflufenacil + various herbicides[22] | 94% control (28 DAT) with butafenacil alone[10] | Variable | Not consistently controlled, even at high rates[20] | - |
| Amaranthus retroflexus (Redroot Pigweed) | - | - | 92% control (28 DAT) with butafenacil alone[10] | Variable | Efficacy declines when plants are >5 cm tall[21] | - |
| Malva parviflora (Marshmallow) | - | - | >90% control (28 DAT)[10] | - | - | - |
WAA = Weeks After Application; DAT = Days After Treatment
Experimental Protocols
Detailed methodologies are crucial for the independent verification of performance claims. As no independent studies on this compound are available, this section outlines a general protocol for herbicide efficacy trials based on studies of the alternative herbicides.
General Field Trial Protocol for Herbicide Efficacy
-
Objective: To evaluate the efficacy of a test herbicide in controlling target weed species under field conditions.
-
Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replicates per treatment.
-
Plot Size: To be determined based on standard agricultural research practices, ensuring a representative area for weed population and crop growth.
-
Treatments:
-
Untreated control (weedy check).
-
Test herbicide at a range of application rates (low, medium, high).
-
Test herbicide in tank-mix combinations with other relevant herbicides.
-
Commercial standard herbicides for comparison.
-
-
Application:
-
Timing: Post-emergence when target weeds are at a specified growth stage (e.g., 2-4 leaf stage).
-
Equipment: Calibrated research plot sprayer to ensure accurate and uniform application.
-
Spray Volume: Typically 100-200 L/ha.[10]
-
Adjuvants: Inclusion of non-ionic surfactants (NIS), crop oil concentrates (COC), or methylated seed oils (MSO) as recommended to improve efficacy.[10][17][27]
-
-
Data Collection:
-
Weed Control Assessment: Visual assessment of percent weed control at predefined intervals (e.g., 7, 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control).[10]
-
Weed Biomass: Collection of above-ground weed biomass from a defined area (e.g., 1 m² quadrat) within each plot at a specified time point (e.g., 28 DAT).[10]
-
Crop Tolerance: Visual assessment of any crop injury (e.g., stunting, chlorosis, necrosis) at regular intervals after application.
-
-
Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA), and treatment means separated using a statistically appropriate test (e.g., Fisher's Protected LSD, Tukey's HSD) at a significance level of P < 0.05.
Visualizations
Signaling Pathway: PPO Inhibition
Caption: Mode of action for PPO-inhibiting herbicides like this compound.
Experimental Workflow: Herbicide Efficacy Trial
Caption: Standard workflow for conducting a herbicide efficacy field trial.
Conclusion
This compound, a new PPO-inhibiting herbicide from KingAgroot, shows promise based on the manufacturer's claims, particularly in its potential to control a broad spectrum of weeds, including those resistant to other common herbicides.[5] However, for the scientific and research community, independent, peer-reviewed data is essential to validate these claims. Currently, such data is lacking. Nufarm, a partner in the development of this compound for the Australian market, has indicated that field trials are underway.[2][3][4] The results of these and other independent trials will be critical in determining the true performance and fit of this compound in integrated weed management programs. In the interim, the established efficacy and known limitations of alternative herbicides such as saflufenacil, butafenacil, glyphosate, glufosinate, and paraquat provide a robust baseline for comparison. Researchers are encouraged to await and contribute to the body of independent research on this compound.
References
- 1. æ¸ ååå _æ¸ åéå¢ [kingagroot.com]
- 2. nufarm.com [nufarm.com]
- 3. KingAgroot [kingagroot.com]
- 4. Nufarm And Kingagroot Partner On New Herbicide [global-agriculture.com]
- 5. kingagroot.com [kingagroot.com]
- 6. benchchem.com [benchchem.com]
- 7. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 8. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 9. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 10. benchchem.com [benchchem.com]
- 11. Glyphosate - Wikipedia [en.wikipedia.org]
- 12. grdc.com.au [grdc.com.au]
- 13. Paraquat - Wikipedia [en.wikipedia.org]
- 14. caws.org.nz [caws.org.nz]
- 15. mda.state.mn.us [mda.state.mn.us]
- 16. fbn.com [fbn.com]
- 17. ars.usda.gov [ars.usda.gov]
- 18. Efficacy of Saflufenacil for Control of Glyphosate-Resistant Horseweed (Conyza canadensis) as Affected by Height, Density, and Time of Day | Weed Science | Cambridge Core [cambridge.org]
- 19. miragenews.com [miragenews.com]
- 20. Glufosinate Efficacy on Annual Weeds Is Influenced by Rate and Growth Stage | Weed Technology | Cambridge Core [cambridge.org]
- 21. Influence of Glufosinate Rate, Ammonium Sulfate, and Weed Height on Annual Broadleaf Weed Control [ideas.repec.org]
- 22. Influence of Water Hardness and Co-applied Herbicides on Saflufenacil Efficacy [agris.fao.org]
- 23. 4farmers.com.au [4farmers.com.au]
- 24. researchgate.net [researchgate.net]
- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 26. Buy this compound [smolecule.com]
- 27. Adjuvants Influenced Saflufenacil Efficacy on Fall-Emerging Weeds [bioone.org]
Safety Operating Guide
Proper Disposal of Flufenoximacil: A Guide for Laboratory Professionals
Disclaimer: Specific disposal procedures for Flufenoximacil are determined by the manufacturer and outlined in the product's Safety Data Sheet (SDS). The following guide provides essential, general procedures for the disposal of hazardous chemical waste in a laboratory setting. Always obtain and follow the instructions in the SDS provided by your supplier before handling or disposing of any chemical.
This compound is a next-generation, non-selective herbicide, identified by CAS No. 2759011-88-4.[1][2] As with many herbicides, it should be handled as a hazardous substance with potential environmental risks. While a specific, publicly available Safety Data Sheet containing detailed disposal protocols for this compound could not be located, general principles for the management of pesticide and laboratory chemical waste must be strictly followed to ensure safety and environmental protection.
Immediate Safety and Logistical Information
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure personnel safety. Improper disposal, such as pouring it down the drain, burying, or open burning, is unacceptable and can lead to the release of toxic substances.[3][4]
Core Principles of Chemical Waste Management:
-
Avoid Environmental Release: Never dispose of this compound or its solutions down the sink or in the regular trash.[5] Many herbicides are toxic to aquatic life.[6]
-
Segregation is Key: Do not mix this compound waste with other incompatible waste streams. Store waste in designated, chemically resistant containers.[5][7]
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[3][5]
-
Use Designated Storage Areas: Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the final authority on hazardous waste disposal. All procedures must align with their guidelines and local, state, and federal regulations.[3]
Procedural Guidance: Step-by-Step Disposal Plan
This section outlines a standard operating procedure for managing this compound waste from generation to disposal.
Waste Collection at the Source
-
Aqueous and Solvent Waste:
-
Designate a specific, compatible waste container for liquid this compound waste. The container must be in good condition, leak-proof, and have a secure, sealable lid.[8]
-
Keep the container closed except when adding waste.[3]
-
Store the liquid waste container in secondary containment (e.g., a plastic bin) to contain any potential spills.[3]
-
-
Contaminated Solid Waste:
-
This includes items such as contaminated gloves, pipette tips, and absorbent paper.
-
Collect this waste in a separate, clearly labeled, heavy-duty plastic bag or a designated solid waste container.[8]
-
Do not mix with non-hazardous lab trash.
-
Disposal of Empty this compound Containers
Empty chemical containers are also considered hazardous waste until properly cleaned.
-
Triple Rinsing Procedure:
-
Empty the container's contents into your experiment or a designated waste container. Allow it to drain for at least 30 seconds.
-
Add a small amount of an appropriate solvent (as specified in the SDS, or water if appropriate) until the container is about one-quarter full.
-
Secure the cap and shake vigorously for 30 seconds.
-
Pour the rinsate into the designated liquid hazardous waste container. This first rinse must always be collected as hazardous waste. [3]
-
Repeat the rinsing process two more times. Subsequent rinsate disposal may vary based on local regulations; consult your EHS department.
-
-
Final Container Disposal:
-
After triple rinsing and allowing the container to air dry, obliterate or remove the original product label.[3]
-
Dispose of the container as instructed by your EHS department. Some cleaned containers may be disposed of as regular solid waste, while others may need to be placed in specific glass or plastic recycling bins.[3]
-
Storage and Removal
-
Satellite Accumulation Area (SAA):
-
Store all sealed and labeled this compound waste containers in your lab's designated SAA.[7]
-
Ensure the SAA is inspected weekly for leaks or container degradation.
-
-
Scheduling Waste Pickup:
-
Once a waste container is full, or if waste has been stored for a specified time limit (e.g., up to one year), contact your institution's EHS department to schedule a waste pickup.[7]
-
Do not store more than the maximum allowable quantity of hazardous waste in your laboratory, as defined by EHS policies.[3]
-
Data Presentation
No quantitative data regarding specific concentration limits for this compound disposal methods were available in the public domain. Refer to the manufacturer's Safety Data Sheet for any such information.
Experimental Protocols
No experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes were found in the reviewed literature. The standard and required procedure is collection by a licensed hazardous waste contractor via your institution's EHS department.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for laboratory disposal of this compound.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Environmental fate and aquatic risk assessment of oxyfluorfen in California rice fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nswai.org [nswai.org]
- 6. genfarm.com.au [genfarm.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
Safeguarding Your Research: A Comprehensive Guide to Handling Flufenoximacil
For Immediate Implementation by Laboratory and Research Professionals
This guide provides crucial safety and logistical information for the handling of Flufenoximacil, a next-generation, non-selective herbicide.[1][2][3][4] Adherence to these protocols is essential for ensuring the safety of all personnel and the integrity of research activities. This document outlines personal protective equipment (PPE) requirements, step-by-step operational procedures, emergency plans, and disposal protocols.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. This guidance is based on general best practices for handling herbicides and should be considered the minimum requirement. Always consult the specific Safety Data Sheet (SDS) for this compound when it becomes available for definitive guidance.
| PPE Category | Item | Specifications & Notes |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide protection against chemical splashes. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or PVC gloves are recommended.[5] Do not use leather or cloth gloves.[6] Wash the exterior of gloves before removal.[6] |
| Body Protection | Chemical-Resistant Coveralls or Lab Coat | Should be long-sleeved. For mixing and handling concentrated solutions, a chemical-resistant apron should be worn over the lab coat or coveralls.[7][8] |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Chemical-resistant boots are required when there is a risk of spills. Pant legs should be worn outside of boots to prevent chemicals from entering.[9] |
| Respiratory Protection | Respirator (as needed) | The need for respiratory protection will be specified in the product's SDS. In the absence of an SDS, a risk assessment should be conducted. If aerosols or dusts may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe working environment.
1. Pre-Handling Preparation:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound was not found in the initial search, it is imperative to locate and review it before any handling. The SDS provides substance-specific safety information.
-
Assemble all required PPE: Ensure all personnel are properly fitted with the PPE detailed in the table above.
-
Prepare the work area: Designate a specific, well-ventilated area for handling this compound. Ensure an eyewash station and safety shower are readily accessible.[7]
-
Gather all necessary materials: Have all equipment for weighing, mixing, and application, as well as spill control materials, readily available.
2. Handling and Application:
-
Weighing and Measuring: Handle solid this compound in a chemical fume hood or a designated area with local exhaust ventilation to minimize inhalation of dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Application: During application, stand upwind to avoid drift of spray or dust.[6]
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before breaks.[10]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all equipment used for handling this compound.
-
PPE Removal: Remove PPE in the designated area, being careful to avoid self-contamination. Wash reusable PPE according to the manufacturer's instructions.
-
Personal Hygiene: Wash hands and any exposed skin with soap and water immediately after handling.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Scenario | Immediate Action |
| Skin Contact | Remove contaminated clothing immediately.[6][7] Rinse the affected area with plenty of water for 15-20 minutes.[7] Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention. |
| Spill | Evacuate the area. Control the source of the spill if it is safe to do so. Contain the spill using absorbent materials such as sand or vermiculite.[7] Collect the absorbed material into a labeled, sealed container for proper disposal. Ventilate the area. |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Unused Product: If possible, use any remaining product according to its intended purpose.[11] If disposal is necessary, it should be treated as hazardous waste. Contact your institution's environmental health and safety office or a licensed hazardous waste disposal company for guidance.[12][13]
-
Empty Containers: Do not reuse empty containers.[11] Triple-rinse the container with a suitable solvent.[14] The rinsate should be collected and treated as hazardous waste. Puncture and crush the container to prevent reuse before disposing of it in accordance with local regulations.
-
Contaminated Materials: All PPE, spill cleanup materials, and other items contaminated with this compound should be collected in a sealed, labeled container and disposed of as hazardous waste.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. kingagroot.com [kingagroot.com]
- 2. æ¸ ååå _æ¸ åéå¢ [kingagroot.com]
- 3. nufarm.com [nufarm.com]
- 4. Nufarm and KingAgroot partner on new herbicide [rbmagazine.com.au]
- 5. PPE [growsafe.co.nz]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. Pesticide use and personal protective equipment [health.vic.gov.au]
- 9. MSU Extension | Montana State University [apps.msuextension.org]
- 10. epa.gov [epa.gov]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
- 12. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 13. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 14. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
